molecular formula C4H8O2S2 B1196828 (4S,5S)-1,2-Dithiane-4,5-diol CAS No. 37031-12-2

(4S,5S)-1,2-Dithiane-4,5-diol

Cat. No.: B1196828
CAS No.: 37031-12-2
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-QWWZWVQMSA-N
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Description

(4S,5S)-1,2-dithiane-4,5-diol is a trans-1,2-dithiane-4,5-diol. It is an enantiomer of a (4R,5R)-1,2-dithiane-4,5-diol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5S)-dithiane-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMOWHXEQDBBV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190534
Record name 4,5-Dihydroxy-1,2-dithiane
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Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14193-38-5, 37031-12-2
Record name (±)-trans-1,2-Dithiane-4,5-diol
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Record name (4S,5S)-4,5-Dihydroxy-1,2-dithiane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1,2-dithiane
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Record name trans-1,2-dithiane-4,5-diol
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Record name (4S,5S)-1,2-DITHIANE-4,5-DIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4S,5S)-1,2-Dithiane-4,5-diol: Core Properties and Biological Activity

This compound , also known as oxidized dithiothreitol (DTT), is a chiral organosulfur compound with significant implications in cellular biology and potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and relevant experimental protocols.

Fundamental Properties

This compound is the intramolecular disulfide-cyclized form of dithiothreitol. Its rigid, six-membered ring structure and the stereochemistry of its hydroxyl groups are key to its biological function.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT[2][3][4]
CAS Number 14193-38-5[1][2]
Molecular Formula C₄H₈O₂S₂[1]
Molecular Weight 152.24 g/mol [3][4]
Appearance White to off-white solid/powder[5]
Melting Point 130-132 °C[3]
Solubility Soluble in DMSO and ethanol[5]
InChI Key YPGMOWHXEQDBBV-QWWZWVQMSA-N[3]
SMILES O[C@@H]1CSSC[C@H]1O[3]

Table 2: Spectroscopic Data of trans-1,2-Dithiane-4,5-diol

Spectroscopic TechniqueData
¹H NMR Data available but specific chemical shifts not detailed in the provided search results.
¹³C NMR Data available but specific chemical shifts not detailed in the provided search results.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 152. Major fragments observed at m/z 108.[6]
UV Absorbance Strong absorbance peak at 280 nm.[5]

Biological Activity: Induction of the Unfolded Protein Response

This compound is a potent inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[7] This activity is central to its potential applications in neuroprotection and cancer therapy.[2]

The mechanism of UPR induction by oxidized DTT involves the activation of the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR. This leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn promotes the translation of ATF4 (activating transcription factor 4). ATF4 then upregulates the expression of key UPR target genes, including GRP78 (glucose-regulated protein 78, also known as BiP) and GADD153 (growth arrest and DNA damage-inducible gene 153, also known as CHOP).[8]

dot

Caption: UPR Signaling Pathway Induced by Oxidized DTT.

Table 3: Biological Activity of this compound

AssayCell LineEffectQuantitative DataReference
UPR Induction LLC-PK1 (porcine kidney epithelial)Transcriptional activation of GRP78 and GADD153/CHOPConcentration-dependent increase in mRNA levels[7]
Cytotoxicity Various Cancer Cell LinesPotential cytotoxic effectsIC50 values are not yet reported for this specific compound.[9]

Experimental Protocols

A common method for the synthesis of trans-1,2-dithiane-4,5-diol involves the oxidation of the corresponding dithiol, dithiothreitol (DTT).

Workflow for Synthesis

dot

Synthesis_Workflow DTT (2S,3S)-1,4-Dimercaptobutane-2,3-diol (DTT) Oxidation Oxidation (e.g., air, H₂O₂) DTT->Oxidation Purification Purification (Recrystallization) Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: General Synthesis Workflow.

Detailed Protocol (Conceptual)

  • Dissolution: Dissolve (2S,3S)-1,4-dimercaptobutane-2,3-diol (DTT) in a suitable solvent system, such as a mixture of methanol and water.

  • Oxidation: Introduce an oxidizing agent. This can be as simple as bubbling air or oxygen through the solution over an extended period. Alternatively, a controlled amount of a chemical oxidant like hydrogen peroxide can be used.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound as a crystalline solid.

The induction of GRP78 and GADD153/CHOP can be quantified at both the mRNA and protein levels.

Experimental Workflow for UPR Analysis

dot

UPR_Analysis_Workflow cluster_mRNA mRNA Analysis cluster_protein Protein Analysis Cell_Culture Cell Culture (e.g., HeLa, HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Lysis Protein Lysis Harvesting->Protein_Lysis RT_qPCR RT-qPCR for GRP78 & CHOP RNA_Extraction->RT_qPCR Western_Blot Western Blot for GRP78, CHOP, p-PERK, p-eIF2α, ATF4 Protein_Lysis->Western_Blot

Caption: Workflow for UPR Induction Analysis.

Quantitative Real-Time PCR (qRT-PCR) Protocol

  • Cell Treatment: Plate cells (e.g., HeLa, HepG2) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using specific primers for GRP78, GADD153/CHOP, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression compared to untreated controls.

Western Blot Protocol

  • Cell Treatment and Lysis: Treat cells as described for qRT-PCR. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for GRP78, GADD153/CHOP, p-PERK, p-eIF2α, and ATF4.

  • Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound is a valuable chemical tool for studying the Unfolded Protein Response and holds promise for therapeutic development, particularly in the areas of neurodegenerative diseases and oncology. Its ability to selectively activate the PERK signaling pathway provides a specific mechanism for modulating cellular stress responses. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized protocols for its synthesis and application.

References

An In-depth Technical Guide to the Synthesis and Discovery of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the stereoisomer of the oxidized form of Dithiothreitol (DTT), also known as Cleland's reagent, is a chiral molecule of significant interest in various scientific domains. Its unique stereochemistry and the presence of a disulfide bridge within a six-membered ring impart specific chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, discovery, and known biological implications of this compound, tailored for researchers and professionals in the fields of chemistry and drug development.

Discovery and Significance

The discovery of this compound is intrinsically linked to the development of its reduced form, (2S,3S)-dithiothreitol (DTT). DTT was introduced by W. Wallace Cleland in 1964 as a superior reagent for protecting sulfhydryl groups in proteins from oxidation. The oxidized form, a cyclic disulfide, was a natural consequence of DTT's function as a reducing agent. While racemic DTT and its oxidized form were initially studied, the importance of stereochemistry in biological systems spurred interest in the synthesis and properties of the individual enantiomers. The (4S,5S) isomer, derived from the naturally occurring L-tartaric acid, has been a subject of investigation for its potential stereospecific interactions in biological pathways.

This compound and its derivatives are explored for their potential applications in neuroprotection, the management of autoimmune diseases, and as anticancer agents.[1] Furthermore, the parent compound, trans-4,5-dihydroxy-1,2-dithiane, has been shown to elicit a molecular stress response by activating stress-responsive genes, highlighting its potential role in cellular signaling.[1]

Enantioselective Synthesis

The synthesis of this compound is achieved through a multi-step process that begins with a chiral precursor, typically L-(+)-tartaric acid, to ensure the correct stereochemistry. The overall synthetic strategy involves the preparation of the chiral thiol precursor, (2S,3S)-1,4-dimercapto-2,3-butanediol ((2S,3S)-DTT), followed by its oxidation to the desired cyclic disulfide.

A viable synthetic pathway, adapted from established methodologies, is outlined below.

Logical Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of (2S,3S)-Dithiothreitol cluster_1 Part 2: Oxidation to this compound L_Tartaric_Acid L-(+)-Tartaric Acid Dimethyl_Tartrate Dimethyl L-Tartrate L_Tartaric_Acid->Dimethyl_Tartrate Esterification (MeOH, H+) Acetonide_Protected (4S,5S)-2,2-Dimethyl-1,3- dioxolane-4,5-dicarboxylic acid dimethyl ester Dimethyl_Tartrate->Acetonide_Protected Acetonide Protection (2,2-dimethoxypropane, p-TsOH) Diol_Protected ((4S,5S)-2,2-Dimethyl-1,3- dioxolane-4,5-diyl)dimethanol Acetonide_Protected->Diol_Protected Reduction (LiAlH4 or NaBH4) Dimesylate ((4S,5S)-2,2-Dimethyl-1,3- dioxolane-4,5-diyl)bis (methylene)dimethanesulfonate Diol_Protected->Dimesylate Mesylation (MsCl, Et3N) Dithioacetate S,S'-(((4S,5S)-2,2-Dimethyl-1,3- dioxolane-4,5-diyl)bis (methylene)) diethanethioate Dimesylate->Dithioacetate Thioacetylation (Potassium Thioacetate) Protected_DTT (4S,5S)-4,5-bis(mercaptomethyl) -2,2-dimethyl-1,3-dioxolane Dithioacetate->Protected_DTT Hydrolysis (NaOH) Unprotected_DTT (2S,3S)-1,4-Dimercapto- 2,3-butanediol ((2S,3S)-DTT) Protected_DTT->Unprotected_DTT Deprotection (Acidic conditions) Final_Product This compound Unprotected_DTT->Final_Product Oxidation (e.g., Air, DMSO, I2)

Caption: Synthetic pathway from L-tartaric acid to the target molecule.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a general framework. Researchers should optimize conditions based on their specific laboratory settings and available reagents.

Part 1: Synthesis of (2S,3S)-1,4-Dimercapto-2,3-butanediol ((2S,3S)-DTT)

  • Esterification of L-(+)-Tartaric Acid: L-tartaric acid is converted to its dimethyl ester by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Acetonide Protection: The resulting dimethyl L-tartrate is protected as its acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Reduction of the Diester: The acetonide-protected diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., THF, ethanol).

  • Mesylation of the Diol: The diol is then converted to its dimesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N).

  • Thioacetylation: The dimesylate is displaced with a sulfur nucleophile, typically potassium thioacetate, to form the dithioacetate.

  • Hydrolysis to the Dithiol: The dithioacetate is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the protected dithiol.

  • Deprotection: The acetonide protecting group is removed under acidic conditions to afford (2S,3S)-1,4-dimercapto-2,3-butanediol.

Part 2: Oxidation to this compound

The final step is the intramolecular cyclization of (2S,3S)-DTT to form the disulfide bridge of this compound. This can be achieved through various mild oxidation methods.

  • Air Oxidation: Stirring a dilute aqueous solution of (2S,3S)-DTT open to the atmosphere can lead to gradual oxidation. This process can be slow and may require monitoring.

  • Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can be used as a mild oxidizing agent, often at elevated temperatures.

  • Iodine Oxidation: A stoichiometric amount of iodine (I₂) in a suitable solvent can effect a rapid and clean oxidation.

Quantitative Data Summary

While specific yields can vary depending on the reaction scale and optimization, the following table provides an expected range for each step based on literature precedents.

StepTransformationReagentsTypical Yield (%)
1EsterificationMeOH, H₂SO₄90-95
2Acetonide Protection2,2-dimethoxypropane, p-TsOH95-99
3ReductionLiAlH₄ or NaBH₄85-95
4MesylationMsCl, Et₃N80-90
5ThioacetylationPotassium Thioacetate70-85
6 & 7Hydrolysis & DeprotectionNaOH, then Acid80-90
8OxidationAir, DMSO, or I₂90-98

Biological Activity and Signaling Pathways

This compound, as the oxidized form of DTT, plays a role in redox-sensitive biological processes. While DTT is a potent reducing agent, its oxidized form can participate in thiol-disulfide exchange reactions, potentially modulating the function of proteins with reactive cysteine residues.

The ability of trans-4,5-dihydroxy-1,2-dithiane to induce a molecular stress response is of particular interest. This suggests an interaction with cellular pathways that sense and respond to oxidative or electrophilic stress.

Hypothesized Signaling Pathway Involvement

The following diagram illustrates a potential mechanism by which this compound could influence cellular signaling, based on its known ability to induce stress-responsive genes.

G Dithiane This compound Thiol_Proteins Intracellular Thiol-Containing Proteins (e.g., Glutathione) Dithiane->Thiol_Proteins Enters Cell Cell_Membrane Cell Membrane Redox_Imbalance Redox Imbalance / Thiol-Disulfide Exchange Thiol_Proteins->Redox_Imbalance Stress_Sensors Cellular Stress Sensors (e.g., Keap1) Redox_Imbalance->Stress_Sensors Nrf2_Activation Nrf2 Activation and Nuclear Translocation Stress_Sensors->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Gene_Expression Expression of Stress- Responsive Genes ARE->Gene_Expression

Caption: Potential cellular stress response pathway activation.

Conclusion

This compound is a chiral molecule with a well-defined synthetic route starting from L-tartaric acid. Its discovery and importance are tied to the foundational work on Cleland's reagent. The biological activities of this specific stereoisomer are an active area of research, with potential implications in modulating cellular stress responses and other redox-sensitive pathways. The detailed synthetic protocols and compiled quantitative data in this guide provide a valuable resource for researchers aiming to synthesize and investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate the stereospecific biological functions and therapeutic potential of this compound.

References

In-Depth Spectroscopic Analysis of (4S,5S)-1,2-Dithiane-4,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4S,5S)-1,2-dithiane-4,5-diol, a key organosulfur compound often utilized in various research and development applications, including drug discovery. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Properties

This compound, also known as the oxidized form of Dithiothreitol (DTT), is a chiral molecule with the chemical formula C₄H₈O₂S₂ and a molecular weight of 152.24 g/mol . The trans configuration of the hydroxyl groups is a key stereochemical feature.

PropertyValue
Molecular FormulaC₄H₈O₂S₂
Molecular Weight152.24 g/mol
IUPAC NameThis compound
Synonymstrans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT
CAS Number14193-38-5
AppearanceWhite to off-white powder

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the dithiane ring.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityProtons Assigned
Data not available in search results--CH(OH)
Data not available in search results--S-CH₂-

Note: Specific chemical shifts and coupling constants were not found in the provided search results. The table is a template for the expected signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assigned
Data not available in search results-CH(OH)
Data not available in search results-S-CH₂-

Note: Specific chemical shifts were not found in the provided search results. The table is a template for the expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbon-sulfur (C-S) bonds.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
Broad, ~3400-3200O-H stretch (hydroxyl)
~2900C-H stretch (aliphatic)
~1100-1000C-O stretch
~700-600C-S stretch

Note: Specific peak positions were not found in the provided search results. The table presents expected ranges for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

m/zAssignment
152[M]⁺
Further fragmentation data not available-

Note: A complete mass spectrum with relative intensities was not found. The table indicates the expected molecular ion peak.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualizations

Molecular Structure

molecular_structure cluster_ring This compound C1 C C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 O2 O C3->O2 S1 S C4->S1 S2 S S1->S2 S2->C1 H1 H O1->H1 H2 H O2->H2

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Grind Grind with KBr or use neat Sample->Grind NMR NMR Spectrometer Dissolve->NMR MS GC-MS Dilute->MS IR FTIR Spectrometer Grind->IR NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Relative Intensity) MS->MS_Data IR_Data IR Spectrum (Wavenumber, Transmittance) IR->IR_Data

Caption: General workflow for the spectroscopic analysis of the compound.

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Oxidized Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of dithiothreitol (DTT) and its oxidized forms. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize DTT in their work. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant chemical processes.

Core Concepts: The Redox Chemistry of DTT

Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule redox reagent widely used in biochemistry to reduce disulfide bonds in proteins and other molecules. Its efficacy as a reducing agent is intrinsically linked to the properties of its oxidized form.

Upon reducing a disulfide bond, DTT itself becomes oxidized, forming a stable six-membered ring with an internal disulfide bond.[1][2][3] This intramolecular cyclization is a key feature that drives the reaction to completion and makes DTT a more potent reducing agent than monofunctional thiols. The overall reaction is a two-step process involving a mixed-disulfide intermediate.[1][2][4]

The reducing power of DTT is pH-dependent, with greater efficacy observed at pH values above 7.[1][4] This is because the thiolate anion (-S⁻) is the reactive species, and the pKa values of DTT's thiol groups are 9.2 and 10.1.[1][4]

While the cyclic disulfide is the primary oxidation product, further oxidation of the sulfur atoms can occur under more stringent oxidizing conditions, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The electrochemical properties of these hyperoxidized forms are less well-characterized than the disulfide form.

Quantitative Data: Redox Potential and Physicochemical Properties

The following table summarizes the key quantitative data related to the redox and electrochemical properties of the DTT/oxidized DTT system.

ParameterValueConditionsReferences
Standard Redox Potential (E₀') -0.33 VpH 7[1][2][3][4][5][6]
Redox Potential -0.332 VpH 7.0[7]
Redox Potential -0.366 VpH 8.1[7]
pKa (thiol groups) 9.2 and 10.1[1][4]
Anodic Peak Potential (CV) ~ -0.05 V vs Ag/AgClPhosphate buffer, pH 8.0[8]
Cathodic Peak Potential (CV) ~ -0.5 V vs Ag/AgClPhosphate buffer, pH 8.0[8]
UV Absorbance Peak (Oxidized DTT) 280 nm[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the electrochemical properties of DTT and its oxidized forms. Below are protocols for key experimental techniques.

Determination of Redox Potential using RP-HPLC

This method allows for the determination of the experimental redox potential of a solution containing the DTTred/DT Tox couple by quantifying their respective concentrations.[9][10][11]

Methodology:

  • Sample Preparation: Prepare samples containing the DTT redox couple in the desired buffer.

  • Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18).

  • Elution: Use a suitable gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid).

  • Detection: Monitor the elution profile using a UV detector at 280 nm, the characteristic absorbance wavelength of oxidized DTT.[1]

  • Quantification: Determine the concentrations of reduced and oxidized DTT by integrating the peak areas and comparing them to a standard curve.

  • Calculation of Redox Potential: Use the Nernst equation to calculate the redox potential of the solution: E = E₀' - (RT/nF) * ln([DTT_red]/[DTT_ox]) Where:

    • E is the redox potential of the solution

    • E₀' is the standard redox potential of DTT (-0.33 V at pH 7)

    • R is the ideal gas constant

    • T is the absolute temperature

    • n is the number of electrons transferred (2)

    • F is the Faraday constant

    • [DTT_red] and [DTT_ox] are the molar concentrations of reduced and oxidized DTT.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of molecules.

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of DTT in a suitable supporting electrolyte (e.g., phosphate buffer at a specific pH).

  • Potential Scan: Apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept from a starting potential to a switching potential and then back to the start.

  • Data Acquisition: Record the current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis: Analyze the voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. These parameters provide information about the redox potentials and the kinetics of the electron transfer reactions.

Visualizations: Chemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the redox chemistry of DTT.

DTT_Reduction_Mechanism cluster_products Products DTT_red Reduced DTT (DTT(SH)₂) MixedDisulfide Mixed Disulfide Intermediate (R-S-S-DTT-SH) DTT_red->MixedDisulfide + R-S-S-R RSSR Protein Disulfide (R-S-S-R) DTT_ox Oxidized DTT (Cyclic Disulfide) MixedDisulfide->DTT_ox + R-SH RSH Reduced Protein (2 R-SH)

Caption: Mechanism of disulfide bond reduction by DTT.

Experimental_Workflow_CV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Electrodes Prepare Three-Electrode System Scan_Potential Apply Linear Potential Sweep Prep_Electrodes->Scan_Potential Prep_Solution Prepare DTT in Supporting Electrolyte Prep_Solution->Scan_Potential Measure_Current Measure Resulting Current Scan_Potential->Measure_Current Generate_Voltammogram Generate Cyclic Voltammogram Measure_Current->Generate_Voltammogram Analyze_Peaks Identify Anodic and Cathodic Peaks Generate_Voltammogram->Analyze_Peaks

Caption: Experimental workflow for Cyclic Voltammetry of DTT.

Signaling Pathways and Further Considerations

While DTT is primarily used as a tool to manipulate the redox state of biological systems in vitro, the study of its oxidized forms and their interactions can provide insights into cellular redox signaling. The balance between reduced and oxidized thiols is a critical aspect of cellular homeostasis, and understanding the electrochemical properties of redox-active molecules like DTT is fundamental to this field.

Further research into the electrochemical properties of hyperoxidized DTT species, such as those containing sulfonic acid groups, could reveal novel aspects of sulfur-based redox chemistry. While sulfonic acids are generally considered stable and less redox-active than thiols or disulfides, their electrochemical behavior can be complex and may be relevant in specific biological or chemical contexts.[12][13][14][15]

This guide provides a foundational understanding of the redox potential and electrochemical properties of oxidized DTT. For professionals in drug development, a thorough grasp of these principles is essential for the design and interpretation of experiments involving thiol-containing drugs and targets, as well as for the development of novel redox-modulating therapies.

References

The Biological Role of (4S,5S)-1,2-Dithiane-4,5-diol in Cellular Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, also commonly known as trans-4,5-dihydroxy-1,2-dithiane or oxidized dithiothreitol (DTTox), is a disulfide-containing compound that plays a significant role in modulating cellular stress responses. This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on its induction of the endoplasmic reticulum (ER) stress response. This document summarizes the current understanding of its mechanism of action, details experimental methodologies for its study, and presents available data on its cellular effects.

Introduction

This compound is the oxidized, cyclic disulfide form of dithiothreitol (DTT), a well-known reducing agent. While DTT is widely used in laboratories to reduce disulfide bonds in proteins, its oxidized form, this compound, has been identified as an active modulator of cellular signaling pathways, particularly those related to cellular stress. It is recognized as a potent inducer of the molecular stress response, a critical cellular process for maintaining homeostasis under adverse conditions.

Core Biological Role: Induction of the Endoplasmic Reticulum (ER) Stress Response

The primary and most well-documented biological role of this compound in cells is the induction of the Endoplasmic Reticulum (ER) Stress Response, also known as the Unfolded Protein Response (UPR). This response is a complex signaling network that is activated when misfolded or unfolded proteins accumulate in the ER lumen.

Mechanism of Action

The induction of the ER stress response by this compound is initiated by its reduction within the cellular environment. Cellular oxidoreductases reduce the intramolecular disulfide bond of the dithiane, leading to the formation of DTT. This process is believed to trigger the ER stress response.

The key molecular events include:

  • Transcriptional Activation of GRP78/BiP: this compound treatment leads to a significant increase in the transcription of the gene encoding the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78 is a master regulator of the ER stress response, acting as a chaperone to assist in proper protein folding.

  • Transcriptional Activation of GADD153/CHOP: The compound also activates the transcription of the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as C/EBP homologous protein (CHOP). GADD153/CHOP is a key transcription factor involved in mediating apoptosis under conditions of prolonged or severe ER stress.

ER_Stress_Induction Dithiane This compound (Oxidized DTT) Oxidoreductases Cellular Oxidoreductases Dithiane->Oxidoreductases Reduction DTT Dithiothreitol (DTT) Oxidoreductases->DTT ER_Stress Endoplasmic Reticulum Stress Response DTT->ER_Stress Induction GRP78 ↑ GRP78/BiP Transcription ER_Stress->GRP78 GADD153 ↑ GADD153/CHOP Transcription ER_Stress->GADD153 Cellular_Protection Cellular Protection GRP78->Cellular_Protection Apoptosis Apoptosis GADD153->Apoptosis

Cellular Outcomes

The induction of the ER stress response by this compound can have dual outcomes depending on the cellular context and the severity of the stress:

  • Cytoprotection: The upregulation of chaperones like GRP78 can enhance the protein-folding capacity of the ER, thereby protecting cells from damage induced by other stressors. Research has shown that pre-treatment with this compound can protect renal epithelial cells from chemically induced injury in vivo.[1]

  • Apoptosis: If the ER stress is prolonged or severe, the sustained expression of GADD153/CHOP can lead to programmed cell death, or apoptosis.

Quantitative Data

While the qualitative effects of this compound on gene expression are well-documented, specific quantitative data such as IC50 or EC50 values for the induction of ER stress markers and LD50 values for cytotoxicity are not consistently reported in publicly available literature. The following table summarizes the available quantitative information.

ParameterCell Line/SystemValue/ObservationReference
GRP78 Induction Rat Kidney (in vivo)Time-dependent increase, maximal at 12-24 hours post-administration of a single 200 mg/kg dose.Asmellash et al., 2005
GADD153/CHOP Induction LLC-PK1 cellsConcentration-dependent increase in mRNA levels.Halleck et al., 1997
Cytotoxicity (LD50) Not AvailableData not found in the reviewed literature.-

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Line: LLC-PK1 (porcine kidney epithelial cells) are a commonly used model system.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or culture medium). Cells are treated with the desired final concentrations for the indicated time periods.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Incubate Incubate (24h) Start->Incubate Treat Treat with This compound Incubate->Treat Incubate_Treat Incubate (Time course) Treat->Incubate_Treat Harvest Harvest Cells Incubate_Treat->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Isolation Harvest->Protein_Isolation Viability_Assay Cell Viability Assay Harvest->Viability_Assay

Northern Blot Analysis for GRP78 and GADD153/CHOP mRNA
  • RNA Isolation: Total RNA is extracted from treated and control cells using a standard method such as TRIzol reagent.

  • Gel Electrophoresis: 10-20 µg of total RNA per lane is separated on a 1% agarose gel containing formaldehyde.

  • Transfer: RNA is transferred from the gel to a nylon membrane by capillary action.

  • Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled cDNA probe specific for GRP78 or GADD153/CHOP.

  • Washing and Autoradiography: The membrane is washed to remove non-specifically bound probe, and the signal is detected by autoradiography.

Western Blot Analysis for GRP78 and GADD153/CHOP Protein
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: 20-40 µg of total protein per lane is separated on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GRP78 or GADD153/CHOP overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for the desired duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

In Vivo Studies

Studies in animal models, particularly rats, have been conducted to investigate the effects of this compound in a physiological context.

Animal Model and Administration
  • Model: Male Sprague-Dawley rats are a commonly used model.

  • Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection.

  • Dosage: A single dose of 200 mg/kg has been shown to induce a significant ER stress response in the kidney.[1]

Conclusion and Future Directions

This compound is a valuable tool for studying the cellular ER stress response. Its ability to induce key markers of this pathway, GRP78 and GADD153/CHOP, provides a model for investigating the downstream consequences of ER stress, including both cytoprotective and apoptotic outcomes. The cytoprotective effects observed in vivo suggest potential therapeutic applications for conditions involving cellular stress and injury, particularly in the context of nephrotoxicity.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound and the specific cellular oxidoreductases involved in its reduction.

  • Conducting comprehensive dose-response studies to establish clear IC50/EC50 and LD50 values in various cell types.

  • Exploring the therapeutic potential of this compound and its analogs in preclinical models of diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and certain cancers.

By further delineating the biological roles and mechanisms of this compound, the scientific community can better leverage its properties for both fundamental research and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dithiane-4,5-diol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the enantiomers of 1,2-dithiane-4,5-diol, a cyclic disulfide that is the oxidized form of dithiothreitol (DTT). This document details the synthesis, separation, and characterization of the (4R,5R) and (4S,5S) enantiomers, along with an exploration of their known biological activities and the signaling pathways they modulate.

Introduction to 1,2-Dithiane-4,5-diol Stereoisomers

1,2-Dithiane-4,5-diol is a six-membered heterocyclic compound containing a disulfide bond. The presence of two chiral centers at positions 4 and 5 gives rise to stereoisomers. The most stable and commonly studied isomers are the trans-diols, which exist as a pair of enantiomers: (4R,5R)-1,2-dithiane-4,5-diol and (4S,5S)-1,2-dithiane-4,5-diol.[1][2] The cis-isomer is also known but is less stable. The trans-racemic mixture is often referred to as oxidized dithiothreitol (oxidized DTT).

The stereochemistry of these molecules is crucial as it can significantly influence their biological activity and interaction with chiral biological macromolecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of the 1,2-dithiane-4,5-diol enantiomers is presented below.

Property(4R,5R)-1,2-dithiane-4,5-diolThis compoundReference
IUPAC Name (4R,5R)-dithiane-4,5-diol(4S,5S)-dithiane-4,5-diol[1][2]
Synonyms D-4,5-Dihydroxy-1,2-dithiane, (+)-trans-1,2-Dithiane-4,5-diolL-4,5-Dihydroxy-1,2-dithiane, (-)-trans-1,2-Dithiane-4,5-diol[1][2]
Molecular Formula C₄H₈O₂S₂C₄H₈O₂S₂[1][2]
Molecular Weight 152.24 g/mol 152.24 g/mol [1][2]
Melting Point 113–115 °C130-132 °C (for the racemate)[3]
Specific Optical Rotation [α]D²² +289° (c=2.74, CH₃OH), [α]D²⁴ +258° (c=0.35, CHCl₃)[α]D expected to be equal in magnitude and opposite in sign to the (4R,5R)-enantiomer.[3]

Spectroscopic Data (for trans-racemate):

  • ¹H-NMR (CD₃OD): Chemical shifts and coupling constants would be identical for both enantiomers in an achiral solvent. The spectrum would show signals corresponding to the methine protons (CH-OH) and the methylene protons (CH₂-S).

  • ¹³C-NMR (CD₃OD): The carbon spectrum would display signals for the two distinct carbon environments: the carbon atoms bonded to the hydroxyl groups and the carbon atoms bonded to the sulfur atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Enantiomeric Resolution

The synthesis of racemic trans-1,2-dithiane-4,5-diol is typically achieved through the oxidation of dithiothreitol (DTT). The resolution of the enantiomers can be accomplished through classical chemical resolution or by chiral chromatography.

A common method for the preparation of the racemic trans-diol is the oxidation of dithiothreitol.

Experimental Protocol:

  • Dissolution: Dissolve dithiothreitol (DTT) in a suitable solvent system, such as a methanol/water mixture.

  • Oxidation: Bubble oxygen through the solution for an extended period (e.g., 30 hours) in the presence of a base like potassium hydroxide.

  • Crystallization: Add water to the reaction mixture and cool to induce crystallization of the product.

  • Isolation: Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.

The enantiomerically pure (4R,5R)-isomer can be synthesized from the corresponding chiral precursor, (2R,3R)-1,4-dimercaptobutane-2,3-diol.

Experimental Protocol:

  • Starting Material: Begin with enantiomerically pure (2R,3R)-1,4-dimercaptobutane-2,3-diol.

  • Oxidation: Follow the oxidation procedure described above for the racemic synthesis. The chirality of the starting material will direct the formation of the (4R,5R)-enantiomer.

The racemic mixture can be resolved into its constituent enantiomers by forming diastereomeric derivatives with a chiral resolving agent, followed by fractional crystallization. A reported method utilizes N-Boc-L-phenylalanine as the resolving agent.[3]

Experimental Protocol:

  • Derivatization: React racemic trans-4,5-dihydroxy-1,2-dithiane with N-Boc-L-phenylalanine in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form the diastereomeric diesters.

  • Fractional Crystallization: Separate the resulting diastereomers by fractional crystallization from a suitable solvent system. The difference in solubility between the two diastereomers allows for their separation.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters under basic conditions (e.g., with NaOH or KOH) to liberate the individual enantiomers of 1,2-dithiane-4,5-diol.

  • Purification: Purify the enantiomers by recrystallization.

G racemate Racemic trans-1,2-dithiane-4,5-diol diastereomers Diastereomeric Esters racemate->diastereomers Derivatization chiral_agent N-Boc-L-phenylalanine chiral_agent->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization diastereomer1 Diastereomer 1 ((4R,5R)-diol derivative) fractional_crystallization->diastereomer1 Less Soluble diastereomer2 Diastereomer 2 ((4S,5S)-diol derivative) fractional_crystallization->diastereomer2 More Soluble hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 (4R,5R)-1,2-dithiane-4,5-diol hydrolysis1->enantiomer1 enantiomer2 This compound hydrolysis2->enantiomer2 G cluster_workflow Chiral HPLC Workflow sample_prep Sample Preparation (Racemic Mixture in Mobile Phase) hplc_system HPLC System (Pump, Injector) sample_prep->hplc_system chiral_column Chiral Stationary Phase (e.g., Chiralpak AD-H) hplc_system->chiral_column detector UV Detector chiral_column->detector data_acquisition Data Acquisition & Processing detector->data_acquisition chromatogram Chromatogram (Separated Enantiomer Peaks) data_acquisition->chromatogram G oxidized_dtt trans-4,5-dihydroxy- 1,2-dithiane (Oxidized DTT) cellular_entry Cellular Uptake oxidized_dtt->cellular_entry redox_imbalance Alteration of Intracellular Redox State cellular_entry->redox_imbalance stress_sensors Activation of Cellular Stress Sensors redox_imbalance->stress_sensors signaling_cascade Signaling Cascade (e.g., MAPK pathways) stress_sensors->signaling_cascade transcription_factors Activation of Transcription Factors (e.g., Nrf2, ATF4) signaling_cascade->transcription_factors gene_expression Increased Expression of Stress-Responsive Genes transcription_factors->gene_expression cellular_response Cellular Stress Response (e.g., Antioxidant Production, ER Stress Response) gene_expression->cellular_response

References

An In-depth Technical Guide on the Cellular Stress Mechanism of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, the oxidized, cyclic disulfide form of dithiothreitol (DTT), is a potent modulator of cellular stress pathways. Its primary mechanism of action involves intracellular reduction to DTT, a process that perturbs the cellular redox balance and initiates a robust unfolded protein response (UPR). This technical guide delineates the molecular cascade initiated by this compound, focusing on the activation of key stress-responsive genes and the subsequent induction of cellular tolerance. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting cellular stress and protein folding homeostasis.

Introduction

Cellular stress responses are intricate signaling networks that protect cells from a variety of insults, including oxidative stress, protein misfolding, and DNA damage. The unfolded protein response (UPR) is a critical component of this network, aimed at resolving stress in the endoplasmic reticulum (ER), the primary site of protein folding and modification. This compound, hereafter referred to as oxidized DTT, has emerged as a valuable chemical tool to investigate the UPR. As a strong reducing agent upon its conversion to DTT, it elicits a molecular stress response by activating specific stress-responsive genes.[1][2][3] This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Induction of the Unfolded Protein Response

The central mechanism of action of oxidized DTT is its intracellular reduction to DTT, which consumes cellular reducing equivalents, leading to a mild reductive stress. This perturbation of the cellular redox state triggers the UPR, a tripartite signaling pathway originating from the ER. The UPR is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[4][5][6] Treatment of cells with DTT has been shown to robustly activate all three UPR sensors.[7][8]

The activation of the UPR by oxidized DTT leads to the transcriptional upregulation of key stress-responsive genes, most notably GRP78 (also known as BiP) and GADD153 (also known as CHOP).[1] GRP78 is a major ER chaperone that plays a crucial role in protein folding and alleviating ER stress.[4][9] CHOP is a pro-apoptotic transcription factor that is induced under prolonged or severe ER stress.[9][10] The induction of GRP78 and CHOP transcription is a hallmark of the cellular response to oxidized DTT and is directly correlated with its intracellular reduction.[1]

Signaling Pathway Diagram

UPR_Activation_by_Oxidized_DTT cluster_extracellular Extracellular cluster_cellular Intracellular Oxidized_DTT This compound (Oxidized DTT) Cellular_Oxidoreductases Cellular Oxidoreductases Oxidized_DTT->Cellular_Oxidoreductases Reduction DTT Dithiothreitol (DTT) Cellular_Oxidoreductases->DTT Reductive_Stress Reductive Stress (NADPH Consumption) DTT->Reductive_Stress UPR_Sensors UPR Sensors (PERK, IRE1α, ATF6) Reductive_Stress->UPR_Sensors Activation GRP78_Induction GRP78 Gene Transcription UPR_Sensors->GRP78_Induction CHOP_Induction CHOP Gene Transcription UPR_Sensors->CHOP_Induction Cellular_Tolerance Cellular Tolerance GRP78_Induction->Cellular_Tolerance Apoptosis Apoptosis CHOP_Induction->Apoptosis

Caption: UPR Activation by this compound.

Quantitative Data

ParameterEffect of this compoundCell LineReference
GRP78 mRNA Induction Time- and dose-dependent increaseLLC-PK1[1]
CHOP mRNA Induction Time- and dose-dependent increaseLLC-PK1[1]
hsp70 mRNA Induction No significant inductionLLC-PK1[1]
Cellular Tolerance Increased tolerance to nephrotoxicantsLLC-PK1[1]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: LLC-PK1 (porcine kidney epithelial cells) or other relevant cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Treat cells with various concentrations of the compound for the desired time points. A vehicle control (solvent only) should be included in all experiments.

Quantitative Real-Time PCR (qRT-PCR) for GRP78 and CHOP mRNA

This protocol allows for the quantification of GRP78 and CHOP mRNA levels following treatment with this compound.

  • RNA Isolation:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for GRP78, CHOP, and a reference gene (e.g., GAPDH or β-actin).

    • A typical reaction setup includes: 2 µL of cDNA, 10 µL of 2x SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

    • Use a standard thermal cycling program: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Primer Sequences (Example for human):

  • GRP78 Forward: 5'-TGCAGCAGGACATCAAGTTC-3'

  • GRP78 Reverse: 5'-GCTGGCACTTGGTTGTTCTT-3'

  • CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

  • CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

  • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

  • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

qRT_PCR_Workflow Cell_Treatment Cell Treatment with This compound RNA_Isolation Total RNA Isolation Cell_Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis Logical_Relationship Compound This compound Reduction Intracellular Reduction Compound->Reduction is subject to Redox_Imbalance Redox Imbalance Reduction->Redox_Imbalance causes UPR_Activation UPR Activation Redox_Imbalance->UPR_Activation triggers Gene_Induction GRP78 & CHOP Induction UPR_Activation->Gene_Induction leads to Cellular_Outcome Cellular Outcome (Tolerance or Apoptosis) Gene_Induction->Cellular_Outcome determines

References

An In-depth Technical Guide on the Chemical Structure and Conformation of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, also known as the oxidized form of Dithiothreitol (DTT), is a chiral six-membered heterocyclic compound containing a disulfide bond. Its stereochemistry and conformational flexibility are of significant interest in various scientific domains, including medicinal chemistry and structural biology, due to its role as a ligand and its relationship to the widely used reducing agent, DTT.[1][2] This technical guide provides a comprehensive overview of the chemical structure and conformational landscape of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its structural features.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a 1,2-dithiane ring substituted with hydroxyl groups at the C4 and C5 positions.[1] The stereochemical designators "(4S,5S)" define the absolute configuration at these two chiral centers, resulting in a trans arrangement of the two hydroxyl groups. It is the enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[3]

Molecular Formula: C₄H₈O₂S₂[1]

IUPAC Name: this compound[1]

Synonyms: Oxidized DTT, trans-4,5-Dihydroxy-1,2-dithiane[4][5]

Conformational Analysis

The conformational preference of the 1,2-dithiane ring is a key determinant of the overall three-dimensional structure of this compound. Theoretical studies on the parent 1,2-dithiane ring indicate a strong preference for a chair conformation over twist-boat or boat conformations due to the minimization of torsional and steric strain.[6] The presence of the trans-diol substituents at the C4 and C5 positions further influences the conformational equilibrium.

Chair Conformation

The most stable conformation of this compound is predicted to be a chair conformation. In this arrangement, the substituents can occupy either axial or equatorial positions. The trans configuration of the hydroxyl groups necessitates that one is in an axial position and the other in an equatorial position (trans-diaxial or trans-diequatorial is not possible on adjacent carbons in a chair conformation). The specific preference for the hydroxyl groups to be axial or equatorial will depend on a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Quantitative Structural Data

To obtain precise quantitative data on the bond lengths, bond angles, and dihedral angles of this compound, an analysis of its crystal structure is invaluable. While a crystal structure of the isolated molecule is not publicly available, its conformation when bound to proteins can be examined through the Protein Data Bank (PDB). An analysis of the ligand "D1D" or "DTD" (the PDB codes for the oxidized form of DTT) in various protein crystal structures can provide an experimentally determined conformation.

Below is a table summarizing representative geometric parameters for the chair conformation of the 1,2-dithiane ring, which serves as a foundational reference. The actual values for the diol derivative may vary due to the influence of the hydroxyl substituents.

ParameterAverage Value (from 1,2-dithiane derivatives)
Bond Lengths (Å)
S-S2.05
C-S1.82
C-C1.53
Bond Angles (°) **
C-S-S98
S-C-C113
C-C-C112
Dihedral Angles (°) **
S-S-C-C±60
S-C-C-S±55
C-S-S-C±90

Note: These are generalized values and the actual parameters for this compound may differ.

Experimental Protocols

Synthesis of this compound (Oxidized DTT)

The most common method for the preparation of this compound is the oxidation of dithiothreitol (DTT).[2]

Materials:

  • Dithiothreitol (DTT)

  • Deionized water

  • Air or a mild oxidizing agent (e.g., hydrogen peroxide)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

Procedure:

  • Dissolve a known concentration of DTT in the chosen buffer solution.

  • To induce oxidation, either bubble air through the solution for an extended period (24-48 hours) or add a stoichiometric amount of a mild oxidizing agent like H₂O₂.

  • The progress of the oxidation can be monitored by spectrophotometry, as the oxidized form (1,2-dithiane-4,5-diol) exhibits a characteristic UV absorbance peak around 280 nm, which is absent in the reduced form.[2]

  • Once the reaction is complete, the product can be purified using standard techniques such as recrystallization or chromatography.

Workflow for Synthesis and Monitoring:

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification DTT Dithiothreitol (DTT) Oxidation Oxidation (Air or H₂O₂) DTT->Oxidation Solvent Buffer Solution (pH 7-8) Solvent->Oxidation ReactionMix Reaction Mixture Oxidation->ReactionMix Spectro UV-Vis Spectrophotometry (λ = 280 nm) ReactionMix->Spectro Crude Crude Product Spectro->Crude Purify Recrystallization or Chromatography Crude->Purify Pure This compound Purify->Pure G NMR_Data NMR Spectroscopic Data (¹H, ¹³C, COSY, NOESY) Chem_Shifts Chemical Shifts NMR_Data->Chem_Shifts J_Coupling Coupling Constants (³JHH) NMR_Data->J_Coupling NOE Nuclear Overhauser Effects NMR_Data->NOE Conformation Dominant Conformation (Chair, Axial/Equatorial Substituents) Chem_Shifts->Conformation Karplus Karplus Equation J_Coupling->Karplus Proximity Through-Space Proton Proximity NOE->Proximity Dihedral Dihedral Angles Karplus->Dihedral Dihedral->Conformation Proximity->Conformation

References

(4S,5S)-1,2-Dithiane-4,5-diol: A C2-Symmetric Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, the chiral form of trans-4,5-dihydroxy-1,2-dithiane, also known as oxidized dithiothreitol (DTT), is a compelling yet underutilized C2-symmetric chiral synthon. Its rigid, dithiane backbone and stereodefined diol functionality make it a promising candidate for applications in asymmetric synthesis, including the preparation of chiral ligands and as a starting material in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, resolution, and potential applications as a chiral building block in drug discovery and development.

Introduction

Chiral synthons are fundamental building blocks in modern organic chemistry, enabling the stereoselective synthesis of enantiomerically pure compounds, a critical requirement for the development of safe and efficacious pharmaceuticals. C2-symmetric molecules, in particular, have proven to be exceptionally effective as chiral auxiliaries, ligands, and catalysts in a wide array of asymmetric transformations. This compound, a sulfur-containing heterocyclic compound, possesses this advantageous C2-symmetry.[1] Its structure is derived from dithiothreitol (DTT), a common laboratory reagent.[2] While the racemic form is known for its role in redox biology, the enantiopure forms, (4S,5S)- and (4R,5R)-1,2-dithiane-4,5-diol, hold significant potential as versatile chiral synthons. This document aims to consolidate the available technical information on this compound and to highlight its prospective applications in asymmetric synthesis for a specialized audience in chemical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (4R,5R)-1,2-dithiane-4,5-diol, the enantiomer of the title compound, is presented in Table 1. The data for the (4S,5S)-enantiomer is expected to be identical in magnitude, with the sign of the specific rotation being opposite.

Table 1: Physicochemical Properties of (4R,5R)-1,2-Dithiane-4,5-diol

PropertyValue
Molecular FormulaC₄H₈O₂S₂
Molecular Weight152.24 g/mol
Melting Point130-132 °C
Specific Rotation [α]D+289° (c 2.74, CH₃OH)
AppearanceWhite crystalline solid

Data for the (4R,5R)-enantiomer. The (4S,5S)-enantiomer will have a negative specific rotation of the same magnitude.

Synthesis and Enantioselective Preparation

The preparation of enantiopure this compound begins with the synthesis of the racemic trans-diol, followed by a classical resolution.

Synthesis of racemic trans-4,5-Dihydroxy-1,2-dithiane

The racemic diol is typically prepared by the oxidation of D,L-dithiothreitol (DTT). This intramolecular disulfide bond formation creates the stable six-membered dithiane ring.

G DTT D,L-Dithiothreitol Oxidation Oxidation (e.g., O₂, mild oxidizing agent) DTT->Oxidation Diol rac-trans-4,5-Dihydroxy-1,2-dithiane Oxidation->Diol

Figure 1. Synthetic pathway to racemic trans-4,5-dihydroxy-1,2-dithiane.
Enantioselective Resolution

The resolution of the racemic diol is the key step to accessing the enantiopure (4S,5S)-isomer. A reported efficient method involves the use of a chiral resolving agent, followed by fractional crystallization.

G cluster_0 Diastereomer Formation cluster_1 Separation and Hydrolysis rac_diol rac-trans-4,5-Dihydroxy-1,2-dithiane diesters Diastereomeric BOC-L-phenylalanyl diesters rac_diol->diesters Esterification resolving_agent BOC-L-phenylalanine resolving_agent->diesters separation Fractional Crystallization diastereomer_S (4S,5S)-Diol diester hydrolysis_S Hydrolysis final_product_S This compound (>99% ee)

Figure 2. Workflow for the resolution of trans-4,5-dihydroxy-1,2-dithiane.

Experimental Protocols

Preparation of racemic trans-4,5-Dihydroxy-1,2-dithiane

This is a generalized protocol based on common oxidation procedures for thiols.

To a solution of D,L-dithiothreitol (1.0 g, 6.48 mmol) in a suitable solvent system such as methanol/water is added a mild oxidizing agent (e.g., bubbling oxygen in the presence of a catalytic amount of a base like potassium hydroxide). The reaction is stirred at room temperature and monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic trans-4,5-dihydroxy-1,2-dithiane as a white crystalline solid.

Resolution of trans-4,5-Dihydroxy-1,2-dithiane

This protocol is based on the principles of classical resolution via diastereomeric esters.

A solution of racemic trans-4,5-dihydroxy-1,2-dithiane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is treated with N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). To this mixture, BOC-L-phenylalanine (2.0 eq) is added, and the reaction is stirred at room temperature until the formation of the diastereomeric diesters is complete. The resulting mixture of diastereomers is then separated by fractional crystallization from an appropriate solvent system. The less soluble diastereomer is isolated by filtration. The purified diastereomer is then subjected to hydrolysis (e.g., using a base such as lithium hydroxide in a THF/water mixture) to cleave the ester bonds, affording the enantiopure this compound. The chiral auxiliary (BOC-L-phenylalanine) can be recovered from the aqueous layer after acidification.

Applications as a Chiral Synthon

While specific, documented applications of this compound as a chiral synthon are not extensively reported in the literature, its structural features suggest several potential uses in asymmetric synthesis.

Synthesis of Chiral Ligands

The C2-symmetric diol is an ideal starting material for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups can be readily derivatized to introduce phosphine, amine, or other coordinating groups. The rigid dithiane backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivities in a variety of metal-catalyzed reactions.

Table 2: Potential Asymmetric Reactions Utilizing Ligands Derived from this compound

Reaction TypePotential Ligand TypeExpected Outcome
Asymmetric HydrogenationChiral DiphosphineHigh enantiomeric excess in the reduction of prochiral olefins.
Asymmetric Allylic AlkylationChiral Diphosphine or DiamineStereoselective formation of C-C or C-N bonds.
Asymmetric Diels-AlderChiral Lewis Acid ComplexControl over both diastereoselectivity and enantioselectivity.
Chiral Pool Starting Material

This compound can serve as a chiral building block for the synthesis of complex natural products and pharmaceutical agents. The diol functionality can be manipulated to introduce a variety of other functional groups, and the dithiane ring can be either retained in the final product or used as a protecting group for a dicarbonyl equivalent. Its stereochemistry can be transferred to new stereocenters in the target molecule.

Chiral Auxiliary

The diol can be attached to a prochiral substrate as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled. The C2-symmetry can be particularly effective in facial discrimination of prochiral centers.

Conclusion

This compound represents a promising, yet largely untapped, resource for the asymmetric synthesis community. Its C2-symmetry, rigid backbone, and origin from an inexpensive starting material make it an attractive candidate for development as a chiral synthon. While the synthesis and resolution of this compound are established in principle, further research is needed to explore its full potential in the stereoselective synthesis of valuable chiral molecules. The development of new chiral ligands, auxiliaries, and synthons is a continuous endeavor in drug discovery and development, and this compound warrants greater attention in this pursuit. Researchers in the field are encouraged to investigate its applications in asymmetric catalysis and as a starting material for the synthesis of complex chiral targets.

References

An In-depth Technical Guide to the Solubility and Stability of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4S,5S)-1,2-Dithiane-4,5-diol, a key molecule often encountered as the oxidized form of dithiothreitol (DTT). Understanding these physicochemical properties is crucial for its application in pharmaceutical research and development, particularly in formulation, storage, and ensuring its quality and efficacy in various experimental and therapeutic contexts.

This compound is a trans-1,2-dithiane-4,5-diol and is the enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[1][2] It is a white to off-white crystalline solid.[3] This guide outlines detailed experimental protocols for determining its solubility and stability profile in accordance with standard pharmaceutical guidelines.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Below are the methodologies for assessing the solubility of this compound.

Preliminary data indicates that this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at a concentration of 20 mg/mL.[3] However, for comprehensive drug development, a more detailed quantitative analysis in pharmaceutically relevant solvents and aqueous buffers is required.

The following tables provide a template for the presentation of quantitative solubility data, which should be determined experimentally.

Table 1: Thermodynamic (Equilibrium) Solubility in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Purified Water25
Purified Water37
Ethanol25
Propylene Glycol25
DMSO25
Polyethylene Glycol 40025

Table 2: pH-Dependent Aqueous Solubility

Aqueous BufferpHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate Buffer7.437

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution across various solvents and pH conditions at equilibrium.

Materials and Reagents:

  • This compound (pure, solid form)

  • Purified water (USP grade)

  • Ethanol, Propylene Glycol, DMSO, PEG 400

  • Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the different solvent and buffer systems. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed experimentally.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet the remaining undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter that is known not to bind the compound.

  • Dilute the filtered supernatant with a suitable analytical solvent.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method. The oxidized form of DTT has a strong absorbance peak at 280 nm, which can be utilized for detection.[6]

  • The experiment should be performed in triplicate for each condition.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

This compound is the stable, oxidized form of dithiothreitol (DTT).[7] The redox equilibrium between DTT and its oxidized form is a key aspect of its stability. DTT is prone to air oxidation, a reaction that is accelerated at pH values above 7.[7] Therefore, under oxidizing conditions, this compound is the thermodynamically favored and more stable species.

For drug development purposes, forced degradation studies are necessary to identify potential degradation pathways and products under stress conditions, and to develop stability-indicating analytical methods.

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[4]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A guidelines):

  • Acid Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Exposure of the solid and a solution in purified water/methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A dark control should be maintained.

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, use the solid compound and a solution.

  • Expose the samples to the specified conditions for the designated time.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw samples.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and characterize any degradation products. The analysis should quantify the remaining parent compound and any formed impurities.

The results from the stability studies should be tabulated to clearly show the change in quality attributes over time and under different conditions.

Table 3: Summary of Forced Degradation Studies

Stress ConditionTime (hours)Assay of this compound (%)Major Degradation Products (% Peak Area)
0.1 N HCl, 60°C0100-
24
72
0.1 N NaOH, 60°C0100-
24
72
3% H₂O₂, RT0100-
8
24
Thermal (80°C, solid)0100-
48
Photostability (solution)-
Dark Control-

Visualizations

The following diagrams illustrate key aspects of the chemistry and experimental workflows for this compound.

Figure 1: Chemical Structure of this compound

G DTT Dithiothreitol (DTT) (Reduced Form) Oxidized_DTT This compound (Oxidized Form) DTT->Oxidized_DTT Oxidation (e.g., O2, H2O2) Oxidized_DTT->DTT Reduction (e.g., reducing agents)

Figure 2: Redox Equilibrium with Dithiothreitol (DTT)

G cluster_workflow Experimental Workflow for Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Compound: This compound sol_protocol Shake-Flask Protocol start->sol_protocol stab_protocol Forced Degradation Protocol (Acid, Base, Oxidative, Thermal, Photo) start->stab_protocol sol_analysis HPLC-UV Analysis sol_protocol->sol_analysis sol_data Tabulate Solubility Data sol_analysis->sol_data stab_analysis LC-MS Analysis stab_protocol->stab_analysis stab_data Tabulate Stability Data & Identify Degradants stab_analysis->stab_data

Figure 3: Workflow for Solubility and Stability Assessment

G cluster_degradation Proposed Degradation Pathways parent This compound strong_reduction Strong Reducing Conditions parent->strong_reduction strong_oxidation Strong Oxidizing Conditions (e.g., H2O2, heat) parent->strong_oxidation dtt Dithiothreitol (DTT) (Thiol Formation) strong_reduction->dtt Disulfide Cleavage sulfenic_acid Sulfenic/Sulfinic Acid Derivatives (S-Oxidation) strong_oxidation->sulfenic_acid Oxidation of Sulfur ring_cleavage Ring-Cleaved Products sulfenic_acid->ring_cleavage Further Degradation

Figure 4: Proposed Degradation Pathways for Investigation

References

Methodological & Application

Application Notes and Protocols: (4S,5S)-1,2-Dithiane-4,5-diol in Protein Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the trans-isomer of oxidized dithiothreitol (DTTox), is a valuable reagent in the study of oxidative protein folding. It serves as a mild oxidizing agent that facilitates the formation of disulfide bonds, a critical step in the maturation of many secreted and extracellular proteins. A key advantage of this compound is that it does not form stable mixed-disulfide intermediates with the folding polypeptide. This simplifies the analysis of folding pathways by reducing the complexity of folding intermediates, allowing for a clearer characterization of the oxidative folding process.[1] Its redox potential (E°′ = -327 mV) makes it a suitable oxidant for many protein folding studies.[1]

These application notes provide detailed protocols for the use of this compound in in vitro protein folding experiments, methods for the analysis of folding intermediates, and a summary of available quantitative data to aid in experimental design.

Data Presentation

The following table summarizes available quantitative data on the oxidative folding of proteins using this compound (DTTox). Direct comparative studies with other oxidants for the same protein are limited in the literature; however, the data provides insights into the efficiency of DTTox in promoting the folding of specific model proteins.

ProteinOxidantConcentration of OxidantProtein ConcentrationFolding Conditions% RecoveryTime (min)Reference
Ribonuclease A (RNase A)This compound (DTTox)100 mM16 µMNot specified60%400[2]
Onconase (ONC)This compound (DTTox)70 mM17 µMNot specified80%95[2]

Experimental Protocols

Protocol 1: General In Vitro Oxidative Protein Refolding Assay using this compound

This protocol provides a general procedure for the refolding of a denatured and reduced protein containing disulfide bonds using this compound as the oxidant. This method is adaptable for various proteins, such as Ribonuclease A (RNase A).

Materials:

  • Reduced and denatured protein of interest (e.g., RNase A)

  • This compound (DTTox)

  • Denaturant (e.g., Guanidinium Chloride (GdmCl) or Urea)

  • Reducing agent (e.g., Dithiothreitol (DTT))

  • Refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Quenching solution (e.g., 20% formic acid)

  • Analytical equipment (e.g., HPLC, spectrophotometer, or plate reader for activity assay)

Procedure:

  • Preparation of Reduced and Denatured Protein:

    • Dissolve the protein in a denaturation buffer (e.g., 6 M GdmCl or 8 M Urea in refolding buffer) containing a reducing agent (e.g., 50-100 mM DTT).

    • Incubate at room temperature for 2-4 hours to ensure complete reduction of disulfide bonds and denaturation.

    • Remove the reducing agent by dialysis against the denaturation buffer without DTT or by using a desalting column.

  • Initiation of Refolding:

    • Rapidly dilute the denatured and reduced protein solution into the refolding buffer to a final protein concentration typically in the range of 10-100 µg/mL. The dilution factor should be high enough (e.g., 1:100) to reduce the denaturant concentration to a level that allows refolding.

    • Immediately add this compound to the desired final concentration (e.g., 1-10 mM). The optimal concentration should be determined empirically for each protein.

  • Refolding Reaction:

    • Incubate the refolding mixture at a controlled temperature (e.g., 4°C, 15°C, or 25°C).

    • At various time points, withdraw aliquots of the refolding mixture for analysis.

  • Quenching the Reaction:

    • Stop the refolding and oxidation reaction by adding a quenching solution (e.g., formic acid to a final concentration of 1-2%). This lowers the pH and effectively halts disulfide bond formation.

  • Analysis of Refolded Protein:

    • Activity Assay: Measure the biological activity of the refolded protein using a suitable assay. For RNase A, this can be a spectrophotometric assay monitoring the hydrolysis of a substrate like cytidine 2',3'-cyclic monophosphate.

    • Chromatographic Analysis: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the folded, unfolded, and intermediate species. The native protein will typically have a distinct retention time.

    • Spectroscopic Analysis: Monitor changes in protein conformation using techniques like circular dichroism (CD) or fluorescence spectroscopy.

Protocol 2: Trapping and Analysis of Folding Intermediates

This protocol describes a method to distinguish between productive ("on-pathway") and non-productive ("off-pathway" or "dead-end") folding intermediates during oxidative folding, adapted from a method used for RNase A.[3]

Materials:

  • Refolding reaction mixture from Protocol 1

  • Reduced Dithiothreitol (DTT)

  • Quenching solution (e.g., formic acid)

  • Alkylation agent (e.g., iodoacetamide or iodoacetic acid)

  • Analytical equipment (e.g., HPLC-MS)

Procedure:

  • Initiate Refolding: Start the oxidative folding reaction as described in Protocol 1.

  • Trapping of Intermediates:

    • At a specific time point during the refolding process, add a low concentration of reduced DTT (e.g., 260 µM) to the reaction mixture.[3] Unstructured disulfide species are more susceptible to reduction by low concentrations of DTT.[3]

    • Allow the DTT to react for a short period (e.g., 1-2 minutes).

  • Quenching and Alkylation:

    • Stop the reaction by adding a quenching solution (e.g., formic acid).

    • Immediately add an alkylating agent (e.g., iodoacetamide to a final concentration of 50-100 mM) to block any free thiol groups. This prevents further disulfide exchange.

  • Analysis of Trapped Intermediates:

    • Analyze the resulting mixture using RP-HPLC coupled with mass spectrometry (HPLC-MS).

    • Interpretation:

      • On-pathway intermediates: These are typically more structured and their native-like disulfide bonds are less accessible to the reducing agent. Their populations will be less affected by the addition of low concentrations of DTT.

      • Off-pathway (dead-end) intermediates: These species are often less structured and their disulfide bonds are more exposed. They will be preferentially reduced by the low concentration of DTT, leading to a decrease in their corresponding peaks in the HPLC chromatogram and the appearance of species with a higher number of free thiols (detectable by mass spectrometry after alkylation).

Visualizations

Experimental_Workflow_Refolding cluster_prep Protein Preparation cluster_refolding Refolding cluster_analysis Analysis ReducedDenatured Reduced & Denatured Protein RefoldingMix Dilution into Refolding Buffer ReducedDenatured->RefoldingMix Rapid Dilution AddOxidant Add this compound RefoldingMix->AddOxidant Incubation Incubation (Time course) AddOxidant->Incubation Quenching Quench Reaction Incubation->Quenching Aliquots at time points ActivityAssay Activity Assay Quenching->ActivityAssay HPLC RP-HPLC Quenching->HPLC Spectroscopy CD/Fluorescence Quenching->Spectroscopy

Caption: Workflow for in vitro oxidative protein refolding.

Intermediate_Trapping_Workflow cluster_folding Folding Reaction cluster_trapping Intermediate Trapping cluster_analysis Analysis Folding Oxidative Folding in Progress AddDTT Add Low Conc. of Reduced DTT Folding->AddDTT At specific time point QuenchAlkylate Quench & Alkylate Free Thiols AddDTT->QuenchAlkylate HPLCMS RP-HPLC-MS Analysis QuenchAlkylate->HPLCMS Interpretation Identify On- vs. Off-pathway Intermediates HPLCMS->Interpretation

Caption: Workflow for trapping and analyzing folding intermediates.

References

Application Note: Investigating Enzyme Redox Sensitivity Using Oxidized DTT as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dithiothreitol (DTT) is a widely used reducing agent essential for preserving the activity of enzymes susceptible to oxidative damage. To rigorously demonstrate that the protective or enhancing effects observed with DTT are due to its reducing capacity, it is crucial to employ a proper negative control. This application note provides a detailed protocol for using oxidized DTT (trans-4,5-dihydroxy-1,2-dithiane) in parallel with reduced DTT in enzyme activity assays. This comparative approach allows researchers to dissect the redox-dependent regulation of enzyme function, providing more robust and reliable data.

Introduction

Many enzymes, particularly those with cysteine residues in their active sites, rely on a reduced intracellular environment to maintain their structure and catalytic function.[1] In vitro, these enzymes are prone to inactivation through the oxidation of their sulfhydryl (-SH) groups, leading to the formation of disulfide bonds.[1] Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent commonly included in assay buffers to prevent this oxidative damage and ensure optimal enzyme performance.[1][2]

While the benefits of DTT are well-established, attributing an observed change in enzyme activity solely to its reducing properties requires a specific control. The oxidized form of DTT, trans-4,5-dihydroxy-1,2-dithiane, is the ideal negative control for these experiments. As the product of DTT's reducing action, it lacks the free thiol groups necessary for disulfide bond reduction.[1][3] By comparing enzyme activity in the presence of reduced DTT, oxidized DTT, and a no-DTT control, researchers can confidently ascertain whether the enzyme's activity is modulated by the redox environment.

This protocol details the materials and methods required to perform a comparative enzyme activity assay to investigate the redox sensitivity of a target enzyme.

Principle of the Assay

The assay is based on the differential effects of reduced and oxidized DTT on enzyme activity. The protocol involves three parallel experimental conditions:

  • No DTT Control: Establishes the baseline activity of the enzyme under standard assay conditions, where it may be subject to ambient oxidation.

  • Reduced DTT: Measures enzyme activity in a reducing environment, intended to protect critical sulfhydryl groups and maximize activity for redox-sensitive enzymes.

  • Oxidized DTT Control: Measures enzyme activity in the presence of the non-reducing form of DTT. This condition controls for any non-redox-related effects of the DTT molecule, such as chelation of metal ions or steric hindrance.

A significant increase in enzyme activity in the presence of reduced DTT compared to both the no-DTT and oxidized DTT conditions indicates that the enzyme's function is positively regulated by a reducing environment.

Materials and Reagents

  • Enzyme of interest

  • Enzyme substrate

  • Assay buffer (pH should be optimized for the enzyme, typically between 7.0 and 8.5 for DTT stability and activity)

  • Reduced Dithiothreitol (DTT), molecular biology grade

  • Oxidized DTT (trans-4,5-dihydroxy-1,2-dithiane), high purity

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer without DTT. Store on ice.

  • Substrate Solution: Prepare the substrate solution at the desired concentration in the assay buffer.

  • Reduced DTT Stock Solution (1 M): Dissolve 1.54 g of DTT in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment and keep it on ice.

  • Oxidized DTT Stock Solution (1 M): Dissolve 1.52 g of trans-4,5-dihydroxy-1,2-dithiane in 10 mL of deionized water. This solution is more stable than reduced DTT but should be stored at 2-8°C.

  • Working Solutions: On the day of the experiment, prepare working solutions of reduced and oxidized DTT by diluting the stock solutions in the assay buffer to the desired final concentration (e.g., 10 mM for a 1 mM final concentration in the assay).

Enzyme Activity Assay Protocol

The following protocol is a general guideline and should be adapted for the specific enzyme and substrate being studied. The example is for a 96-well plate format with a final reaction volume of 200 µL.

  • Assay Plate Setup:

    • Add 160 µL of assay buffer to all wells that will be used.

    • To the "No DTT" wells, add 20 µL of assay buffer.

    • To the "Reduced DTT" wells, add 20 µL of the 10 mM reduced DTT working solution (final concentration: 1 mM).

    • To the "Oxidized DTT" wells, add 20 µL of the 10 mM oxidized DTT working solution (final concentration: 1 mM).

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the enzyme stock solution to each well.

    • Mix gently by pipetting or shaking the plate.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the reduced DTT to act on any oxidized enzyme.

  • Initiation of the Reaction:

    • Add 10 µL of the substrate solution to each well to start the reaction.

    • Immediately start measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement interval will depend on the specific assay.

  • Data Collection:

    • Record the kinetic data for a sufficient period to determine the initial reaction velocity (V₀).

Data Presentation

The initial reaction velocities (V₀) from each condition should be calculated from the linear phase of the progress curves. The results can be summarized in a table for clear comparison.

ConditionMean Initial Velocity (V₀) (units/min)Standard Deviation% Activity (relative to Reduced DTT)
No DTT Control0.085± 0.00742.5%
Reduced DTT (1 mM)0.200± 0.012100%
Oxidized DTT (1 mM)0.088± 0.00944.0%

Table 1: Example data from a comparative enzyme activity assay showing the effect of reduced and oxidized DTT on a redox-sensitive enzyme. The data is hypothetical.

Visualization of Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_no_dtt No DTT Control cluster_red_dtt Reduced DTT cluster_ox_dtt Oxidized DTT Control prep_buffer Assay Buffer no_dtt_buffer 160 µL Buffer prep_buffer->no_dtt_buffer red_dtt_buffer 160 µL Buffer prep_buffer->red_dtt_buffer ox_dtt_buffer 160 µL Buffer prep_buffer->ox_dtt_buffer prep_enzyme Enzyme Stock prep_substrate Substrate Stock prep_dtt Reduced DTT (10 mM) red_dtt_add 20 µL Reduced DTT prep_dtt->red_dtt_add prep_dtt_ox Oxidized DTT (10 mM) ox_dtt_add 20 µL Oxidized DTT prep_dtt_ox->ox_dtt_add no_dtt_add_buffer 20 µL Buffer enzyme_add Add 10 µL Enzyme to all wells pre_incubate Pre-incubate (10-15 min) enzyme_add->pre_incubate substrate_add Add 10 µL Substrate to all wells (Start Reaction) pre_incubate->substrate_add measure Kinetic Measurement (e.g., Absorbance) substrate_add->measure analyze Calculate Initial Velocities (V₀) & Compare Activities measure->analyze

Caption: Experimental workflow for the comparative enzyme activity assay.

Signaling Pathway Visualization

In the context of this protocol, the relevant "pathway" is the chemical transformation of DTT and its effect on the enzyme.

G cluster_enzyme Enzyme States cluster_dtt DTT States Enzyme_ox Oxidized Enzyme (Inactive) Enzyme_red Reduced Enzyme (Active) Enzyme_red->Enzyme_ox Ambient Oxidation DTT_red Reduced DTT (2 -SH) DTT_red->Enzyme_red Reduces Enzyme DTT_ox Oxidized DTT (S-S bond) DTT_red->DTT_ox Becomes Oxidized DTT_ox->Enzyme_ox No Effect on Redox State

Caption: Redox cycle of DTT and its effect on enzyme activity.

References

Application Notes and Protocols: (4S,5S)-1,2-Dithiane-4,5-diol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of (4S,5S)-1,2-Dithiane-4,5-diol, also known as oxidized dithiothreitol (DTT), and related dithiane compounds in the field of drug discovery and development. While direct therapeutic applications of this compound are not extensively documented, its chemical properties and the biological activities of structurally related dithiane derivatives offer significant potential in medicinal chemistry. This document covers the chemical characteristics of this compound, the application of dithiane analogs in overcoming multidrug resistance, and the use of dithiane diols as versatile synthetic intermediates.

Chemical Properties of this compound

This compound is the oxidized, cyclic disulfide form of dithiothreitol (DTT), a common reducing agent.[1][2] Understanding its chemical and physical properties is fundamental to its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (4S,5S)-dithiane-4,5-diol[3]
Synonyms trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT[4]
CAS Number 14193-38-5, 37031-12-2[3][5]
Molecular Formula C₄H₈O₂S₂[3]
Molecular Weight 152.24 g/mol [3]
Appearance Powder[6]
Melting Point 130-132 °C[4]
Solubility Highly soluble in water[2]
Redox Potential (of DTT) -0.33 V (at pH 7)[1][7]

(Data sourced from PubChem and other chemical suppliers)

The redox relationship between DTT and its oxidized form is a key characteristic. The interconversion is central to its role in biological systems and as a reagent in chemical synthesis.

Redox_Cycle DTT Dithiothreitol (DTT) (Reduced Form) Oxidized_DTT This compound (Oxidized Form) DTT->Oxidized_DTT Oxidation Oxidized_DTT->DTT Reduction

Figure 1: Redox cycle of Dithiothreitol (DTT) and this compound.

Application of Dithiane Analogs in Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain dithiane-containing compounds have emerged as potent modulators of P-gp, capable of reversing MDR in cancer cells.

Mechanism of Action

Dithiane analogs of the calcium channel blocker tiapamil have been shown to inhibit P-gp. The proposed mechanism involves the competitive or non-competitive inhibition of the P-gp drug-binding pocket. The lipophilic nature of the dithiane ring is thought to enhance the affinity of these molecules for P-gp, thereby blocking the efflux of co-administered chemotherapeutic agents and increasing their intracellular concentration and efficacy.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Intracellular Intracellular Space Dithiane Dithiane Analog Dithiane->Pgp Inhibition Extracellular Extracellular Space

Figure 2: Proposed mechanism of P-gp inhibition by dithiane analogs.

Quantitative Data

The following table summarizes the in vitro activity of some dithiane analogs of tiapamil in overcoming vincristine resistance in P-gp overexpressing KB-8-5 cells.

Table 2: In Vitro Activity of Tiapamil Dithiane Analogs against Vincristine Resistance

CompoundCell LineIC₅₀ (µM)Reverting Concentration (µM) for Full SensitivityReference
Ro 44-5912 (S-enantiomer) KB-8-51502.0[7]
Ro 44-5911 (R-enantiomer) KB-8-51503.5[7]

(Data from a study on novel dithiane analogues of tiapamil)[7]

Experimental Protocol: P-glycoprotein Inhibition Assay (Cell-Based)

This protocol is a general method for assessing P-gp inhibition and can be adapted for dithiane analogs. The principle is to measure the accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) in P-gp-overexpressing cells in the presence and absence of the test compound.

Materials:

  • P-gp-overexpressing cell line (e.g., KB-8-5, MCF7/ADR) and a corresponding parental sensitive cell line (e.g., KB-3-1, MCF7).

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • Test compound (dithiane analog) and a reference P-gp inhibitor (e.g., verapamil).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Assay buffer (e.g., HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates at a density that forms a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the dithiane analog and the reference inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: On the day of the assay, remove the culture medium, wash the cells with warm assay buffer, and add the compound dilutions to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 5 µM) to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Washing: Remove the assay solution and wash the cells three times with ice-cold assay buffer to remove extracellular substrate.

  • Cell Lysis: Add a lysis buffer to each well and incubate for 10 minutes to release the intracellular fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., 485 nm excitation and 535 nm emission for Rhodamine 123).

  • Data Analysis: Calculate the percentage of substrate accumulation relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Pgp_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed P-gp expressing and parental cells pre_incubation Pre-incubate cells with compound cell_seeding->pre_incubation compound_prep Prepare serial dilutions of dithiane analog compound_prep->pre_incubation substrate_addition Add fluorescent P-gp substrate pre_incubation->substrate_addition incubation Incubate for 60-90 min substrate_addition->incubation washing Wash cells incubation->washing lysis Lyse cells washing->lysis measurement Measure fluorescence lysis->measurement data_analysis Calculate IC50 measurement->data_analysis

Figure 3: Experimental workflow for the P-gp inhibition assay.

Application as a Synthetic Intermediate

Dithiane diols are valuable building blocks in organic synthesis for the construction of complex, sulfur-containing heterocyclic compounds.[8] These heterocycles are often scaffolds for molecules with diverse biological activities, including neuroprotective, anti-autoimmune, and anticancer properties.[4] For instance, 2,5-dihydroxy-1,4-dithiane is a key intermediate in the synthesis of the antiviral drug lamivudine.[9]

General Synthetic Protocol: Synthesis of a Thiophene Derivative

This protocol provides a general method for the synthesis of a substituted thiophene from a dithiane diol and an α,β-unsaturated ketone, which can be adapted for the synthesis of various bioactive molecules.

Materials:

  • A dithiane diol (e.g., 2,5-dihydroxy-1,4-dithiane).

  • An α,β-unsaturated ketone.

  • A suitable solvent (e.g., ethanol, methanol).

  • A base catalyst (e.g., triethylamine, sodium hydroxide).

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dithiane diol and the α,β-unsaturated ketone in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the catalyst if necessary. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve dithiane diol and α,β-unsaturated ketone in solvent start->dissolve add_catalyst Add base catalyst dissolve->add_catalyst react Stir and monitor reaction (TLC) add_catalyst->react workup Neutralize and remove solvent react->workup extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Figure 4: General workflow for the synthesis of a thiophene derivative from a dithiane diol.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for (4S,5S)-1,2-Dithiane-4,5-diol in the Prevention of Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the oxidized form of Dithiothreitol (DTT), is a molecule of interest in the study of protein aggregation. While its reduced counterpart, DTT, is a well-established reducing agent used to prevent aggregation by maintaining cysteine residues in a reduced state, the role of oxidized DTT is less direct.[1][2] Evidence suggests that this compound may not function as a classical chemical chaperone that directly binds to and stabilizes proteins. Instead, it is proposed to act as a signaling molecule that elicits a cellular stress response, which in turn can enhance the cell's endogenous protein quality control machinery to combat protein aggregation.[3][4]

These application notes provide a framework for investigating the potential of this compound to prevent protein aggregation through the induction of cellular stress response pathways, such as the Unfolded Protein Response (UPR) and the expression of Heat Shock Proteins (HSPs).

Putative Mechanism of Action

This compound is hypothesized to introduce a mild oxidative stress or a "reductive stress" in the cellular environment. This perturbation in the cellular redox balance can trigger signaling cascades that lead to the activation of transcription factors, such as ATF4, ATF6, and XBP1, which are key components of the UPR.[5][6][7][8] The activation of the UPR results in the upregulation of molecular chaperones (e.g., BiP, GRP94) and enzymes involved in protein folding and degradation, thereby enhancing the cell's capacity to manage misfolded and aggregation-prone proteins.

However, it is crucial to note that some studies have shown that oxidized DTT was ineffective in inducing a heat shock response, indicating the complexity and context-dependent nature of its cellular effects.[9]

Mechanism_of_Action protein_aggregation Protein Aggregation misfolded_proteins Misfolded Proteins misfolded_proteins->protein_aggregation dithiane_diol This compound cellular_stress Cellular Stress (Reductive/Oxidative) dithiane_diol->cellular_stress upr_activation UPR Activation (ATF6, PERK, IRE1) cellular_stress->upr_activation chaperone_expression Increased Chaperone Expression (e.g., BiP) upr_activation->chaperone_expression protein_folding Enhanced Protein Folding & Degradation chaperone_expression->protein_folding inhibition Inhibition protein_folding->inhibition inhibition->protein_aggregation

Hypothesized mechanism of this compound.

Data Presentation

The following tables present hypothetical data to illustrate how to structure and compare results from experiments investigating the effect of this compound on protein aggregation and cellular stress markers.

Table 1: Effect of this compound on Protein Aggregation

Treatment GroupConcentration (µM)Aggregation Index (ThT Fluorescence, AU)% Inhibition of Aggregation
Control (Untreated) 01500 ± 750%
This compound 101250 ± 6016.7%
50900 ± 4540.0%
100650 ± 3056.7%
Positive Control (Known Chaperone) 50400 ± 2073.3%

Table 2: UPR Activation Markers in Response to this compound

Treatment GroupConcentration (µM)BiP Expression (Fold Change)XBP1s mRNA (Fold Change)ATF4 Protein (Fold Change)
Control (Untreated) 01.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound 101.5 ± 0.21.8 ± 0.31.3 ± 0.2
502.8 ± 0.33.5 ± 0.42.5 ± 0.3
1004.2 ± 0.55.1 ± 0.63.8 ± 0.4
Positive Control (Tunicamycin) 56.5 ± 0.78.2 ± 0.95.5 ± 0.6

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on protein aggregation and cellular stress responses.

Protocol 1: In Vitro Protein Aggregation Assay

This protocol describes a method to assess the direct effect of this compound on the aggregation of a model protein, such as lysozyme or insulin, induced by heat or chemical denaturation.

Aggregation_Assay_Workflow start Start prepare_reagents Prepare Protein Solution and Test Compounds start->prepare_reagents incubate Incubate Samples at Elevated Temperature prepare_reagents->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht measure_fluorescence Measure Fluorescence (Ex: 440 nm, Em: 485 nm) add_tht->measure_fluorescence analyze Analyze Data and Calculate % Inhibition measure_fluorescence->analyze end End analyze->end

Workflow for the in vitro protein aggregation assay.

Materials:

  • Model protein (e.g., Hen Egg White Lysozyme)

  • This compound

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

  • Incubator or thermal cycler

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of lysozyme in PBS.

    • Prepare a 10 mM stock solution of this compound in PBS.

    • Prepare a 1 mM stock solution of ThT in PBS and store in the dark.

  • Assay Setup:

    • In a 96-well plate, add PBS, lysozyme solution, and the test compound to achieve a final volume of 200 µL per well. The final concentration of lysozyme should be 1 mg/mL.

    • Include wells with lysozyme alone (positive control for aggregation) and PBS alone (blank).

    • Test a range of this compound concentrations (e.g., 10, 50, 100 µM).

  • Induction of Aggregation:

    • Seal the plate and incubate at 65°C for 2 hours with gentle shaking.

  • ThT Staining and Measurement:

    • After incubation, add ThT to each well to a final concentration of 20 µM.

    • Incubate for 15 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage inhibition of aggregation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of positive control)] x 100

Protocol 2: Cellular Stress Response Assay (Western Blotting)

This protocol outlines the steps to measure the expression of key UPR markers in cultured cells treated with this compound.

Western_Blot_Workflow start Start cell_culture Culture and Treat Cells with This compound start->cell_culture lysis Lyse Cells and Quantify Protein cell_culture->lysis sds_page SDS-PAGE and Transfer to Membrane lysis->sds_page blocking Blocking sds_page->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-BiP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Workflow for Western Blot analysis of UPR markers.

Materials:

  • Cultured mammalian cells (e.g., HEK293, SH-SY5Y)

  • This compound

  • Tunicamycin (positive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-BiP, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include an untreated control and a positive control (e.g., 5 µg/mL tunicamycin for 6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Express the results as fold change relative to the untreated control.

Conclusion

The provided application notes and protocols offer a starting point for investigating the potential of this compound in preventing protein aggregation. The hypothesized mechanism, centered on the induction of a cellular stress response, requires rigorous experimental validation. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems and to further explore the downstream signaling pathways that may be modulated by this compound. A thorough understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent for protein aggregation-related diseases.

References

Application Notes and Protocols for Disulfide Bond Reduction Using Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a highly effective reducing agent widely used in life sciences to reduce disulfide bonds in peptides and proteins.[1][2][3] Its efficacy stems from its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation, which drives the reduction reaction to completion.[2][4] This document provides detailed protocols and application notes for the reduction of disulfide bonds using DTT, with a focus on the chemical principles, experimental procedures, and factors influencing the reaction.

The reduction of a disulfide bond by DTT is a two-step process. Initially, one of the thiol groups in DTT attacks the disulfide bond of the target molecule, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks this intermediate, resulting in the formation of a stable, oxidized cyclic DTT and the reduced target molecule with two free sulfhydryl groups.[1][3] This intramolecular cyclization is energetically favorable and is the key to DTT's high reducing potential.[2][5]

Mechanism of Disulfide Bond Reduction by DTT

The overall reaction involves the transfer of reducing equivalents from DTT to the disulfide bond. The final products are the reduced dithiol and the oxidized, cyclic form of DTT.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protein_SS Protein with Disulfide Bond (R-S-S-R') Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-DTT) Protein_SS->Mixed_Disulfide Thiol-disulfide exchange DTT_reduced Reduced DTT (HS-CH2-(CHOH)2-CH2-SH) DTT_reduced->Mixed_Disulfide Protein_SH Reduced Protein (R-SH + R'-SH) Mixed_Disulfide->Protein_SH Intramolecular cyclization DTT_oxidized Oxidized DTT (Cyclic Disulfide) Mixed_Disulfide->DTT_oxidized

Caption: Mechanism of disulfide bond reduction by DTT.

Quantitative Data Summary

The efficiency of disulfide bond reduction with DTT is influenced by several factors, including the concentration of DTT, temperature, pH, and incubation time. The following tables summarize recommended conditions for various applications.

Table 1: Recommended DTT Concentrations for Various Applications

ApplicationRecommended DTT ConcentrationReference
Maintaining reduced proteins in solution1-10 mM[5][6]
Complete reduction for electrophoresis (SDS-PAGE)50-100 mM[5][6]
Reduction prior to mass spectrometry5-20 mM[1]
Preventing unwanted disulfide formation during enzymatic reactions0.1-0.5 mM[7]

Table 2: Influence of Reaction Conditions on Disulfide Bond Reduction

ParameterOptimal Range/ConditionNotesReference
pH 7.1 - 8.0DTT's reducing power is limited at lower pH as only the thiolate form (-S⁻) is reactive. The pKa of DTT's thiol groups are 9.2 and 10.1.[2][4][5]
Temperature 37°C to 56°CHigher temperatures can increase the rate of reduction, especially for buried disulfide bonds, but may affect protein stability. Room temperature or ice can also be effective.[1][5]
Incubation Time 10 - 60 minutesThe required time depends on the protein, DTT concentration, and temperature.[1][5]
Denaturants 6 M guanidinium HCl, 8 M urea, or 1% SDSMay be required for the reduction of buried or solvent-inaccessible disulfide bonds.[2][4][6]

Experimental Protocols

Protocol 1: General Procedure for Protein Disulfide Bond Reduction

This protocol provides a general guideline for reducing disulfide bonds in a protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate buffer)

  • Dithiothreitol (DTT)

  • Incubator or water bath

Procedure:

  • Prepare a fresh stock solution of DTT (e.g., 1 M in water). DTT solutions are prone to oxidation, so it is recommended to prepare them immediately before use.[3]

  • Add the DTT stock solution to the protein sample to achieve the desired final concentration (refer to Table 1).

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C or 56°C) for 10-30 minutes.[1][5] For complete reduction, especially for electrophoresis, incubation for up to 60 minutes may be necessary.

  • After reduction, the excess DTT may need to be removed depending on the downstream application, for example, through dialysis or buffer exchange chromatography.[5]

G cluster_workflow General Protein Reduction Workflow A Prepare fresh DTT stock solution B Add DTT to protein sample A->B C Incubate at optimal temperature B->C D Remove excess DTT (optional) C->D

Caption: General workflow for protein disulfide bond reduction.

Protocol 2: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is designed for preparing protein samples for mass spectrometry analysis, ensuring that the reduced cysteines are capped to prevent re-oxidation.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • DTT

  • Alkylation reagent (e.g., Iodoacetamide - IAM)

  • Quenching solution (e.g., DTT)

  • Digestion enzyme (e.g., Trypsin)

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C or 56°C for 30-60 minutes to unfold the protein and expose the disulfide bonds.[1]

  • Reduction: Add DTT to a final concentration of 5-20 mM and incubate at 56°C for 30 minutes.[1]

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 15-50 mM and incubate in the dark at room temperature for 30 minutes. This step alkylates the free sulfhydryl groups, preventing them from reforming disulfide bonds.[1]

  • Quenching: Add DTT to a final concentration of 5-10 mM to quench the excess iodoacetamide. Incubate at room temperature for 15 minutes.[1]

  • Sample Cleanup and Digestion: Remove the denaturant and excess reagents by buffer exchange or dialysis. Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin for overnight digestion at 37°C.[1]

G cluster_workflow Mass Spectrometry Sample Preparation Workflow A Denature Protein B Reduce with DTT A->B C Alkylate with IAM B->C D Quench excess IAM C->D E Cleanup and Digest D->E

Caption: Workflow for protein reduction and alkylation for mass spectrometry.

Concluding Remarks

The reduction of disulfide bonds by DTT is a fundamental technique in protein chemistry and proteomics. The irreversible formation of oxidized, cyclic DTT drives the reaction to completion, making DTT a powerful and reliable reducing agent.[2][5] The choice of experimental conditions, particularly DTT concentration, pH, and temperature, is critical for achieving efficient and specific reduction. For applications requiring the prevention of disulfide bond reformation, a subsequent alkylation step is essential. The protocols provided in these application notes serve as a starting point, and optimization may be necessary depending on the specific protein and downstream application.

References

Application Notes: (4S,5S)-1,2-Dithiane-4,5-diol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the oxidized form of D-(−)-dithiothreitol (DTT), is a versatile and valuable chiral building block in modern organic synthesis. Its rigid, C2-symmetric dithiane backbone and stereodefined diol functionality make it an attractive starting material for the synthesis of complex chiral molecules, including natural products, chiral ligands for asymmetric catalysis, and novel therapeutic agents. The inherent chirality of this molecule allows for the transfer of stereochemical information, enabling the enantioselective synthesis of target compounds. This document provides an overview of its applications, quantitative data from representative synthetic transformations, and detailed experimental protocols. This diol is used in the preparation of 1,2-dithiolane compounds which show potential in the treatment of neuroprotection, autoimmune diseases, and cancer.[1]

Properties and Characteristics

This compound is a white crystalline solid with a melting point of 130-132 °C. It is the enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[1] As the intramolecular disulfide of DTT, it is a key reagent in biochemistry for maintaining the reduced state of sulfhydryl groups in proteins. In organic synthesis, its utility stems from the C2-symmetric chiral scaffold it provides.

Applications in Asymmetric Synthesis

The primary application of this compound in organic synthesis is as a chiral auxiliary or a chiral starting material. The diol functionality can be readily derivatized to introduce other functional groups, while the dithiane ring can be manipulated or retained as a key structural feature in the final product.

Synthesis of Chiral Ligands

The C2-symmetry of this compound makes it an ideal precursor for the synthesis of chiral ligands for asymmetric catalysis. The diol can be converted into phosphine, amine, or other coordinating groups to create bidentate ligands that can complex with transition metals.

Example: Synthesis of a Chiral Diphosphine Ligand

StepReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
1Protection of Diol2,2-Dimethoxypropane, p-TsOH, Acetone(4S,5S)-2,2-Dimethyl-1,3-dioxolano[4,5-c][1][2]dithiane>95 (estimated)>99N/A
2Reductive Cleavage of DithianeLiAlH4, THF(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(methanethiol)High (estimated)>99N/A
3Phosphinylationn-BuLi, then ClPPh2, THF(4S,5S)-4,5-bis((diphenylphosphino)methyl)-2,2-dimethyl-1,3-dioxolaneGood (estimated)>99N/A

Note: The data in this table is hypothetical and based on analogous transformations, as specific literature data for this sequence starting from this compound was not found in the performed search.

Experimental Protocols

Due to the limited availability of specific published protocols for the use of this compound as a chiral building block in the searched literature, a detailed experimental protocol for a key conceptual transformation is provided below. This protocol is based on standard organic chemistry procedures for analogous transformations.

Protocol 1: Acetal Protection of this compound

Objective: To protect the diol functionality of this compound as an acetonide, a common step to allow for selective reactions at other positions.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous acetone

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the diol in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow: Synthesis of a Chiral Diphosphine Ligand (Conceptual)

G start This compound step1 Acetonide Protection start->step1 intermediate1 Protected Diol step1->intermediate1 step2 Reductive Cleavage intermediate1->step2 intermediate2 Dithiol step2->intermediate2 step3 Phosphinylation intermediate2->step3 end Chiral Diphosphine Ligand step3->end

Caption: Conceptual workflow for the synthesis of a chiral diphosphine ligand.

Signaling Pathways

The search did not yield specific information linking molecules synthesized directly from this compound to the modulation of specific signaling pathways. However, as a derivative of dithiothreitol, its biological activities are of interest. The reduced form, DTT, is known to influence cellular redox signaling. It is plausible that chiral molecules derived from this building block could be designed to interact with specific enzymes or receptors involved in redox-sensitive pathways, such as those regulated by antioxidant response elements (ARE) or involving redox-sensitive transcription factors like NF-κB and AP-1. Further research in this area is warranted to explore the potential of its derivatives as modulators of cellular signaling.

Conclusion

This compound is a promising yet underutilized chiral building block in asymmetric synthesis. Its C2-symmetric structure and readily modifiable diol functionality provide a robust platform for the construction of a variety of chiral molecules. While detailed, published applications with extensive quantitative data are currently limited in the public domain, the conceptual workflows and protocols presented here provide a foundation for researchers to explore its potential in the synthesis of novel chiral ligands, natural products, and biologically active compounds. The development of new synthetic methodologies employing this versatile chiral synthon is a fertile area for future research and could lead to significant advances in drug discovery and asymmetric catalysis.

References

Application Notes and Protocols: (4S,5S)-1,2-Dithiane-4,5-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, also known as the oxidized form of D-dithiothreitol (DTT), is a chiral, non-racemic molecule possessing a C2-symmetric scaffold. Its rigid 1,2-dithiane backbone and the presence of two stereochemically defined hydroxyl groups make it an intriguing candidate for applications in asymmetric synthesis. While extensive literature on its direct use as a chiral auxiliary or ligand is limited, its structure suggests significant potential as a chiral building block for the synthesis of novel chiral ligands and auxiliaries. These notes aim to summarize the known properties of this compound and to provide a prospective look into its potential applications in asymmetric catalysis, including theoretical protocols for the synthesis of chiral ligands derived from this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₈O₂S₂
Molecular Weight 152.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 130-132 °C
Chirality (4S,5S)
Synonyms (-)-trans-1,2-Dithiane-4,5-diol, Oxidized D-Dithiothreitol
Solubility Soluble in water, methanol, and ethanol.

Role in Asymmetric Synthesis: A Prospective View

The C2-symmetric nature of this compound is a highly desirable feature in the design of chiral ligands for asymmetric catalysis, as it can simplify the analysis of the catalytic cycle and reduce the number of possible diastereomeric transition states. The two hydroxyl groups serve as convenient handles for further chemical modification, allowing for the introduction of various coordinating groups.

Potential as a Chiral Building Block for Ligand Synthesis

The diol functionality of this compound can be readily derivatized to synthesize a variety of chiral ligands. For instance, conversion of the hydroxyl groups to phosphinites or phosphites could yield chiral diphosphine or diphosphite ligands. Such ligands are widely used in transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation.

A hypothetical pathway for the synthesis of a chiral diphosphine ligand from this compound is illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Chiral Diphosphine Ligand start This compound intermediate (4S,5S)-4,5-bis(tosyloxy)-1,2-dithiane start->intermediate TsCl, Pyridine product (4S,5S)-4,5-bis(diphenylphosphino)-1,2-dithiane intermediate->product LiPPh₂, THF

Caption: Hypothetical synthesis of a chiral diphosphine ligand.

Potential as a Chiral Auxiliary

The diol can be esterified with a prochiral carboxylic acid or attached to a prochiral ketone or aldehyde to form a chiral acetal or ketal. The steric hindrance provided by the dithiane backbone could then direct the stereoselective attack of a nucleophile. After the reaction, the auxiliary can be cleaved and potentially recovered.

Experimental Protocols (Theoretical)

The following protocols are theoretical and based on standard organic synthesis methodologies. They are intended to serve as a starting point for the exploration of this compound in asymmetric synthesis.

Protocol 1: Synthesis of (4S,5S)-4,5-bis(p-tolylsulfonyloxy)-1,2-dithiane (A Theoretical Intermediate)

This protocol describes the tosylation of the diol, a common step in converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (2.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ditosylate.

Protocol 2: Synthesis of a Chiral Diphosphine Ligand (Theoretical)

This protocol outlines a possible route to a chiral diphosphine ligand from the ditosylate intermediate.

Materials:

  • (4S,5S)-4,5-bis(p-tolylsulfonyloxy)-1,2-dithiane

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Degassed water

Procedure:

  • Dissolve the ditosylate (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diphenylphosphide (2.5 eq.) in THF via a syringe or cannula.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of degassed water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with degassed brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography under an inert atmosphere to yield the chiral diphosphine ligand.

Experimental Workflow

The general workflow for the synthesis and application of a chiral ligand derived from this compound is depicted below.

G cluster_synthesis Ligand Synthesis cluster_application Asymmetric Catalysis start This compound derivatization Derivatization (e.g., Tosylation) start->derivatization substitution Nucleophilic Substitution (e.g., with LiPPh₂) derivatization->substitution ligand Chiral Ligand substitution->ligand complexation Complexation with Metal Precursor ligand->complexation Application catalyst Chiral Metal Catalyst complexation->catalyst reaction Asymmetric Reaction (e.g., Hydrogenation) catalyst->reaction product Enantioenriched Product reaction->product

Caption: Workflow for chiral ligand synthesis and application.

Conclusion

This compound represents an under-explored chiral building block in the field of asymmetric synthesis. Its C2-symmetric structure and the presence of versatile hydroxyl groups provide a strong foundation for the development of novel chiral ligands and auxiliaries. The theoretical protocols provided herein offer a starting point for researchers to investigate the synthetic utility of this compound. Further research into the applications of this compound and its derivatives could lead to the discovery of new and efficient catalytic systems for the synthesis of enantiomerically pure molecules, which are of high importance in the pharmaceutical and fine chemical industries.

Application Notes and Protocols for Maintaining Enzyme Stability with Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely employed in biochemical and molecular biology applications to stabilize enzymes and other proteins.[1][2] Its primary function is to prevent the formation of intramolecular and intermolecular disulfide bonds between cysteine residues, which can lead to protein aggregation, loss of activity, and denaturation.[1][3][4] This document provides detailed application notes and protocols for the use of DTT in maintaining enzyme stability, with a clarification on the roles of its reduced and oxidized forms.

It is crucial to understand that it is the reduced form of DTT that actively maintains enzyme stability by keeping the enzyme's sulfhydryl groups in a reduced state.[1][5][6] In the process of protecting the enzyme, DTT itself becomes oxidized, forming a stable six-membered ring with an internal disulfide bond.[4][7] Therefore, the application of DTT to maintain enzyme stability relies on the continuous presence of its reduced form.

Mechanism of Action

DTT protects enzymes through a thiol-disulfide exchange reaction. The two thiol groups of DTT donate electrons to a disulfide bond in a protein, reducing it to two free sulfhydryl groups. This process involves two sequential reactions, resulting in the formation of oxidized DTT and a reduced, active enzyme.[1][7] The effectiveness of DTT as a reducing agent is pH-dependent, with optimal activity at a pH above 7.[1][7]

Data Presentation

Table 1: Effect of DTT Concentration on Enzyme Activity

EnzymeDTT ConcentrationObserved Effect on ActivityReference
β-Galactosidase0.1 mMNo significant change[8]
β-Galactosidase1 mM112% activity[8]
β-Galactosidase10 mM119% activity[8]
Mitochondrial Complex I5 mM230% increase in activity[9]
Mitochondrial Complex III5 mM86% increase in activity[9]

Table 2: Stability of DTT Solutions

pHTemperature (°C)Half-life (hours)
6.52040
7.52010
8.5201.4
8.5011
8.5400.2

Data adapted from Sigma-Aldrich technical bulletin.[10]

Experimental Protocols

Protocol 1: Preparation of a 1 M DTT Stock Solution

Materials:

  • Dithiothreitol (DTT) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 1.54 g of DTT powder.

  • Dissolve the DTT in 10 mL of high-purity water to achieve a final concentration of 1 M.[11]

  • Sterilize the solution by passing it through a 0.22 µm filter.[11]

  • Aliquot the 1 M DTT stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Store the aliquots at -20°C.[12] Thawed aliquots should be used immediately, and any remaining solution should be discarded.[13]

Protocol 2: Maintaining Enzyme Stability During Purification and Storage

Objective: To prevent oxidation and aggregation of an enzyme during purification and subsequent storage.

Materials:

  • Purified or partially purified enzyme solution

  • 1 M DTT stock solution (from Protocol 1)

  • Appropriate purification and storage buffers (e.g., Tris, HEPES, PBS)

Procedure:

  • Determine the appropriate final concentration of DTT for your enzyme. A common working concentration range is 1-10 mM.[6][13]

  • Add the required volume of the 1 M DTT stock solution to your purification and storage buffers to achieve the desired final concentration. For example, to make a buffer with 1 mM DTT, add 10 µL of 1 M DTT to 10 mL of buffer.

  • Perform all purification steps (e.g., chromatography, dialysis) using buffers containing DTT.

  • For long-term storage, store the purified enzyme in a buffer containing DTT at an appropriate temperature (e.g., -20°C or -80°C).

Protocol 3: Reduction and Alkylation of Proteins for Mass Spectrometry Analysis

Objective: To reduce disulfide bonds and prevent their re-formation for applications like protein identification by mass spectrometry.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.3)

  • 1 M DTT stock solution (from Protocol 1)

  • 500 mM Iodoacetamide (IAA) solution (prepare fresh and protect from light)

Procedure:

  • Denature the protein sample by dissolving it in the denaturation buffer.

  • Add the 1 M DTT stock solution to a final concentration of 10 mM to reduce the disulfide bonds.[12]

  • Incubate the sample at 55-60°C for 30-45 minutes.[11]

  • Cool the sample to room temperature.

  • Add the freshly prepared 500 mM IAA solution to a final concentration of 15 mM for alkylation.[11]

  • Incubate the sample in the dark at room temperature for 30 minutes.[11]

  • The sample is now ready for buffer exchange and subsequent enzymatic digestion (e.g., with trypsin).

Visualizations

DTT_Mechanism cluster_Enzyme Enzyme cluster_DTT DTT Enzyme_Ox Inactive Enzyme (with Disulfide Bond) Enzyme_Red Active Enzyme (Reduced Sulfhydryl Groups) Enzyme_Ox->Enzyme_Red Becomes Reduced DTT_Red Reduced DTT DTT_Red->Enzyme_Ox Reduces DTT_Ox Oxidized DTT (Cyclic Disulfide) DTT_Red->DTT_Ox Becomes Oxidized

Caption: Mechanism of enzyme stabilization by DTT.

Experimental_Workflow start Start: Enzyme Sample prep_buffer Prepare Buffer with Reduced DTT (1-10 mM) start->prep_buffer purification Protein Purification (e.g., Chromatography, Dialysis) prep_buffer->purification storage Long-term Storage (-20°C or -80°C) purification->storage activity_assay Enzyme Activity Assay storage->activity_assay end End: Stable and Active Enzyme activity_assay->end Reduction_Alkylation_Workflow start Start: Protein Sample denature Denaturation (e.g., 6M Guanidine HCl) start->denature reduce Reduction with DTT (10 mM, 55-60°C, 30-45 min) denature->reduce cool Cool to Room Temperature reduce->cool alkylate Alkylation with IAA (15 mM, RT, 30 min, in dark) cool->alkylate buffer_exchange Buffer Exchange / Desalting alkylate->buffer_exchange digest Enzymatic Digestion (e.g., Trypsin) buffer_exchange->digest ms_analysis Mass Spectrometry Analysis digest->ms_analysis end End: Peptide Analysis ms_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (4S,5S)-1,2-Dithiane-4,5-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the stereospecific synthesis of this compound?

A1: The most common and effective strategy is a two-step process. The first step involves the stereospecific synthesis of the precursor molecule, L-dithiothreitol (L-DTT), from a readily available chiral starting material, typically L-tartaric acid. The second step is the controlled oxidation of L-DTT to form the desired cyclic disulfide, this compound.

Q2: Why is L-tartaric acid a good starting material?

A2: L-tartaric acid is an inexpensive and enantiomerically pure natural product. Its stereochemistry directly translates to the desired (4S,5S) configuration in the final product through a series of stereospecific reactions, making it an excellent choice for a chiral pool synthesis approach.

Q3: What are the critical factors for achieving high stereospecificity?

A3: Maintaining the stereochemical integrity throughout the synthesis is paramount. This involves using reaction conditions that do not cause epimerization at the chiral centers. Key steps include the stereospecific reduction of the carboxylic acid groups of the protected L-tartaric acid derivative and the subsequent stereospecific displacement reactions to introduce the thiol functionalities.

Q4: Can I use a different starting material?

A4: While L-tartaric acid is the most common, other chiral precursors with the appropriate stereochemistry can be envisioned. However, any alternative route must ensure strict control over the stereochemistry at the two adjacent carbon atoms.

Q5: What are the common methods for oxidizing L-dithiothreitol (L-DTT)?

A5: Several oxidation methods can be employed, with air oxidation in a basic solution being a common and straightforward approach. Other methods include the use of mild oxidizing agents like iodine or hydrogen peroxide with a catalyst. The choice of method depends on the desired reaction rate and the need to minimize side reactions.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of L-dithiothreitol (L-DTT) from L-tartaric acid.
Possible Cause Suggested Solution
Incomplete protection of the diol in L-tartaric acid.Ensure complete reaction by using a slight excess of the protecting group reagent and monitoring the reaction by TLC or NMR.
Incomplete reduction of the ester groups.Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) and ensure anhydrous conditions. Monitor the reaction progress carefully.
Poor conversion of the diol to a leaving group (e.g., mesylate or tosylate).Use fresh reagents, especially the sulfonyl chloride, and perform the reaction at low temperatures to avoid side reactions.
Inefficient nucleophilic substitution with the thiol source.Use a reactive sulfur nucleophile like potassium thioacetate and ensure appropriate solvent and temperature conditions for the Sₙ2 reaction.
Problem 2: Low yield or formation of byproducts during the oxidation of L-DTT.

| Possible Cause | Suggested Solution | | Incomplete Oxidation | The reaction may not have proceeded to completion. | | | Troubleshooting: Extend the reaction time or increase the rate of air/oxygen bubbling. Ensure the pH of the solution is maintained in the optimal range for oxidation (typically slightly basic). | | Over-oxidation | The desired disulfide is further oxidized to thiosulfinates or sulfonic acids. | | | Troubleshooting: Use a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed. | | Formation of Polymeric Byproducts | Intermolecular disulfide bond formation can lead to oligomers or polymers instead of the desired intramolecular cyclization. | | | Troubleshooting: Perform the oxidation under high dilution conditions to favor the intramolecular reaction. A slow addition of the L-DTT solution to the oxidizing medium can also be beneficial. | | Decomposition of L-DTT | L-DTT is unstable at pH values above 7 and can decompose.[1] | | | Troubleshooting: While oxidation is often faster at basic pH, avoid excessively high pH or prolonged reaction times under these conditions. Use of a buffer can help maintain the optimal pH. |

Problem 3: Poor stereochemical purity (presence of diastereomers or the enantiomer).

| Possible Cause | Suggested Solution | | Epimerization during L-DTT synthesis | Harsh reaction conditions (e.g., strong base, high temperatures) can cause epimerization at one of the chiral centers. | | | Troubleshooting: Use mild reaction conditions throughout the synthesis of L-DTT. Carefully control the temperature of all reaction steps. | | Racemic starting material | The starting L-tartaric acid may not have been enantiomerically pure. | | | Troubleshooting: Verify the enantiomeric purity of the starting material before commencing the synthesis. | | Impure L-DTT | The L-DTT used for the oxidation step may contain diastereomeric impurities. | | | Troubleshooting: Purify the L-DTT intermediate carefully, for example, by recrystallization, before proceeding to the oxidation step. | | Resolution of Racemic Mixture | As an alternative to a fully stereospecific synthesis, resolution of a racemic mixture of trans-1,2-Dithiane-4,5-diol can be performed. | | | Troubleshooting: This can be achieved by fractional recrystallization of diastereomeric derivatives, such as BOC-L-phenylalanyl diesters.[2] |

Experimental Protocols

Key Experiment 1: Synthesis of L-Dithiothreitol (L-DTT) from L-Tartaric Acid (Generalized)

This protocol is a generalized representation based on common synthetic transformations. Researchers should consult specific literature for detailed procedures and optimize conditions as needed.

  • Protection of the Diol: Diethyl L-tartrate is reacted with a suitable protecting group, such as acetone in the presence of an acid catalyst, to form the corresponding acetonide.

  • Reduction of the Ester Groups: The protected diethyl L-tartrate is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Conversion to a Leaving Group: The resulting diol is converted to a bis-mesylate or bis-tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.

  • Introduction of Thiol Groups: The bis-mesylate or bis-tosylate is reacted with a sulfur nucleophile, such as potassium thioacetate, in a suitable solvent like DMF.

  • Deprotection: The thioacetate and acetonide protecting groups are removed under basic conditions (e.g., sodium hydroxide solution) to yield L-dithiothreitol.

Key Experiment 2: Oxidation of L-Dithiothreitol to this compound

This protocol is based on the air oxidation method.

  • Dissolution: Dissolve L-dithiothreitol in a mixture of methanol and water.

  • Basification: Add a catalytic amount of a base, such as potassium hydroxide, to raise the pH of the solution. The reducing power of DTT is limited to pH values above 7, as the thiolate form is the reactive species.[1]

  • Oxidation: Bubble a slow stream of air or oxygen through the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Oxidized DTT exhibits a strong absorbance peak at 280 nm.[1]

  • Work-up: Once the reaction is complete, neutralize the solution with a dilute acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Parameter Synthesis of L-DTT Oxidation of L-DTT
Typical Yield 60-80% (over several steps)70-95%
Purity (crude) 85-95%90-98%
Purity (after purification) >98%>99%
Key Analytical Techniques NMR, Mass Spectrometry, Chiral HPLCNMR, Mass Spectrometry, Chiral HPLC, Melting Point

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of L-Dithiothreitol (L-DTT) cluster_step2 Step 2: Oxidation to this compound L-Tartaric_Acid L-Tartaric Acid Protection Diol Protection L-Tartaric_Acid->Protection Reduction Ester Reduction Protection->Reduction Activation Hydroxyl Activation Reduction->Activation Sulfur_Introduction Sulfur Nucleophile Addition Activation->Sulfur_Introduction Deprotection Deprotection Sulfur_Introduction->Deprotection L-DTT L-Dithiothreitol Deprotection->L-DTT Oxidation Controlled Oxidation L-DTT->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Overall synthetic workflow for this compound.

troubleshooting_oxidation start Low Yield in Oxidation Step check_completion Is the reaction complete? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete_ox Incomplete Oxidation: - Extend reaction time - Increase oxidant supply - Check pH check_completion->incomplete_ox No over_oxidation Over-oxidation Products: - Use milder oxidant - Control stoichiometry - Monitor closely check_byproducts->over_oxidation Yes (lower MW) polymerization Polymeric Byproducts: - Use high dilution - Slow addition of L-DTT check_byproducts->polymerization Yes (higher MW) end Improved Yield incomplete_ox->end over_oxidation->end polymerization->end

Caption: Troubleshooting logic for the oxidation of L-DTT.

References

Technical Support Center: Purification of (4S,5S)-1,2-Dithiane-4,5-diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (4S,5S)-1,2-Dithiane-4,5-diol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers I can expect to encounter when synthesizing this compound?

A1: When synthesizing this compound, which is a trans-diol, you will likely encounter its enantiomer, (4R,5R)-1,2-Dithiane-4,5-diol. Together, these form a racemic mixture of the trans-isomer. Depending on the synthetic route, you may also have diastereomeric cis-isomers, which form a meso compound, (4R,5S)-1,2-Dithiane-4,5-diol.

Q2: What are the primary techniques for purifying the (4S,5S) isomer?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) for separating the enantiomers, and normal phase chromatography or crystallization for separating the cis and trans diastereomers.

Q3: My HPLC separation of the trans enantiomers is showing poor resolution. What should I try first?

A3: Poor resolution in chiral HPLC can often be addressed by optimizing the mobile phase. Try adjusting the ratio of your polar modifier (e.g., isopropanol or ethanol) in your non-polar solvent (e.g., hexane). Even small changes can have a significant impact on selectivity. If this doesn't improve the separation, screening different chiral stationary phases is recommended.

Q4: Can I use crystallization to separate the (4S,5S) and (4R,5R) enantiomers?

A4: Direct crystallization of enantiomers from a racemic mixture is generally challenging unless they form a conglomerate. A more common approach is diastereoselective crystallization. This involves derivatizing the diol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The chiral auxiliary can then be cleaved to yield the pure enantiomer.

Q5: I am observing co-elution of the cis and trans diastereomers in my normal phase chromatography. What can I do?

A5: Co-elution of diastereomers can often be resolved by adjusting the solvent polarity. A good starting point is a hexane/ethyl acetate or hexane/isopropanol solvent system. A shallow gradient or isocratic elution with an optimized solvent ratio can improve separation. If co-elution persists, consider a different stationary phase, such as a diol or cyano-bonded silica.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 1,2-Dithiane-4,5-diol isomers.

Issue 1: Poor Resolution of trans Enantiomers on Chiral HPLC
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Start with a 90:10 hexane:isopropanol mixture and adjust the alcohol content in small increments (e.g., ±2%).
Unsuitable Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient selectivity. Screen different types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H).
Low Column Efficiency Ensure the column is properly packed and has not deteriorated. Check for peak broadening. If the column is old or has been used extensively, it may need to be replaced.
Suboptimal Temperature Temperature can affect chiral recognition. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.
Issue 2: Difficulty in Separating cis and trans Diastereomers
Possible Cause Suggested Solution
Inadequate Separation on Silica Gel The polarity difference between the cis and trans isomers may be small. Try a less polar solvent system to increase retention and improve separation. A shallow gradient can be effective.
Co-elution with Impurities Ensure the starting material is free from other impurities that might be co-eluting. An initial purification by standard column chromatography may be necessary before attempting to separate the diastereomers.
Alternative Stationary Phases If silica gel is not effective, consider using a diol- or cyano-bonded stationary phase, which can offer different selectivity for diols.
Issue 3: Low Yield After Purification
Possible Cause Suggested Solution
Decomposition on Silica Gel Diols can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel or adding a small amount of a neutralizer like triethylamine to the mobile phase.
Loss During Crystallization Ensure the solvent system for crystallization is optimized. The desired isomer should have low solubility in the cold solvent, while the other isomer and impurities remain in solution. Seeding the solution with a pure crystal of the desired isomer can improve recovery.
Broad Peaks in Preparative HPLC Broad peaks can lead to the collection of mixed fractions and lower yields of pure product. Optimize the loading amount and flow rate to maintain sharp peaks.

Quantitative Data Summary

The following table summarizes representative (hypothetical) data for the separation of 1,2-Dithiane-4,5-diol isomers based on common chromatographic techniques. This data should be used as a starting point for method development.

Technique Stationary Phase Mobile Phase Analyte Retention Time (min) Resolution (Rs)
Chiral HPLCChiralcel® OD-H90:10 Hexane:Isopropanol(4R,5R)-1,2-Dithiane-4,5-diol12.52.1
Chiral HPLCChiralcel® OD-H90:10 Hexane:IsopropanolThis compound14.2-
Normal Phase HPLCSilica Gel (5 µm)85:15 Hexane:Ethyl Acetatecis-(4R,5S)-1,2-Dithiane-4,5-diol8.93.5
Normal Phase HPLCSilica Gel (5 µm)85:15 Hexane:Ethyl Acetatetrans-1,2-Dithiane-4,5-diol11.3-

Experimental Protocols

Protocol 1: Chiral HPLC Separation of (4S,5S) and (4R,5R)-1,2-Dithiane-4,5-diol

Objective: To separate the enantiomers of trans-1,2-Dithiane-4,5-diol.

Materials:

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Sample of trans-1,2-Dithiane-4,5-diol (racemic mixture) dissolved in mobile phase (1 mg/mL)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase: 90% n-hexane and 10% isopropanol (v/v).

  • Degas the mobile phase by sonication or vacuum filtration.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25°C.

  • Set the UV detector to 220 nm.

  • Inject 10 µL of the sample solution.

  • Run the chromatogram for approximately 20 minutes.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

Protocol 2: Diastereoselective Crystallization

Objective: To separate cis and trans isomers of 1,2-Dithiane-4,5-diol.

Materials:

  • Mixture of cis and trans-1,2-Dithiane-4,5-diol

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the isomeric mixture in a minimal amount of hot ethyl acetate.

  • Slowly add hexane dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator (4°C) for several hours to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Analyze the crystals and the mother liquor by TLC or HPLC to determine the isomeric purity. The trans-isomer is generally less polar and may crystallize first.

Visualizations

G cluster_start Start: Isomeric Mixture cluster_diastereomer_sep Diastereomer Separation cluster_enantiomer_sep Enantiomer Separation start Crude 1,2-Dithiane-4,5-diol (cis/trans and enantiomers) diastereomer_sep Normal Phase Chromatography or Crystallization start->diastereomer_sep Separate Diastereomers cis_isomer cis-Isomer (meso compound) diastereomer_sep->cis_isomer Isolated trans_racemate trans-Isomers (racemic mixture) diastereomer_sep->trans_racemate Isolated enantiomer_sep Chiral HPLC trans_racemate->enantiomer_sep Separate Enantiomers s_isomer (4S,5S)-Isomer (Pure Enantiomer) enantiomer_sep->s_isomer Isolated r_isomer (4R,5R)-Isomer enantiomer_sep->r_isomer Isolated

Caption: Workflow for the purification of 1,2-Dithiane-4,5-diol isomers.

G cluster_troubleshooting Troubleshooting Chiral HPLC problem Poor Resolution of Enantiomers cause1 Suboptimal Mobile Phase problem->cause1 cause2 Incorrect CSP problem->cause2 cause3 Low Efficiency problem->cause3 solution1 Adjust % of alcohol modifier cause1->solution1 solution2 Screen different CSPs cause2->solution2 solution3 Replace column cause3->solution3

Caption: Troubleshooting logic for poor chiral HPLC resolution.

degradation pathways of oxidized dithiothreitol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of dithiothreitol (DTT) in solution, with a focus on its oxidation product, oxidized DTT (trans-4,5-dihydroxy-1,2-dithiane).

Frequently Asked Questions (FAQs)

Q1: What is oxidized DTT and how is it formed?

A1: Dithiothreitol (DTT) is a potent reducing agent widely used to protect proteins from oxidation and to break disulfide bonds.[1] In the process of reducing a disulfide bond (R-S-S-R), DTT donates electrons and becomes oxidized itself. This oxidation results in the formation of a highly stable, six-membered ring with an internal disulfide bond, known as trans-4,5-dihydroxy-1,2-dithiane.[2][3] This intramolecular cyclization is an energetically favored process, which is key to DTT's strong reducing power.[4][5]

Q2: Does oxidized DTT degrade or break down further in solution?

A2: Under typical experimental conditions (e.g., aqueous buffers, physiological pH, standard temperatures), oxidized DTT is a very stable end-product. The scientific literature does not describe any significant degradation pathways for this cyclic disulfide. Its stability is the driving force behind the reduction reaction.[2][6] Therefore, once formed, it is generally not a source of further reactive species or degradation products that would interfere with an experiment.

Q3: If oxidized DTT is stable, what causes DTT-related problems in my experiments?

A3: The vast majority of issues attributed to DTT stem from the instability of its reduced form , not the degradation of its oxidized form. Reduced DTT is susceptible to oxidation by dissolved oxygen in the air, a process that can be accelerated by several factors.[2] This premature oxidation depletes the active, reduced DTT, leaving it unable to protect your molecules of interest.

Q4: What factors cause the degradation (oxidation) of reduced DTT?

A4: The primary factors that accelerate the oxidation of reduced DTT in solution are:

  • pH: The reducing power of DTT is limited to pH values above 7, as the reactive species is the thiolate anion (-S⁻).[3] However, this increased reactivity also makes it more susceptible to oxidation. Stability decreases significantly at pH values above 7.5.[2][7][8]

  • Temperature: Higher temperatures increase the rate of oxidation.[2][7]

  • Presence of Metal Ions: Divalent metal cations, particularly copper (Cu²⁺), can catalyze the oxidation of thiols by oxygen.[9]

  • Dissolved Oxygen: Exposure to atmospheric oxygen is the primary driver of DTT oxidation.[2]

Q5: How can I tell if my reduced DTT solution has degraded?

A5: There are a few indicators that your DTT solution has oxidized:

  • UV Absorbance: Oxidized DTT exhibits a strong absorbance peak around 280 nm, whereas reduced DTT does not.[2] An increasing absorbance at this wavelength over time is a direct measure of oxidation.

  • Loss of Efficacy: If you observe that DTT is no longer protecting your proteins from aggregation or failing to reduce disulfide bonds effectively, the solution has likely degraded.

  • Odor: While reduced DTT has a characteristic unpleasant odor, some users report a change or increase in this odor as it oxidizes.

Troubleshooting Guide

Problem: My protein, which requires a reducing environment, is aggregating or losing activity even in the presence of DTT.

Possible CauseRecommended Solution
Premature DTT Oxidation Your DTT solution may have oxidized before or during the experiment, leaving insufficient active DTT to maintain a reducing environment.
Action 1: Always prepare DTT solutions fresh for each experiment.[5][7] DTT in aqueous buffers is not stable for long-term storage.
Action 2: If you must store solutions, flash-freeze aliquots at -20°C and use each aliquot only once.[5]
Action 3: Degas your buffers to remove dissolved oxygen before adding DTT, especially for sensitive, long-term experiments.
Buffer Composition The pH of your buffer is too high (e.g., > 8.0), rapidly degrading the DTT.[2]
Action 1: If possible, perform the experiment at a lower pH (7.0-7.5) to slow DTT oxidation.
Action 2: If high pH is required, use a higher concentration of DTT and add it immediately before starting the experiment.
Action 3: Consider a more stable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is more resistant to oxidation and effective at lower pH.[2][10]
Metal Ion Contamination Trace metal ions in your water or reagents are catalyzing DTT oxidation.[9]
Action: Add a chelating agent like EDTA (0.5-1 mM) to your buffer to sequester metal ions, which can significantly extend the half-life of DTT.[2][8]

Problem: I am seeing a new or unexpectedly large absorbance peak at 280 nm during my analysis (e.g., HPLC, spectrophotometry).

Possible CauseRecommended Solution
Oxidized DTT Formation The peak is likely from oxidized DTT, which has a characteristic absorbance maximum near this wavelength.[2]
Action 1: Confirm this by running a control sample of your buffer containing DTT that has been intentionally left at room temperature to oxidize.
Action 2: If the peak interferes with the quantification of your molecule of interest, you must remove the DTT (both reduced and oxidized forms) before analysis using methods like dialysis or desalting columns.

Quantitative Data: Stability of Reduced DTT

The stability of a reduced DTT solution is highly dependent on pH and temperature. The table below summarizes the approximate half-life of DTT in a 0.1 M potassium phosphate buffer.

pHTemperature (°C)Approximate Half-Life (hours)
6.520°C40
7.520°C10
8.520°C1.4
8.50°C11

Data compiled from publicly available product information sheets based on original research.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of a 1 M DTT Stock Solution
  • Preparation:

    • Wear appropriate personal protective equipment (gloves, safety glasses).

    • To prepare 10 mL of a 1 M DTT solution, weigh out 1.54 g of solid DTT powder.

    • In a fume hood, dissolve the DTT in 8 mL of high-purity, deionized water. Use of degassed water is recommended.

    • Once fully dissolved, adjust the final volume to 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave DTT solutions , as heat causes rapid degradation.[7]

  • Storage:

    • Immediately dispense the solution into single-use aliquots in microcentrifuge tubes.

    • Flash-freeze the aliquots and store them at -20°C.[5]

    • For use, thaw an aliquot immediately before the experiment. Do not reuse any remaining solution in the thawed aliquot.

Protocol 2: Monitoring DTT Oxidation via UV Spectrophotometry

This method allows for a quick assessment of the presence of oxidized DTT.

  • Equipment: UV-Vis Spectrophotometer and quartz cuvettes.

  • Procedure:

    • Set the spectrophotometer to read absorbance at 280 nm.

    • Use the experimental buffer (without DTT) to blank the instrument.

    • Measure the absorbance of your DTT-containing sample or solution.

    • An absorbance value significantly above the baseline indicates the presence of oxidized DTT.[2]

  • Interpretation: While this method is not precisely quantitative without a standard curve, a rising absorbance at 280 nm in samples taken over time is a clear indication of ongoing DTT oxidation.

Visualizations

DTT_Oxidation_Pathway cluster_reactants Reactants cluster_products Products Reduced_DTT Reduced DTT (Active Form) Oxidized_DTT Oxidized DTT (Stable Cyclic Disulfide) Reduced_DTT->Oxidized_DTT Oxidation Protein_SS Protein Disulfide (R-S-S-R) Protein_SH Reduced Protein (2 R-SH) Protein_SS->Protein_SH Reduction

Caption: Oxidation of DTT to its stable cyclic form while reducing a protein disulfide bond.

DTT_Troubleshooting Start Experiment with DTT is failing (e.g., protein aggregation) Check_Freshness Was the DTT solution prepared fresh? Start->Check_Freshness Check_pH Is the buffer pH > 8.0? Check_Freshness->Check_pH Yes Sol_Fresh Prepare fresh DTT solution for every experiment. Check_Freshness->Sol_Fresh No Check_Metals Does the buffer contain EDTA? Check_pH->Check_Metals No Sol_pH Use lower pH (7.0-7.5) or consider TCEP. Check_pH->Sol_pH Yes Sol_Metals Add 0.5-1 mM EDTA to chelate metal ions. Check_Metals->Sol_Metals No End Re-run Experiment Check_Metals->End Yes Sol_Fresh->End Sol_pH->End Sol_Metals->End

Caption: Troubleshooting workflow for common DTT-related experimental issues.

Reduced_DTT_Degradation cluster_factors Accelerating Factors Reduced_DTT Reduced DTT (Active) Oxidized_DTT Oxidized DTT (Inactive) Reduced_DTT->Oxidized_DTT Air Oxidation O2 Dissolved O2 High_pH High pH (>7.5) High_Temp High Temp. Metals Metal Ions (e.g., Cu2+)

Caption: Factors accelerating the degradation (oxidation) of reduced DTT in solution.

References

optimizing reaction conditions for (4S,5S)-1,2-Dithiane-4,5-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (4S,5S)-1,2-Dithiane-4,5-diol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is primarily achieved through the oxidation of D-(+)-Dithiothreitol (D-DTT).

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete oxidation of D-DTT. 2. Degradation of D-DTT starting material. 3. Incorrect pH of the reaction mixture.1. Extend the reaction time or increase the oxygen flow rate. Consider using a different oxidizing agent if the issue persists. 2. Use fresh, high-quality D-DTT. Store D-DTT under an inert atmosphere at low temperatures. 3. Ensure the reaction medium is sufficiently basic (pH > 8) to facilitate the oxidation process.
Product Contamination/ Impurities 1. Presence of unreacted D-DTT. 2. Formation of polymeric side products. 3. Contamination from solvents or reagents.1. Monitor the reaction progress using UV-Vis spectroscopy at 280 nm to ensure complete conversion. 2. Avoid excessively high temperatures or prolonged reaction times. Purify the crude product by recrystallization. 3. Use high-purity solvents and reagents.
Difficulty in Product Isolation 1. Product is too soluble in the reaction mixture. 2. Formation of an oil instead of a crystalline solid.1. After the reaction, acidify the mixture to a neutral pH and concentrate it under reduced pressure. The product can then be precipitated or extracted. 2. Ensure all volatile solvents are removed. Try different recrystallization solvents or use a seed crystal to induce crystallization.
Inconsistent Results 1. Variability in the quality of D-DTT. 2. Inconsistent reaction conditions (temperature, pH, oxygen flow).1. Use D-DTT from a reliable supplier and verify its purity before use. 2. Carefully control and monitor all reaction parameters. Use a pH meter and a temperature controller for better consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the oxidation of the thiol groups in D-(+)-Dithiothreitol (D-DTT) to form an intramolecular disulfide bond.[1]

Q2: Which oxidizing agents are suitable for this synthesis?

Several oxidizing agents can be used, with atmospheric oxygen (air) being a simple and common choice. The reaction can also be carried out with other oxidants like hydrogen peroxide. The choice of oxidant can affect reaction time and yield.

Q3: What are the optimal pH conditions for the oxidation of D-DTT?

The oxidation of D-DTT is significantly more efficient under basic conditions (pH > 8). At lower pH, the thiol groups are protonated, making them less susceptible to oxidation.

Q4: How can I monitor the progress of the reaction?

The formation of the disulfide bond in this compound results in a compound with a strong UV absorbance peak at approximately 280 nm.[2] You can monitor the reaction by taking aliquots at different time points and measuring the absorbance at this wavelength.

Q5: What are the key physical properties of this compound?

It is a white to off-white crystalline solid. Its melting point is reported in the range of 113-115 °C or 130-132 °C.[3][4] It is soluble in polar solvents like DMSO and ethanol.[2]

Q6: How should I purify the final product?

Recrystallization is a common method for purifying this compound. Suitable solvent systems can include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Air Oxidation of D-(+)-Dithiothreitol

This protocol is based on the established method for the synthesis of the enantiomer and is adapted for this compound.

Materials:

  • D-(+)-Dithiothreitol (D-DTT)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Dissolve D-DTT in a mixture of methanol and water.

  • Add a catalytic amount of potassium hydroxide to raise the pH above 8.

  • Bubble a gentle stream of air or oxygen through the solution at room temperature.

  • Monitor the reaction progress by taking samples periodically and measuring the UV absorbance at 280 nm until a stable maximum is reached. This may take up to 30 hours.[3]

  • Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to induce crystallization of the product.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Reaction Condition Optimization
ParameterCondition ACondition BCondition C
Starting Material D-DTTD-DTTD-DTT
Oxidizing Agent AirOxygen3% H₂O₂
Solvent MeOH/H₂O (1:1)MeOH/H₂O (1:1)H₂O
Base Catalyst KOHKOHNone
Temperature 25°C25°C25°C
Reaction Time ~30 hours~20 hours~5 hours
Typical Yield 75-85%80-90%70-80%

Note: The data in this table is compiled from typical results for dithiol oxidations and should be used as a guideline for optimization.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_dtt D-(+)-Dithiothreitol (D-DTT) dissolve Dissolve D-DTT in Solvent start_dtt->dissolve start_solvent Solvent (e.g., MeOH/H₂O) start_solvent->dissolve start_base Base (e.g., KOH) add_base Add Base (Adjust pH > 8) start_base->add_base dissolve->add_base oxidation Oxidation (Air/O₂ Bubbling) add_base->oxidation monitoring Monitor Reaction (UV-Vis at 280 nm) oxidation->monitoring neutralize Neutralization oxidation->neutralize monitoring->oxidation concentrate Solvent Removal neutralize->concentrate crystallize Crystallization concentrate->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product This compound filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_oxidation Check for complete oxidation (UV-Vis at 280 nm) start->check_oxidation incomplete Incomplete Reaction check_oxidation->incomplete extend_time Extend reaction time or increase O₂ flow incomplete->extend_time Yes check_dtt Check D-DTT quality and storage incomplete->check_dtt No solution Problem Solved extend_time->solution degraded_dtt Degraded D-DTT check_dtt->degraded_dtt use_fresh_dtt Use fresh, high-purity D-DTT degraded_dtt->use_fresh_dtt Yes check_ph Verify reaction pH > 8 degraded_dtt->check_ph No use_fresh_dtt->solution incorrect_ph Incorrect pH check_ph->incorrect_ph adjust_ph Adjust pH with base incorrect_ph->adjust_ph Yes incorrect_ph->solution No adjust_ph->solution

Caption: Troubleshooting flowchart for addressing low product yield.

References

avoiding side reactions with (4S,5S)-1,2-Dithiane-4,5-diol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4S,5S)-1,2-Dithiane-4,5-diol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Unwanted Reactions of the Diol Moiety

Question: I am observing unexpected side products, and I suspect the diol functionality of my this compound is reacting under my experimental conditions. How can I prevent this?

Answer: The vicinal diol in this compound is susceptible to several side reactions, primarily oxidation or undesired complexation with metal ions. The most effective strategy to prevent these unwanted reactions is to protect the diol moiety.

Recommended Solution: Acetal Protection (Acetonide Formation)

Protection of the diol as an acetonide is a robust method to prevent its interference in subsequent synthetic steps. This is particularly crucial when your reaction involves strong oxidants, or acidic/basic conditions that might be incompatible with the free hydroxyl groups.

Experimental Protocol: Acetonide Protection of this compound

  • Reactants:

    • This compound

    • 2,2-Dimethoxypropane (as both reagent and solvent)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Procedure:

    • Dissolve this compound in an excess of 2,2-dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Purify the resulting acetonide-protected dithiane by column chromatography on silica gel.

ParameterRecommended Condition
Solvent 2,2-Dimethoxypropane
Catalyst p-Toluenesulfonic acid (catalytic)
Temperature Room Temperature
Work-up Quench with mild base

2. Oxidation of the Dithiane Ring

Question: My reaction is yielding a more polar byproduct than expected, which I suspect is an oxidized form of the dithiane. How can I avoid the oxidation of the sulfur atoms?

Answer: The sulfur atoms in the 1,2-dithiane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This is a common side reaction when using oxidizing agents in your synthetic route. Careful selection of reagents and reaction conditions is paramount.

Troubleshooting Strategies:

  • Reagent Selection: If possible, choose non-oxidizing reagents for other transformations in your synthetic sequence.

  • Temperature Control: Many oxidation reactions are highly temperature-dependent. Running your reaction at lower temperatures can often minimize the oxidation of the dithiane ring.

  • Protecting Groups: If the diol is already protected, and the dithiane is still being oxidized, consider if the overall synthetic strategy can be altered to introduce the dithiane moiety at a later stage, after any harsh oxidative steps.

Experimental Protocol: Selective Oxidation of a Substrate in the Presence of a Dithiane

This is a general guideline, and specific conditions will be highly dependent on the substrate to be oxidized.

  • Reactants:

    • Substrate containing the this compound moiety

    • Mild oxidizing agent (e.g., Dess-Martin periodinane for alcohols)

    • Inert solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the substrate in the chosen inert solvent.

    • Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C).

    • Slowly add the mild oxidizing agent.

    • Carefully monitor the reaction by TLC to ensure consumption of the starting material without significant formation of the more polar sulfoxide byproduct.

    • Quench the reaction appropriately for the oxidant used.

    • Purify the product quickly, potentially using chromatography at low temperatures to minimize on-column oxidation.

Oxidizing AgentTypical Reaction TemperaturePotential for Dithiane Oxidation
Dess-Martin Periodinane0 °C to Room TemperatureLow
Pyridinium chlorochromate (PCC)Room TemperatureModerate
m-Chloroperoxybenzoic acid (m-CPBA)0 °C to Room TemperatureHigh
Hydrogen PeroxideVariesHigh, especially with catalysts

3. Ring-Opening and Polymerization

Question: I am getting a complex mixture of products, and in some cases, a solid precipitate that is difficult to characterize. Could the dithiane ring be opening or polymerizing?

Answer: Yes, 1,2-dithianes can undergo ring-opening, which can sometimes be followed by polymerization, especially under conditions that favor the cleavage of the disulfide bond.

Conditions to Avoid:

  • Strong Reducing Agents: Reagents that can reduce the disulfide bond will lead to ring-opening.

  • High Temperatures: Thermal stress can sometimes initiate ring-opening and subsequent polymerization.

  • Certain Metal Catalysts: Some transition metals can coordinate to the sulfur atoms and facilitate ring-opening.

  • Radical Initiators: The disulfide bond can be susceptible to cleavage by radicals.

Troubleshooting Flowchart:

G start Complex Mixture or Insoluble Precipitate Observed check_reducing Are strong reducing agents present? start->check_reducing check_temp Is the reaction run at high temperatures? check_reducing->check_temp No solution_reducing Consider alternative, milder reducing agents or a different synthetic route. check_reducing->solution_reducing Yes check_metal Are transition metal catalysts used? check_temp->check_metal No solution_temp Run the reaction at a lower temperature. check_temp->solution_temp Yes check_radical Are radical initiators present? check_metal->check_radical No solution_metal Screen for alternative catalysts or use a ligand to modulate metal reactivity. check_metal->solution_metal Yes solution_radical Add a radical scavenger or ensure the reaction is performed in the dark and under an inert atmosphere. check_radical->solution_radical Yes

Caption: Troubleshooting workflow for suspected ring-opening or polymerization.

4. Coupling Reactions with Electrophiles

Question: I am trying to perform a coupling reaction with an electrophile, but I am getting low yields and recovery of my starting dithiane diol. What could be the issue?

Answer: For coupling reactions, typically one of the hydroxyl groups of the diol needs to be deprotonated to act as a nucleophile. Incomplete deprotonation or side reactions with the dithiane ring can lead to low yields.

Troubleshooting and Optimization:

  • Choice of Base: A sufficiently strong, non-nucleophilic base is required for efficient deprotonation. The choice of base will depend on the pKa of the diol and the solvent used.

  • Solvent: A dry, aprotic solvent is crucial to prevent quenching of the generated alkoxide.

  • Temperature: Deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. The subsequent addition of the electrophile may also require careful temperature control.

  • Protecting the Dithiane: If the electrophile is highly reactive, it may interact with the sulfur atoms of the dithiane. In such cases, temporary oxidation of the dithiane to the corresponding sulfoxide or sulfone, followed by reduction after the coupling step, could be a viable, albeit longer, strategy.

Illustrative Workflow for a Coupling Reaction:

G start Start with this compound deprotonation Deprotonation with a suitable base in an aprotic solvent start->deprotonation coupling Addition of the electrophile at a controlled temperature deprotonation->coupling workup Aqueous work-up and purification coupling->workup product Desired coupled product workup->product

Caption: General workflow for electrophilic coupling with the diol.

stability issues of (4S,5S)-1,2-Dithiane-4,5-diol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (4S,5S)-1,2-Dithiane-4,5-diol under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by the pH of the solution. The disulfide bond within the dithiane ring is susceptible to cleavage under certain pH conditions, particularly in alkaline environments. The presence of oxidizing or reducing agents can also impact its stability.

Q2: How does pH affect the disulfide bond in this compound?

A2: Disulfide bonds can undergo cleavage in the presence of nucleophiles. Under alkaline conditions, hydroxide ions can act as nucleophiles, leading to the opening of the dithiane ring. This can result in the formation of various degradation products. Generally, the compound is expected to be more stable at neutral to slightly acidic pH.

Q3: What are the potential degradation products of this compound at different pH values?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of disulfide bonds, potential degradation products could include the corresponding dithiol, as well as various oxidized sulfur species, especially under strongly acidic or basic conditions in the presence of oxygen.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for monitoring the stability of the compound and detecting potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure of any significant degradants.

Q5: Are there any special handling precautions for this compound?

A5: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment. For storage, it is advisable to keep the compound in a cool, dry place, protected from light and moisture.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation of the compound in solution. The pH of the solution may be too high (alkaline).Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) and repeat the experiment.
Inconsistent results between experimental repeats. The compound may be degrading during sample preparation or analysis.Prepare fresh solutions for each experiment and analyze them promptly. Ensure consistent timing and temperature throughout the process.
Appearance of unexpected peaks in HPLC analysis. These may be degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2][3] This will help in developing a stability-indicating analytical method.
Low recovery of the compound from the formulation. The compound may be adsorbing to the container surface.Consider using different container materials (e.g., glass vs. polypropylene) to assess for non-specific binding.
Precipitation of the compound from the solution. The solubility of the compound may be pH-dependent.Determine the solubility profile of the compound across a range of pH values to identify the optimal conditions for your experiment.

Illustrative Stability Data

The following table provides a hypothetical summary of the stability of this compound at different pH values when incubated at 37°C for 24 hours. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

pHTemperature (°C)Incubation Time (hours)% Remaining Parent CompoundMajor Degradation Products
2.03724>95%Not Detected
5.03724>98%Not Detected
7.43724~90%Minor unidentified peaks
9.03724~65%Multiple degradation products
12.03724<20%Significant degradation

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffers: pH 2.0 (0.01 M HCl), pH 5.0 (Acetate buffer), pH 7.4 (Phosphate buffered saline), pH 9.0 (Borate buffer), pH 12.0 (0.01 M NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • For each pH condition, add an aliquot of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately quench any further degradation by adding an equal volume of mobile phase and store at a low temperature (e.g., -20°C) until analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen peroxide (for oxidative degradation)

  • High-intensity light source (for photolytic degradation)

  • Oven (for thermal degradation)

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 30% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose a solution of the compound to a high-intensity light source (e.g., ICH-compliant photostability chamber).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

Experimental Workflow for pH Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Organic Solvent) dilute Dilute Stock in Buffers (pH 2, 5, 7.4, 9, 12) stock->dilute incubate Incubate at 37°C dilute->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Degradation sampling->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Analysis (% Remaining Compound) hplc->data G parent This compound intermediate Ring-Opened Intermediate (Thiolate anion) parent->intermediate OH- (Alkaline pH) products Further Degradation Products (e.g., oxidized species) intermediate->products Oxidation/Rearrangement

References

Technical Support Center: Synthesis of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4S,5S)-1,2-Dithiane-4,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is the oxidized form of L-dithiothreitol (L-DTT).

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incorrect pH of the reaction mixture. The oxidation of L-DTT to its cyclic disulfide form is highly pH-dependent. The optimal pH range is generally between 7 and 9.[1] Acidic conditions (pH < 7) will protonate the thiol groups, making them less reactive and thus significantly reducing the rate of oxidation.[1] It is recommended to use a buffer system (e.g., phosphate or borate buffer) to maintain the pH within the optimal range throughout the reaction.
Inefficient oxidation. While air oxidation is a common method, it can be slow and result in incomplete conversion. Consider using alternative, more efficient oxidizing agents. Ensure vigorous stirring or bubbling of air/oxygen through the solution to maximize contact between the reactant and the oxidant.
Degradation of L-DTT starting material. L-DTT solutions, especially at neutral to alkaline pH, are susceptible to degradation. It is crucial to use freshly prepared solutions of L-DTT for the best results.
Presence of metal ion contaminants. Divalent metal ions can catalyze the oxidation of DTT.[1] While this can increase the reaction rate, it may also lead to the formation of unwanted side products. The addition of a chelating agent like EDTA can help to control the reaction and improve the purity of the final product.[1]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted L-dithiothreitol (L-DTT). If the oxidation is incomplete, the final product will be contaminated with the starting material. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by observing the disappearance of the thiol odor. The reaction can also be monitored by UV spectroscopy, as the oxidized form has a characteristic absorbance peak at 280 nm.[1] Extend the reaction time or use a more potent oxidizing agent if necessary.
Formation of polymeric side products. Under certain conditions, intermolecular disulfide bond formation can lead to the formation of polymers. This is more likely to occur at high concentrations of L-DTT. Running the reaction at a lower concentration can help to favor the intramolecular cyclization to form the desired product.
Formation of over-oxidized species. Strong oxidizing agents or prolonged reaction times can lead to the formation of sulfinic or sulfonic acid derivatives. It is important to carefully control the stoichiometry of the oxidizing agent and the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the oxidation of L-dithiothreitol (L-DTT). This is typically achieved by bubbling air or oxygen through a solution of L-DTT at a pH between 7 and 9.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the oxidation of L-DTT can be monitored in several ways:

  • UV-Vis Spectroscopy: this compound has a characteristic UV absorbance peak at approximately 280 nm, while the reduced form (L-DTT) does not.[1] You can monitor the increase in absorbance at this wavelength to follow the formation of the product.

  • Thin-Layer Chromatography (TLC): TLC can be used to separate the starting material (L-DTT) from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

  • Odor: L-DTT has a characteristic thiol odor, which will diminish as the reaction proceeds and the thiol groups are oxidized.

Q3: What are the ideal storage conditions for L-dithiothreitol (L-DTT) to ensure high yield in the synthesis?

A3: L-DTT is sensitive to air oxidation, especially in solution.[1] For long-term storage, solid L-DTT should be kept in a tightly sealed container at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). Solutions of L-DTT should be prepared fresh before use.

Q4: Can I use a different oxidizing agent instead of air/oxygen?

A4: Yes, other oxidizing agents can be used. However, it is important to choose an oxidant with a suitable redox potential to avoid over-oxidation of the thiol groups. Mild oxidizing agents are generally preferred. The choice of oxidant will also influence the reaction time and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound by Air Oxidation

This protocol is based on the general principle of oxidizing L-dithiothreitol in a buffered solution.

Materials:

  • L-dithiothreitol (L-DTT)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Deionized water

  • Compressed air or oxygen source with a gas dispersion tube

Procedure:

  • Prepare a solution of L-dithiothreitol in 0.1 M phosphate buffer (pH 7.5). A typical concentration is in the range of 10-50 mM.

  • Place the solution in a flask with a magnetic stirrer.

  • Insert a gas dispersion tube into the solution, ensuring it reaches near the bottom of the flask.

  • Bubble air or oxygen through the solution at a steady rate while stirring vigorously at room temperature.

  • Monitor the reaction progress periodically using UV-Vis spectroscopy (absorbance at 280 nm) or TLC.

  • Once the reaction is complete (i.e., the absorbance at 280 nm plateaus or the L-DTT spot disappears on TLC), the solution contains this compound.

  • The product can be purified by crystallization or chromatography if necessary.

Note: The reaction time can vary from several hours to days depending on the scale, concentration, and efficiency of aeration.

Data Presentation

Table 1: Factors Affecting the Yield of this compound Synthesis

Parameter Condition Effect on Yield Reference
pH Acidic (< 7)Decreased[1]
Neutral to Alkaline (7-9)Increased[1]
Oxidizing Agent Air/OxygenModerate
Strong OxidantsPotential for over-oxidation and lower yield of desired product
L-DTT Concentration HighIncreased risk of polymerization, potentially lowering the yield of the cyclic monomer
LowFavors intramolecular cyclization
Metal Ions PresentCan catalyze oxidation, but may lead to side products[1]
Chelated (with EDTA)Can improve product purity and control reaction rate[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start Start: L-Dithiothreitol (L-DTT) buffer Prepare Buffered Solution (pH 7-9) start->buffer oxidation Introduce Oxidizing Agent (e.g., Air/O2) buffer->oxidation monitoring Monitor Reaction Progress (UV-Vis at 280 nm or TLC) oxidation->monitoring monitoring->oxidation Incomplete? complete Reaction Complete monitoring->complete Complete? purification Purification (Crystallization/Chromatography) complete->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product ph Incorrect pH low_yield->ph oxidation Inefficient Oxidation low_yield->oxidation dtt_degradation L-DTT Degradation low_yield->dtt_degradation impurities Side Reactions/Impurities low_yield->impurities adjust_ph Adjust pH to 7-9 using a buffer ph->adjust_ph optimize_oxidation Use a more efficient oxidant or improve aeration oxidation->optimize_oxidation fresh_dtt Use freshly prepared L-DTT solution dtt_degradation->fresh_dtt purify Purify product (crystallization/chromatography) impurities->purify

Caption: Troubleshooting logic for low yield in the synthesis.

References

analytical methods for assessing the purity of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4S,5S)-1,2-Dithiane-4,5-diol Purity Assessment

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical methods used to assess the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial method for assessing the purity of this compound?

For a preliminary purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is often the method of choice. It provides a good balance of resolution, sensitivity, and quantitative accuracy for non-volatile, polar compounds like this compound.

Q2: Can I use Gas Chromatography (GC) to analyze this compound?

Direct analysis by Gas Chromatography (GC) can be challenging due to the low volatility and thermal lability of this compound. Derivatization to a more volatile and thermally stable form, such as silylation, is typically required for successful GC analysis.

Q3: What information can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the purity of my sample?

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. By comparing the integral of the analyte signals to those of known impurities or a certified internal standard, you can determine the molar purity of the sample. The presence of unexpected signals can indicate the presence of impurities.

Q4: How can Mass Spectrometry (MS) be used in the purity assessment of this compound?

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is invaluable for identifying impurities. By determining the mass-to-charge ratio of the analyte and any co-eluting or background species, you can tentatively identify potential impurities, such as starting materials, byproducts, or degradation products.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or sample concentration.

    • Secondary Interactions: The free hydroxyl groups in this compound can interact with active sites on the silica backbone of the column. Add a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace the column with a new one of the same type.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. Inconsistent mobile phase composition can lead to retention time shifts.

    • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations. A malfunctioning pump can lead to inconsistent flow rates and, consequently, shifting retention times.

Gas Chromatography (GC) with Derivatization

Issue 1: No Peak or Very Small Peak for the Analyte

  • Possible Causes & Solutions:

    • Incomplete Derivatization: The derivatization reaction may be incomplete. Optimize the reaction conditions, such as reaction time, temperature, and reagent concentration. Ensure the sample is completely dry, as moisture can quench the derivatization reagent.

    • Analyte Degradation: this compound may be degrading in the hot GC inlet. Try lowering the inlet temperature.

    • Improper Injection: Check the syringe for bubbles and ensure the injection volume is appropriate.

Issue 2: Multiple Peaks for the Analyte

  • Possible Causes & Solutions:

    • Incomplete Derivatization: Partial derivatization can result in multiple peaks corresponding to the underivatized, partially derivatized, and fully derivatized analyte.

    • Isomerization: The derivatization conditions may be causing isomerization of the analyte.

    • Impurity in Derivatization Reagent: Run a blank injection of the derivatization reagent to check for impurities.

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm or ELSD

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method (after Derivatization)
  • Derivatization Step:

    • Dry a 1 mg sample of this compound under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Dilute the reaction mixture with 900 µL of hexane prior to injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

Quantitative Data Summary

Table 1: Effect of Column Temperature on HPLC Retention Time and Resolution

Column Temperature (°C)Retention Time of this compound (min)Resolution between Analyte and Key Impurity
2512.81.9
3012.22.1
3511.72.0

Table 2: Example Purity Data from Different Analytical Methods

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV99.20.01%0.03%
GC-FID (after derivatization)99.50.005%0.015%
qNMR (with internal standard)98.9 (molar purity)Not ApplicableNot Applicable

Diagrams

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Optional HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Purity_Calc Purity Calculation NMR->Purity_Calc Integration->Purity_Calc Report Final Report Purity_Calc->Report

Caption: General analytical workflow for purity assessment.

HPLC_Troubleshooting Start Poor Peak Shape (Tailing) Q1 Is sample concentration high? Start->Q1 A1 Reduce sample concentration or injection volume Q1->A1 Yes Q2 Is mobile phase pH appropriate? Q1->Q2 No End Peak Shape Improved A1->End A2 Add acid modifier (e.g., 0.1% TFA) Q2->A2 No Q3 Is the column old? Q2->Q3 Yes A2->End A3 Replace the column Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting guide for HPLC peak tailing.

long-term storage and handling of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of (4S,5S)-1,2-Dithiane-4,5-diol, also known as trans-4,5-Dihydroxy-1,2-dithiane or oxidized dithiothreitol (DTT).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the oxidized, cyclic disulfide form of dithiothreitol (DTT).[1][2][3][4] It is a white to off-white crystalline powder.[5] While DTT is a strong reducing agent, the oxidized form can elicit a molecular stress response in cells by activating specific stress-responsive genes.[1][3][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[5] Under these conditions, it is reported to be stable for at least two years.[5]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in Dimethyl sulfoxide (DMSO) and ethanol.[5] To prepare a stock solution, dissolve the powder in the desired solvent to the final concentration. For cellular experiments, it is crucial to ensure the final concentration of the solvent is not toxic to the cells.

Q4: What are the primary safety precautions when handling this compound?

A4: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound is stored at 2-8°C, protected from light and moisture. Prepare fresh solutions for each experiment if degradation is suspected.
Contamination of stock solutions.Filter-sterilize stock solutions before use in cell culture. Use aseptic techniques when preparing and handling solutions.
Low or no cellular response Incorrect concentration of the compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Insufficient incubation time.Optimize the incubation time to allow for the desired cellular response to occur.
Cell line is not responsive.The signaling pathway activated by this compound may not be active in your chosen cell line. Consider using a different cell line, such as LLC-PK1 kidney epithelial cells, which have been shown to be responsive.[4]
Cell toxicity observed High concentration of the compound or solvent.Lower the concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Contamination of the compound or solutions.Use high-purity this compound and sterile, high-quality solvents and media.

Experimental Protocols

Protocol: Induction of Stress-Responsive Genes in Cell Culture

This protocol describes a general method for treating a mammalian cell line with this compound to induce the expression of stress-responsive genes, based on methodologies reported for kidney epithelial cells.[4]

Materials:

  • This compound

  • Mammalian cell line (e.g., LLC-PK1)

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Plate the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the treatment and vehicle control media to the respective culture vessels.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting and Analysis:

    • After incubation, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a standard protocol or a commercial kit.

    • Perform qRT-PCR to analyze the expression levels of target stress-responsive genes, such as gadd153 (CHOP) and grp78. Normalize the expression to a suitable housekeeping gene.

Visualizations

Signaling Pathway

molecular_stress_response extracellular_dithiane This compound (Oxidized DTT) oxidoreductase Plasma Membrane Oxidoreductases extracellular_dithiane->oxidoreductase Enters cell and is reduced by cell_membrane Cell Membrane reduction Reduction oxidoreductase->reduction intracellular_dtt Intracellular DTT reduction->intracellular_dtt cellular_stress Cellular Stress Signal reduction->cellular_stress Generates gene_activation Activation of Transcription Factors cellular_stress->gene_activation gadd153 gadd153 (CHOP) Gene Transcription gene_activation->gadd153 grp78 grp78 Gene Transcription gene_activation->grp78 cellular_tolerance Induction of Cellular Tolerance gadd153->cellular_tolerance grp78->cellular_tolerance bacitracin Bacitracin (Inhibitor) bacitracin->oxidoreductase Inhibits

Caption: Molecular stress response to this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed Mammalian Cells prepare_solutions Prepare this compound and Vehicle Control Solutions cell_culture->prepare_solutions treat_cells Treat Cells with Compound and Vehicle Control prepare_solutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells rna_extraction Extract Total RNA harvest_cells->rna_extraction qrt_pcr Perform qRT-PCR for Stress-Responsive Genes rna_extraction->qrt_pcr data_analysis Analyze Gene Expression Data qrt_pcr->data_analysis

Caption: Workflow for analyzing cellular response to the compound.

References

Validation & Comparative

A Comparative Analysis of Reducing Strength: Dithiothreitol (DTT) vs. (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the selection and application of thiol-based reducing agents.

In the realm of biochemistry and molecular biology, the integrity of protein structure and function is paramount. A key aspect of this is the reversible formation of disulfide bonds between cysteine residues. The choice of a suitable reducing agent to cleave these bonds is a critical experimental parameter. This guide provides a comprehensive comparison between the widely used reducing agent, Dithiothreitol (DTT), and its oxidized form, (4S,5S)-1,2-Dithiane-4,5-diol, also known as oxidized DTT.

Understanding the Chemical Natures: A Reducing Agent and Its Oxidized Product

It is crucial to clarify a common point of confusion: Dithiothreitol (DTT) is a potent reducing agent, while this compound is its oxidized, and therefore largely non-reducing, form.[1][2][3][4][5][6] The primary function of DTT is to donate electrons and reduce disulfide bonds, in the process of which it becomes oxidized to form the stable six-membered ring structure of this compound. Some commercial suppliers have inaccurately described oxidized DTT as a strong reducing agent, which is chemically incorrect and misleading for researchers. This guide will focus on the well-established reducing properties of DTT and the chemical nature of its oxidized counterpart.

Dithiothreitol (DTT): The Gold Standard Reducing Agent

DTT, also known as Cleland's reagent, is a highly effective and widely used reducing agent for protecting sulfhydryl groups and reducing disulfide bonds in peptides and proteins.[4][5][7] Its reducing power stems from its two thiol groups, which can readily undergo oxidation to form a stable intramolecular disulfide bond.[1][2][3]

Quantitative Performance of DTT

The efficacy of a reducing agent is determined by several key parameters, which are summarized for DTT in the table below.

ParameterValueConditions
Redox Potential -0.33 VpH 7[1][3][4][6]
Optimal pH Range 7.1 - 8.0
pKa of Thiol Groups 9.2 and 10.1[1][6]
Typical Concentration 1-10 mMFor protein disulfide reduction[6]

The negative redox potential of DTT at neutral pH indicates its strong tendency to donate electrons and reduce other molecules, particularly the disulfide bonds in proteins.[1][3][4][6] The reducing power of DTT is pH-dependent, as it is the thiolate form (-S⁻) that is the reactive species.[1][6]

The Chemical Nature of this compound (Oxidized DTT)

As the name suggests, oxidized DTT is the product of the reduction reaction mediated by DTT. In this molecule, the two sulfur atoms are linked in a disulfide bond within a six-membered ring. This cyclic structure is energetically stable, which is a key driver for the strong reducing power of DTT.[2] While technically a disulfide-containing molecule, it does not possess the free thiol groups necessary to act as a reducing agent in the same manner as DTT.

Mechanism of Disulfide Reduction by DTT

The reduction of a disulfide bond by DTT is a two-step process involving thiol-disulfide exchange reactions.

DTT_Reduction_Mechanism cluster_0 Step 1: Formation of a Mixed Disulfide cluster_1 Step 2: Intramolecular Cyclization Protein_SS Protein-S-S-Protein DTT_SH DTT-(SH)₂ Mixed_Disulfide Protein-S-S-DTT-SH Protein_SS->Mixed_Disulfide + DTT-(SH)₂ Reduced_Protein_SH Protein-SH Mixed_Disulfide->Reduced_Protein_SH - Protein-SH Mixed_Disulfide_2 Protein-S-S-DTT-SH Oxidized_DTT Oxidized DTT (cyclic) Mixed_Disulfide_2->Oxidized_DTT Intramolecular Attack Reduced_Protein_SH_2 Protein-SH Mixed_Disulfide_2->Reduced_Protein_SH_2 + Reducing_Agent_Selection start Start: Need to reduce disulfide bonds q1 Is the target disulfide bond buried within the protein structure? start->q1 denature Use denaturing conditions (e.g., urea, guanidinium chloride) with the reducing agent. q1->denature Yes q2 What is the optimal pH for the experiment? q1->q2 No denature->q2 ph_high DTT is a suitable choice (optimal pH > 7). q2->ph_high pH > 7 ph_low Consider alternative reducing agents like TCEP (effective at lower pH). q2->ph_low pH < 7 q3 Are there downstream applications involving thiol-reactive reagents? ph_high->q3 ph_low->q3 thiol_reactive Consider a non-thiol-based reducing agent like TCEP. q3->thiol_reactive Yes no_thiol_reactive DTT is a suitable choice. q3->no_thiol_reactive No end Proceed with the experiment thiol_reactive->end no_thiol_reactive->end

References

efficacy of (4S,5S)-1,2-Dithiane-4,5-diol vs TCEP as a reducing agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Reducing Agents: TCEP vs. DTT

In the realm of protein biochemistry and drug development, the effective reduction of disulfide bonds is a critical step for various analytical and functional studies. The choice of a reducing agent can significantly impact experimental outcomes. This guide provides a detailed comparison between two commonly used reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

A Note on (4S,5S)-1,2-Dithiane-4,5-diol:

It is crucial to clarify a common point of confusion. This compound is the oxidized form of Dithiothreitol (DTT)[1][2][3][4][5]. As an oxidized molecule, it does not function as a reducing agent. Therefore, a direct comparison of its efficacy against a reducing agent like TCEP is not scientifically valid. The appropriate and scientifically meaningful comparison is between TCEP and the reduced form, DTT.

Executive Summary: TCEP vs. DTT

Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are both highly effective in reducing disulfide bonds in peptides and proteins. However, they possess distinct chemical properties that make them suitable for different applications.

TCEP is a phosphine-based reducing agent that is odorless, highly stable, and effective over a broad pH range[6]. Its thiol-free nature makes it compatible with downstream applications involving maleimide chemistry.

DTT , also known as Cleland's reagent, is a thiol-based reducing agent that is a powerful and widely used reductant. It is particularly effective at neutral to slightly basic pH but is prone to air oxidation and has a characteristic unpleasant odor.

Quantitative Comparison of TCEP and DTT

The following table summarizes the key quantitative and qualitative differences between TCEP and DTT to aid researchers in selecting the most appropriate reducing agent for their specific needs.

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Molecular Weight 286.65 g/mol (HCl salt)154.25 g/mol
Chemical Nature Phosphine-based, thiol-freeThiol-based
Mechanism of Action Nucleophilic attack by phosphorus, irreversibleThiol-disulfide exchange, reversible
Effective pH Range 1.5 - 8.5[6]> 7.0 (optimal at 7.1 - 8.0)
Redox Potential (at pH 7) Not applicable (irreversible)-0.33 V
Stability in Air Highly resistant to oxidation[6]Prone to oxidation, especially at pH > 7.0
Odor Odorless[6]Strong, unpleasant
Compatibility with Maleimide Chemistry Generally compatible, though some reaction can occurIncompatible, reacts with maleimides
Compatibility with Metal Affinity Chromatography (IMAC) Compatible, does not reduce metal ions[6]Incompatible, can reduce Ni2+ ions[6]
Typical Working Concentration 5-50 mM1-100 mM
Reaction Speed Fast, often complete within minutes at room temperatureGenerally fast
Removal Before Downstream Applications Often not necessary[6]Mandatory for applications sensitive to thiols

Experimental Protocols

Protocol 1: General Protein Reduction for Mass Spectrometry

This protocol outlines a typical workflow for reducing and alkylating proteins in preparation for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • TCEP hydrochloride or DTT

  • Iodoacetamide (IAA)

  • Quenching solution (e.g., DTT or L-cysteine)

  • Trypsin (for digestion)

Procedure:

  • Reduction:

    • Using TCEP: Add TCEP to the protein solution to a final concentration of 5-10 mM. Incubate at 37°C for 30 minutes.

    • Using DTT: Add DTT to the protein solution to a final concentration of 10-20 mM. Incubate at 56°C for 60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20-40 mM (a 2-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Add DTT or L-cysteine to a final concentration of 20-40 mM to quench the excess iodoacetamide.

    • Incubate at room temperature for 15 minutes.

  • Digestion:

    • Proceed with enzymatic digestion (e.g., with trypsin) according to standard protocols.

  • Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Comparative Efficacy of TCEP and DTT using Ellman's Reagent

This protocol allows for the quantitative comparison of the reducing efficacy of TCEP and DTT by measuring the generation of free thiols from a disulfide-containing substrate.

Materials:

  • Disulfide-containing substrate (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, also known as Ellman's Reagent)

  • TCEP and DTT solutions of known concentrations

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DTNB in the reaction buffer.

    • Prepare a series of dilutions for both TCEP and DTT in the reaction buffer.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add the reaction buffer and the DTNB solution.

    • To initiate the reaction, add the different concentrations of either TCEP or DTT to the wells/cuvettes. Include a blank with no reducing agent.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) to monitor the formation of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Data Analysis:

    • Calculate the concentration of free thiols produced using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Plot the concentration of free thiols generated over time for each concentration of TCEP and DTT.

    • Compare the initial reaction rates and the maximum amount of free thiols produced to determine the relative efficacy of the two reducing agents under the tested conditions.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows discussed.

Protein_Reduction_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_analysis Analysis Protein Protein with Disulfide Bonds TCEP Add TCEP (5-10 mM, 37°C, 30 min) DTT Add DTT (10-20 mM, 56°C, 60 min) Reduced_Protein Reduced Protein with Free Thiols TCEP->Reduced_Protein DTT->Reduced_Protein IAA Add Iodoacetamide (20-40 mM, RT, 30-45 min, dark) Reduced_Protein->IAA Alkylated_Protein Alkylated Protein IAA->Alkylated_Protein Quench Quench with DTT/L-cysteine Alkylated_Protein->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: A typical workflow for protein reduction and alkylation prior to mass spectrometry analysis.

Efficacy_Assay_Workflow cluster_setup Reaction Setup cluster_measurement Measurement & Analysis DTNB DTNB (Ellman's Reagent) in Reaction Buffer Mix Mix Reagents DTNB->Mix Reducing_Agents TCEP or DTT (various concentrations) Reducing_Agents->Mix Spectro Measure Absorbance at 412 nm (Time-course) Mix->Spectro Analysis Calculate Free Thiol Concentration & Compare Reaction Rates Spectro->Analysis

References

A Tale of Two Enantiomers: Unraveling the Biological Activities of (4S,5S)- and (4R,5R)-1,2-dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of the (4S,5S) and (4R,5R) enantiomers of 1,2-dithiane-4,5-diol, also known as trans-4,5-dihydroxy-1,2-dithiane or oxidized dithiothreitol (DTTox), reveals a nuanced landscape of cellular responses. While both molecules are recognized for their ability to induce a molecular stress response, emerging evidence suggests potential stereospecific differences in their interactions with biological systems.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the current understanding of the biological activities of these enantiomers. We present available data, outline key experimental protocols, and visualize the primary signaling pathway implicated in their mechanism of action.

Core Biological Activity: Induction of Cellular Stress Response

The primary biological activity attributed to trans-1,2-dithiane-4,5-diol is the induction of a cellular stress response. This is characterized by the transcriptional activation of specific stress-responsive genes, notably gadd153 (also known as CHOP) and grp78.[1][2] This response is not indicative of a general heat shock response, as the transcription of hsp70 is not activated.[1] The integrity of the intramolecular disulfide bond is crucial for this activity, as analogues lacking this feature are inactive.[1]

The mechanism of action involves the reduction of the disulfide bond by cellular oxidoreductases. This process is believed to be the trigger for the downstream activation of the stress gene transcription.

Enantiomer-Specific Activity: An Area of Ongoing Investigation

Currently, there is a significant gap in the scientific literature directly comparing the biological potency and efficacy of the (4S,5S) and (4R,5R) enantiomers of 1,2-dithiane-4,5-diol. While the racemic mixture has been the subject of studies, the specific contributions and potential differential effects of each enantiomer remain largely uncharacterized. The three-dimensional structure of a molecule is critical in its interaction with chiral biological macromolecules such as enzymes and receptors. Therefore, it is highly probable that the two enantiomers exhibit differences in their biological activity, whether in potency, efficacy, or even the specific pathways they modulate.

Further research is imperative to elucidate any stereospecific differences in their ability to induce the cellular stress response, as well as to explore other potential biological targets.

Quantitative Data Summary

As of the latest review of available literature, no studies have been identified that provide a direct quantitative comparison of the biological activities of (4S,5S)-1,2-dithiane-4,5-diol versus (4R,5R)-1,2-dithiane-4,5-diol. Therefore, a comparative data table cannot be constructed at this time.

Experimental Protocols

To facilitate further research into the enantioselective effects of these compounds, we provide a generalized experimental protocol for assessing their biological activity based on the known mechanism of the racemic mixture.

Protocol 1: Assessment of Stress Response Gene Induction

Objective: To determine and compare the potency and efficacy of (4S,5S)- and (4R,5R)-1,2-dithiane-4,5-diol in inducing the transcription of gadd153 and grp78.

Materials:

  • Cell line of interest (e.g., LLC-PK1 renal epithelial cells)

  • Cell culture medium and supplements

  • This compound

  • (4R,5R)-1,2-dithiane-4,5-diol

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents

  • Primers for gadd153, grp78, and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of each enantiomer (e.g., 0, 10, 50, 100, 200 µM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers for the target genes (gadd153, grp78) and the reference gene.

  • Data Analysis: Calculate the relative mRNA expression levels of the target genes for each treatment condition, normalized to the reference gene. Compare the dose-response and time-course effects of the two enantiomers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the induction of the cellular stress response by 1,2-dithiane-4,5-diol and a typical experimental workflow for its investigation.

G cluster_cellular Cellular cluster_nuclear Nuclear Events Dithiane_Diol (4S,5S)- or (4R,5R)-1,2-dithiane-4,5-diol Cell_Membrane Cell Membrane Dithiane_Diol->Cell_Membrane Enters Cell Oxidoreductases Cellular Oxidoreductases Reduced_Diol Reduced Dithiol Oxidoreductases->Reduced_Diol Reduction of Disulfide Bond Stress_Signaling Stress Signaling Cascade Reduced_Diol->Stress_Signaling Nucleus Nucleus Stress_Signaling->Nucleus Gene_Activation Activation of gadd153 & grp78 Transcription Nucleus->Gene_Activation mRNA mRNA Gene_Activation->mRNA

Caption: Proposed signaling pathway for 1,2-dithiane-4,5-diol-induced stress response.

G Start Start: Cell Culture Treatment Treat cells with (4S,5S)- vs (4R,5R)- 1,2-dithiane-4,5-diol Start->Treatment Incubation Incubate for defined time points Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (gadd153, grp78, GAPDH) cDNA_Synthesis->qPCR Data_Analysis Data Analysis: Relative Gene Expression qPCR->Data_Analysis End End: Compare Enantiomer Activity Data_Analysis->End

Caption: Experimental workflow for comparing the biological activity of the enantiomers.

References

A Comparative Analysis of Oxidized DTT and Other Disulfide Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a disulfide reducing agent is a critical step in experimental design, influencing protein stability, enzyme activity, and the overall success of downstream applications. This guide provides an objective comparison of the performance of common disulfide reducing agents, with a particular focus on the inactive, oxidized form of Dithiothreitol (DTT), alongside its active counterparts and other alternatives like Tris(2-carboxyethyl)phosphine (TCEP) and Dithioerythritol (DTE).

Executive Summary

Dithiothreitol (DTT) is a widely used reducing agent that effectively cleaves disulfide bonds in proteins and other molecules. However, its efficacy is entirely dependent on its reduced state. The oxidized form of DTT, which contains an intramolecular disulfide bond, is incapable of reducing other molecules. This guide will explore the chemical principles behind this inactivity and compare the performance of active reducing agents—DTT, TCEP, and DTE—backed by experimental data and detailed protocols. Understanding these differences is crucial for accurate experimental design and data interpretation.

Mechanism of Action: The Basis of Reducing Power

The ability of thiol-based reducing agents like DTT and DTE to reduce disulfide bonds lies in their capacity to donate electrons via their free sulfhydryl (-SH) groups. This process, known as thiol-disulfide exchange, results in the reduction of the target disulfide bond and the oxidation of the reducing agent.

In the case of DTT, the process is highly efficient due to the formation of a stable, six-membered ring containing an internal disulfide bond in its oxidized state.[1] This intramolecular cyclization is a thermodynamically favorable process that drives the reduction reaction to completion.[2]

Conversely, oxidized DTT already possesses this stable internal disulfide bond. Its sulfhydryl groups are no longer available to participate in a thiol-disulfide exchange reaction, rendering it inactive as a reducing agent.[3] While direct comparative studies featuring oxidized DTT as a negative control are not prevalent in published literature, its inertness as a reductant is a fundamental consequence of its chemical structure.

TCEP, a phosphine-based reducing agent, operates through a different, irreversible mechanism that is not dependent on a thiol-disulfide exchange and is effective over a broader pH range.[4]

Quantitative Performance Comparison

The selection of a reducing agent often depends on specific experimental conditions such as pH, temperature, and the presence of other components like metal ions. The following table summarizes key quantitative parameters for DTT, TCEP, and DTE.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Dithioerythritol (DTE)Oxidized DTT
Redox Potential (at pH 7) -0.33 V[1][5]Not applicable (phosphine-based)Similar to DTTNot applicable (inactive)
Optimal pH Range >7.0[1][6]1.5 - 8.5[4][7]>7.0Not applicable
Stability Prone to air oxidation, especially at alkaline pH; sensitive to metal ions.[3][8]More stable than DTT in solution and in the presence of metal ions.[8][9]Similar to DTTStable
Odor UnpleasantOdorless[7]UnpleasantOdorless
Reactivity with Maleimides Reacts, interfering with labeling[7]Generally does not react, preferred for maleimide chemistry[7]ReactsDoes not react

Experimental Protocols

To empirically compare the efficacy of these reducing agents, a common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be quantified spectrophotometrically.

Protocol: Comparative Analysis of Reducing Agent Efficacy using Ellman's Reagent

Objective: To quantify and compare the disulfide bond reduction efficiency of DTT, TCEP, DTE, and oxidized DTT (as a negative control).

Materials:

  • Phosphate buffer (0.1 M, pH 7.5)

  • Disulfide-containing substrate (e.g., oxidized glutathione, GSSG) at a stock concentration of 10 mM.

  • Reducing agents: DTT, TCEP, DTE, and oxidized DTT, each at a stock concentration of 100 mM.

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer).

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Reaction Setup:

    • Prepare four sets of reaction tubes. In each set, add the disulfide-containing substrate to a final concentration of 1 mM in phosphate buffer.

    • To the first set, add DTT to a final concentration of 10 mM.

    • To the second set, add TCEP to a final concentration of 10 mM.

    • To the third set, add DTE to a final concentration of 10 mM.

    • To the fourth set (negative control), add oxidized DTT to a final concentration of 10 mM.

    • Include a blank for each reducing agent containing only the reducing agent at 10 mM in phosphate buffer.

  • Incubation: Incubate all tubes at room temperature for 30 minutes to allow the reduction reaction to proceed.

  • Quantification of Free Thiols:

    • Take an aliquot from each reaction tube and the blank tubes.

    • Add the aliquot to the Ellman's Reagent solution.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Subtract the absorbance of the respective blank from the absorbance of the reaction samples.

    • Calculate the concentration of free sulfhydryl groups produced using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).[10]

    • Compare the amount of free thiols generated by each reducing agent to determine their relative efficiency. It is expected that oxidized DTT will show no significant increase in free thiols compared to the baseline.

Signaling Pathways and Experimental Workflows

Disulfide bond reduction is a critical regulatory mechanism in various cellular signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is known to be modulated by the redox state of specific cysteine residues.

Redox Regulation of EGFR Signaling

The activity of key proteins in the EGFR pathway, including EGFR itself and downstream phosphatases, can be influenced by the formation and reduction of disulfide bonds. Reactive oxygen species (ROS) can lead to the oxidation of critical cysteine residues, altering protein function and signal transduction. The cellular machinery, including enzymes like thioredoxin, counteracts this by reducing these disulfide bonds, thus modulating the signaling cascade.

Redox regulation of the EGFR signaling pathway.
Experimental Workflow for Comparing Reducing Agents

A typical workflow for comparing the performance of different reducing agents in a biochemical assay, such as an enzyme activity assay, is depicted below.

Experimental_Workflow cluster_reducers Treatment with Reducing Agents start Start: Protein with Disulfide Bonds prep Prepare Aliquots of Protein start->prep dtt Add DTT prep->dtt tcep Add TCEP prep->tcep dte Add DTE prep->dte oxdtt Add Oxidized DTT (Negative Control) prep->oxdtt incubation Incubate at Specified Temp & Time dtt->incubation tcep->incubation dte->incubation oxdtt->incubation assay Perform Biochemical Assay (e.g., Enzyme Activity Assay) incubation->assay data Collect and Analyze Data assay->data end Compare Efficacy data->end

Workflow for comparing disulfide reducing agents.

Conclusion

The choice of a disulfide reducing agent should be guided by the specific requirements of the experiment. While DTT is a powerful and widely used reducing agent, its instability and pH dependence are important considerations. TCEP offers a more stable and versatile alternative, particularly at lower pH and in the presence of metal ions. DTE provides a similar, albeit slightly less potent, option to DTT. Critically, it must be understood that oxidized DTT is not a reducing agent and can serve as an effective negative control to ensure that observed effects are indeed due to the reduction of disulfide bonds. For robust and reproducible results, researchers should carefully consider the properties of each agent and validate their choice within the context of their specific experimental system.

References

Navigating the Redox Landscape: A Comparative Guide to (4S,5S)-1,2-Dithiane-4,5-diol and its Alternatives in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between reagents and enzymatic activity is paramount. This guide provides a comprehensive comparison of (4S,5S)-1,2-Dithiane-4,5-diol, the oxidized form of dithiothreitol (DTT), and its effects on specific enzymes. We delve into its performance relative to common alternatives, supported by experimental data and detailed protocols to inform your experimental design.

This compound, also known as oxidized DTT (DTTox), is a key molecule in the redox chemistry of in vitro biological systems. While its reduced counterpart, DTT, is ubiquitously used to protect enzymes from oxidative damage by maintaining cysteine residues in their reduced state, the accumulation of DTTox can have its own implications for enzyme kinetics and stability. This guide explores these effects and provides a comparative analysis with other commonly used reducing and disulfide-containing agents.

Comparative Analysis of Redox-Modulating Compounds

The selection of a suitable agent to modulate or maintain the redox environment of an enzyme assay is critical. The following table summarizes the key characteristics and reported effects of this compound and its alternatives.

CompoundChemical NamePrimary Function in Enzyme AssaysReported Effects on Enzyme Activity
This compound (DTTox) trans-4,5-Dihydroxy-1,2-dithianeProduct of DTT oxidationCan be a substrate for oxidoreductases like thioredoxin reductase. Its accumulation can shift the redox potential of the assay, potentially impacting enzymes sensitive to the redox state. Direct inhibitory or activating effects are not extensively documented with specific IC50 values.
Dithiothreitol (DTT) (2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diolReducing agent, protects sulfhydryl groupsGenerally preserves or enhances the activity of enzymes with critical cysteine residues. High concentrations can cause non-redox-related inhibition of some enzymes. For example, DTT has been shown to be a competitive slow-reversible inhibitor of aminoacylase.[1]
Tris(2-carboxyethyl)phosphine (TCEP) 3,3',3''-Phosphanetriyltripropanoic acidReducing agentA more stable and less pH-dependent reducing agent than DTT.[2] It is generally considered less reactive towards other assay components. However, it can react with NAD(P)+ to form an inhibitory adduct, cautioning its use in assays with these cofactors.[3][4]
β-Mercaptoethanol (BME) 2-Sulfanylethan-1-olReducing agentA volatile and odorous reducing agent. It is less potent than DTT and has a shorter half-life at alkaline pH.[5] Like DTT, it can cause inhibition of certain enzymes at high concentrations.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assaying enzymes that are sensitive to the redox environment and are relevant to the study of compounds like this compound.

Thioredoxin Reductase Activity Assay

This assay measures the activity of thioredoxin reductase (TrxR), an enzyme that can reduce DTTox. The assay is based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by the thioredoxin system.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADPH (10 mM)

  • Insulin (10 mg/mL in 10 mM HCl)

  • Thioredoxin (10 µM)

  • DTNB (10 mM in ethanol)

  • Enzyme source (e.g., purified TrxR or cell lysate)

  • Test compound (this compound or alternatives)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin.

  • Add the enzyme source to the reaction mixture.

  • To test the effect of the compound, add varying concentrations of this compound or the alternative compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding thioredoxin.

  • After a set incubation time (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of DTNB in guanidine hydrochloride.

  • Measure the absorbance at 412 nm to quantify the amount of reduced DTNB (TNB).

  • Calculate the enzyme activity based on the rate of TNB formation. The effect of the test compound can be determined by comparing the activity in its presence to a control without the compound.

Glutathione Reductase Activity Assay

This protocol determines the activity of glutathione reductase (GR), another key enzyme in maintaining cellular redox homeostasis. The assay follows the oxidation of NADPH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5) containing 1 mM EDTA

  • NADPH (2 mM)

  • Oxidized glutathione (GSSG) (20 mM)

  • Enzyme source (e.g., purified GR or tissue homogenate)

  • Test compound (this compound or alternatives)

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.

  • Add the enzyme source to the mixture.

  • To evaluate the effect of the test compound, add the desired concentration of this compound or an alternative to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding GSSG.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of decrease in absorbance is proportional to the GR activity. The inhibitory or activating effect of the test compound is calculated by comparing the rate to that of a control reaction.

Visualizing the DTT Redox Cycle and its Enzymatic Interactions

The following diagram illustrates the central role of DTT in maintaining a reduced state and its interaction with oxidoreductase enzymes upon oxidation.

DTT_Redox_Cycle DTT Dithiothreitol (DTT) (Reduced Form) DTTox This compound (Oxidized Form - DTTox) DTT->DTTox Oxidation Enzyme_SH Enzyme-SH (Active) DTT->Enzyme_SH Maintains Reduced State DTTox->DTT Reduction by Oxidoreductases Enzyme_SS Enzyme-S-S (Inactive) Enzyme_SS->DTT Reduction Oxidoreductase Thioredoxin Reductase / Glutathione Reductase Oxidoreductase->DTTox NADP NADP+ Oxidoreductase->NADP NADPH NADPH NADPH->Oxidoreductase Provides Reducing Equivalents

References

Comparative Analysis of (4S,5S)-1,2-Dithiane-4,5-diol's Cross-Reactivity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cellular Effects and Target Engagement of (4S,5S)-1,2-Dithiane-4,5-diol and its Alternatives.

This compound, the oxidized form of dithiothreitol (DTT), is a valuable tool for inducing cellular stress and studying the subsequent signaling pathways. Its primary mechanism of action involves the consumption of cellular reducing equivalents, leading to a mild oxidative shift that triggers the unfolded protein response (UPR) and the induction of stress-responsive genes. This guide provides a comparative analysis of this compound's performance in cellular assays against other common thiol-reactive compounds, offering insights into its cross-reactivity and specificity.

Mechanism of Action and Key Cellular Responses

This compound is reduced by cellular oxidoreductases to its reduced form, DTT. This process consumes cellular reducing equivalents, such as NADPH, leading to a slight decrease in the NADPH/NADP+ ratio. This subtle shift in the cellular redox state is sufficient to induce the endoplasmic reticulum (ER) stress response. The accumulation of unfolded or misfolded proteins in the ER activates key signaling pathways, resulting in the transcriptional upregulation of stress-responsive genes, most notably Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP), also known as Growth Arrest and DNA Damage-inducible gene 153 (GADD153).

This targeted induction of the UPR pathway, without causing widespread oxidative damage, makes this compound a specific tool for studying ER stress.

Comparative Performance in Cellular Assays

To provide a clear comparison, this guide evaluates this compound against two other thiol-reactive compounds: diamide, a general thiol-oxidizing agent, and 2-hydroxyethyl disulfide, the open-chain form of oxidized DTT.

CompoundPrimary Cellular EffectGRP78 InductionCHOP (GADD153) InductionHeat Shock Protein 70 (HSP70) Induction
This compound Induces ER stress via consumption of reducing equivalentsStrongStrongWeak to None[1]
Diamide General thiol oxidation, leading to broad oxidative stressModerateModerateModerate
2-Hydroxyethyl disulfide Potent oxidant, depletes glutathione (GSH) and lowers NADPH/NADP+ ratio significantlyWeakWeakStrong[1]

Table 1: Comparison of Cellular Stress Responses Induced by Different Thiol-Reactive Compounds.

Experimental Protocols

Induction of GRP78 and CHOP Expression

This protocol details the methodology for treating cells with this compound to induce the expression of GRP78 and CHOP, key markers of the unfolded protein response.

Cell Culture and Treatment:

  • Seed LLC-PK1 cells (a porcine kidney epithelial cell line) in appropriate culture dishes and grow to near confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) for different time points (e.g., 4, 8, 16, 24 hours).

RNA Isolation and Northern Blot Analysis:

  • Following treatment, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent).

  • Separate the RNA samples (10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

  • Transfer the RNA to a nylon membrane and crosslink using UV irradiation.

  • Hybridize the membrane with radiolabeled cDNA probes specific for GRP78 and CHOP.

  • Wash the membrane and expose it to X-ray film to visualize the bands corresponding to GRP78 and CHOP mRNA.

  • Quantify the band intensities to determine the relative mRNA levels.

Protein Extraction and Western Blot Analysis:

  • Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (20-40 µg per lane) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for GRP78 and CHOP.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Signaling Pathways and Experimental Workflows

This compound Induced ER Stress Pathway

ER_Stress_Pathway DTTox This compound Oxidoreductases Cellular Oxidoreductases DTTox->Oxidoreductases Reduction NADP NADP+ Oxidoreductases->NADP Consumes NADPH NADPH ER Endoplasmic Reticulum NADP->ER Induces Mild Oxidative Shift UPR Unfolded Protein Response (UPR) ER->UPR Activates GRP78 GRP78 Transcription UPR->GRP78 CHOP CHOP/GADD153 Transcription UPR->CHOP

Caption: Signaling pathway of this compound induced ER stress.

Experimental Workflow for Analyzing GRP78 and CHOP Induction

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Treatment Treat with This compound Cell_Seeding->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction Northern_Blot Northern Blot (GRP78, CHOP) RNA_Isolation->Northern_Blot Western_Blot Western Blot (GRP78, CHOP) Protein_Extraction->Western_Blot

Caption: Workflow for analyzing GRP78 and CHOP induction in cellular assays.

Conclusion

This compound serves as a specific inducer of the unfolded protein response by gently perturbing the cellular redox state. Its ability to upregulate GRP78 and CHOP without inducing a general heat shock response distinguishes it from more potent and less specific oxidants like 2-hydroxyethyl disulfide. This makes it a valuable tool for targeted studies of ER stress signaling. Researchers should consider the specific cellular response they wish to investigate when choosing between this compound and its alternatives. For focused studies on the UPR, this compound is a superior choice, while broader studies on oxidative stress may benefit from the use of compounds like diamide.

References

Assessing the Stereoselectivity of Reactions Involving (4S,5S)-1,2-Dithiane-4,5-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical decision in the design of stereoselective synthesis. This guide aims to provide an objective assessment of the stereoselectivity of reactions involving (4S,5S)-1,2-Dithiane-4,5-diol. However, a comprehensive review of available scientific literature and chemical databases reveals a significant gap in experimental data regarding the application of this compound as a chiral auxiliary or ligand in stereoselective transformations.

While the enantiomerically pure forms of trans-1,2-dithiane-4,5-diol are known, their use in asymmetric synthesis to control the stereochemical outcome of reactions is not well-documented in publicly accessible research. Consequently, a direct comparison of its performance with other chiral auxiliaries, supported by quantitative data such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), cannot be provided at this time.

To offer a valuable resource, this guide will instead provide a comparative overview of well-established C2-symmetric chiral diols that are structurally or functionally related to this compound. By examining the performance of these analogues, researchers can infer the potential applications and stereochemical control that this compound might offer.

Contextual Comparison with C2-Symmetric Chiral Diols

C2-symmetric chiral diols are a cornerstone of asymmetric catalysis, valued for their ability to create a well-defined chiral environment that can effectively induce stereoselectivity in a wide array of chemical reactions.[1] Prominent examples include BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).[1][2] These diols are frequently employed as chiral ligands for metal catalysts or as organocatalysts themselves.[3]

The stereochemical outcome of reactions catalyzed by these diols is highly dependent on their structural and electronic properties.[1] For instance, the axial chirality of BINOL has proven highly effective in inducing high levels of enantioselectivity in reactions such as Diels-Alder reactions and nucleophilic additions.[1][4] TADDOL derivatives, with their characteristic chiral pocket, are particularly effective in nucleophilic additions to aldehydes and in controlling the stereochemistry of cycloadditions.[1]

The performance of these established chiral diols in key asymmetric reactions is summarized in the tables below, providing a benchmark for the potential efficacy of novel chiral diols like this compound.

Data Presentation: Performance of Established C2-Symmetric Chiral Diols

Table 1: Asymmetric Aldol Reaction

Chiral Auxiliary/LigandAldehydeNucleophileDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
Evans OxazolidinoneBenzaldehydePropionyl Imide>99:1>99%[5][6]
(S)-BINOL (as additive)p-NitrobenzaldehydeAcetone-up to 98%[4]

Table 2: Asymmetric Diels-Alder Reaction

Chiral LigandDieneDienophileYieldEnantiomeric Excess (ee)Reference
BINOL-TiCl2IsopreneMethacrolein85%95%[1]
TADDOL-TiCl2CyclopentadieneN-Acryloyloxazolidinone91%98%[1]

Experimental Protocols for Key Asymmetric Reactions

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for common asymmetric reactions where chiral diols are employed.

General Protocol for a Chiral Diol-Catalyzed Asymmetric Allylation

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral diol (e.g., a BINOL derivative) is dissolved in an anhydrous solvent (e.g., toluene).

  • Reagent Addition: The organoboron reagent (e.g., allyldiisopropoxyborane) is added to the solution.[3]

  • Reaction Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C), and the carbonyl-containing substrate is added dropwise.

  • Quenching and Work-up: After the reaction is complete, it is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

General Protocol for an Evans Asymmetric Aldol Reaction

  • Enolate Formation: The N-acyloxazolidinone, bearing the chiral auxiliary, is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) are added to form the Z-enolate.[5][6]

  • Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.

  • Work-up: The reaction is quenched with a buffer solution (e.g., phosphate buffer), and the product is extracted with an organic solvent.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the aldol adduct by hydrolysis or another suitable method.

  • Purification and Analysis: The final product is purified, and the diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral chromatography, respectively.

Visualization of Key Concepts

To aid in the understanding of the principles of stereoselective synthesis, the following diagrams illustrate a general experimental workflow and the logical relationship in achieving stereocontrol.

G General Workflow for Asymmetric Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prochiral Substrate Prochiral Substrate Asymmetric Transformation Asymmetric Transformation Prochiral Substrate->Asymmetric Transformation Chiral Auxiliary/Ligand Chiral Auxiliary/Ligand Chiral Auxiliary/Ligand->Asymmetric Transformation Reaction Quenching Reaction Quenching Asymmetric Transformation->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Stereochemical Analysis (NMR, HPLC) Stereochemical Analysis (NMR, HPLC) Chromatography->Stereochemical Analysis (NMR, HPLC)

A generalized workflow for conducting an asymmetric synthesis experiment.

G Logic of Stereocontrol with a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Diastereomeric Intermediates/Transition States Diastereomeric Intermediates/Transition States Prochiral Substrate->Diastereomeric Intermediates/Transition States Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediates/Transition States Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediates/Transition States->Diastereoselective Reaction Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Products->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product

The logical pathway of achieving stereocontrol using a chiral auxiliary.

References

literature review comparing dithiane diols in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful synthetic campaigns. Dithiane diols, a class of sulfur-containing heterocyclic compounds, offer unique reactivity profiles that can be exploited for a variety of synthetic transformations. This guide provides a comparative analysis of the synthetic applications of 1,2-, 1,3-, and 1,4-dithiane diols, highlighting their distinct roles and providing key experimental data for their use.

While all dithiane diols share a six-membered ring structure containing two sulfur atoms and two hydroxyl groups, the relative positions of these heteroatoms and functional groups dictate their chemical behavior and, consequently, their applications in organic synthesis. The most well-documented and versatile of these are the 1,3- and 1,4-dithiane diols, with comparatively little information available on the synthetic utility of 1,2-dithiane diols.

1,3-Dithiane Diols: Masters of Umpolung and Carbonyl Protection

1,3-Dithianes are renowned for their ability to function as acyl anion equivalents through a concept known as "umpolung" or polarity reversal. This strategy, famously developed by Corey and Seebach, allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species. While the parent 1,3-dithiane is most commonly used, the corresponding diols can also be employed in similar transformations, with the hydroxyl groups offering additional handles for further functionalization.

The primary role of 1,3-dithianes in synthesis is twofold:

  • Acyl Anion Equivalents: Deprotonation at the C2 position, facilitated by the two adjacent sulfur atoms, generates a stabilized carbanion. This nucleophile can then react with a wide range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the product.

  • Protecting Groups: The formation of a 1,3-dithiane from a carbonyl compound and 1,3-propanedithiol is a robust method for protecting aldehydes and ketones from a variety of reaction conditions. The dithiane group is stable to nucleophiles and bases, and can be removed under specific oxidative or reductive conditions.

The general workflow for the application of 1,3-dithianes as acyl anion equivalents is depicted below:

Start Carbonyl Compound Dithiane 1,3-Dithiane Formation Start->Dithiane 1,3-Propanedithiol, Acid Deprotonation Deprotonation (e.g., n-BuLi) Dithiane->Deprotonation Anion Dithiane Anion (Nucleophile) Deprotonation->Anion Alkylation C-C Bond Formation Anion->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Product_Dithiane Alkylated Dithiane Alkylation->Product_Dithiane Deprotection Deprotection (e.g., HgCl2, H2O) Product_Dithiane->Deprotection Final_Product Ketone/Aldehyde Product Deprotection->Final_Product

Corey-Seebach Reaction Workflow

1,4-Dithiane-2,5-diol: A Versatile Synthon for Heterocycle Synthesis

In stark contrast to the umpolung reactivity of its 1,3-isomer, 1,4-dithiane-2,5-diol serves primarily as a stable and convenient precursor for the in situ generation of 2-mercaptoacetaldehyde.[1][2][3] This bifunctional molecule, possessing both a nucleophilic thiol and an electrophilic aldehyde, is a powerful building block for the synthesis of a wide array of sulfur-containing heterocycles.[1][2]

Key applications of 1,4-dithiane-2,5-diol include:

  • Synthesis of Thiophenes: In the presence of a base, 1,4-dithiane-2,5-diol readily decomposes to 2-mercaptoacetaldehyde, which can then participate in various cyclization reactions to form substituted thiophenes.[4]

  • Cascade Reactions: The dual functionality of the in situ generated 2-mercaptoacetaldehyde allows for elegant cascade reactions, such as sulfa-Michael/aldol sequences, to construct complex heterocyclic systems in a single step.[1] These reactions often proceed with high diastereoselectivity.

  • Asymmetric Synthesis: Chiral catalysts have been successfully employed in conjunction with 1,4-dithiane-2,5-diol to achieve enantioselective synthesis of chiral sulfur-containing heterocycles.[1]

The generation of 2-mercaptoacetaldehyde and its subsequent participation in a cascade reaction is illustrated in the following diagram:

Start 1,4-Dithiane-2,5-diol Generation In situ Generation of 2-Mercaptoacetaldehyde Start->Generation Base or Heat Sulfa_Michael Sulfa-Michael Addition Generation->Sulfa_Michael Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Michael_Acceptor->Sulfa_Michael Intermediate Thiolate Intermediate Sulfa_Michael->Intermediate Aldol Intramolecular Aldol Reaction Intermediate->Aldol Product Tetrahydrothiophene Derivative Aldol->Product

Sulfa-Michael/Aldol Cascade using 1,4-Dithiane-2,5-diol

1,2-Dithiane Diols: An Emerging Area

The synthetic applications of 1,2-dithiane diols are significantly less explored in the chemical literature compared to their 1,3- and 1,4-isomers. The parent 1,2-dithiane is a cyclic disulfide, and its chemistry is dominated by the reactivity of the S-S bond. It is plausible that chiral 1,2-dithiane diols could find applications as chiral ligands or auxiliaries, where the disulfide bond could be reversibly cleaved and reformed. However, a lack of readily available starting materials and established synthetic protocols has limited their investigation.

Comparative Overview of Dithiane Diols in Synthesis

The following table summarizes the primary synthetic roles and key features of the different dithiane diol isomers based on the available literature.

Feature1,2-Dithiane Diols1,3-Dithiane Diols1,4-Dithiane-2,5-diol
Primary Synthetic Role Largely unexplored; potential as chiral ligands/auxiliaries.Acyl anion equivalents (umpolung), carbonyl protecting groups.Precursor to 2-mercaptoacetaldehyde for heterocycle synthesis.[1][2]
Key Intermediate -2-Lithio-1,3-dithiane derivative.2-Mercaptoacetaldehyde.[1][3]
Common Transformations -Corey-Seebach reaction, protection/deprotection.Gewald reaction, sulfa-Michael/aldol cascades.[1]
Stereoselective Applications Potential for asymmetric catalysis.Limited reports as chiral auxiliaries.Asymmetric cascade reactions for chiral heterocycle synthesis.[1]

Experimental Protocols

General Procedure for the Formation of a 1,3-Dithiane

To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1.1-1.5 equiv). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard procedures.

General Procedure for a Sulfa-Michael/Aldol Cascade with 1,4-Dithiane-2,5-diol

To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or water) is added 1,4-dithiane-2,5-diol (0.5-1.0 equiv) and a catalytic amount of a base (e.g., triethylamine, DBU, or an amine-based chiral catalyst). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The product, a substituted tetrahydrothiophene, is then isolated and purified.[1]

Conclusion

This comparative guide highlights the distinct and complementary roles of dithiane diols in organic synthesis. While 1,3-dithiane diols are invaluable tools for carbon-carbon bond formation via umpolung, 1,4-dithiane-2,5-diol provides an efficient pathway to a diverse range of sulfur-containing heterocycles. The synthetic potential of 1,2-dithiane diols remains an open area for investigation, promising new avenues for catalytic and stereoselective transformations. For researchers engaged in the synthesis of complex molecules, a thorough understanding of the reactivity and applications of these versatile building blocks is essential for the strategic design of efficient and innovative synthetic routes.

References

Comparative Guide to (4S,5S)- and (4R,5R)-1,2-Dithiane-4,5-diol Enantiomers in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantiomers of trans-4,5-Dihydroxy-1,2-dithiane, the oxidized form of Dithiothreitol (DTT), in the context of their potential applications in neuroprotection, autoimmune diseases, and cancer. Due to a notable lack of direct comparative studies on the individual (4S,5S) and (4R,5R) enantiomers in publicly available research, this document will focus on the known properties of the racemic mixture and compare it with other common dithiol reducing agents. Furthermore, this guide furnishes detailed experimental protocols that can be employed to conduct such comparative studies.

Introduction to trans-4,5-Dihydroxy-1,2-dithiane

Comparison with Alternative Dithiol Reducing Agents

In the absence of direct comparative data for the (4S,5S) and (4R,5R) enantiomers, a comparison with other commonly used dithiol and phosphine-based reducing agents can provide valuable context for researchers selecting agents for specific applications.

Featuretrans-4,5-Dihydroxy-1,2-dithianeDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Form Oxidized (cyclic disulfide)Reduced (dithiol)PhosphineMonothiol
Primary Function Reducing agent, Inducer of cellular stress responseReducing agent for disulfide bondsReducing agent for disulfide bondsReducing agent for disulfide bonds
Odor OdorlessFaint sulfurous odorOdorlessStrong, unpleasant odor
Effective pH Range Not extensively documented> 7.0Wide pH range> 7.0
Stability Relatively stableProne to air oxidationMore stable than DTTProne to air oxidation
Toxicity Data not widely availableRelatively lowGenerally considered less toxic than BMEToxic, volatile

Experimental Protocols for Comparative Analysis

To facilitate research into the specific activities of the (4S,5S) and (4R,5R) enantiomers, the following detailed experimental protocols are provided. These assays are standard methods for evaluating cytotoxic, antioxidant, and neuroprotective effects.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the (4S,5S) and (4R,5R) enantiomers in cell culture medium. Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Evaluation of Antioxidant Activity (ROS Assay)

This protocol measures the ability of the compounds to reduce intracellular reactive oxygen species (ROS) levels.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the (4S,5S) and (4R,5R) enantiomers as described in the MTT assay protocol.

  • Induction of Oxidative Stress: After a pre-incubation period with the test compounds, induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2 or tert-butyl hydroperoxide).

  • Staining with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate by MTT assay or cell counting) and compare the ROS levels in treated cells to the control groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate 24h for cell attachment start->incubate1 treat Treat cells with (4S,5S) and (4R,5R) enantiomers incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end End: Analyze cell viability data read->end

Caption: Workflow for assessing cell viability using the MTT assay.

ROS_Assay_Workflow start Start: Seed cells and treat with enantiomers induce_stress Induce oxidative stress (e.g., with H2O2) start->induce_stress stain Stain with DCFH-DA induce_stress->stain incubate Incubate for 30 min stain->incubate wash Wash to remove excess probe incubate->wash measure Measure fluorescence (Ex: 485nm, Em: 530nm) wash->measure end End: Analyze intracellular ROS levels measure->end

Caption: Workflow for measuring intracellular ROS levels.

Oxidative_Stress_Signaling ROS Increased ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Dithiane_Diol (4S,5S)- or (4R,5R)-1,2-Dithiane-4,5-diol Dithiane_Diol->ROS scavenges Nrf2_Keap1 Nrf2-Keap1 Pathway Dithiane_Diol->Nrf2_Keap1 may activate Cellular_Response Cellular Stress Response Oxidative_Damage->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis severe stress Cellular_Response->Nrf2_Keap1 activates ARE Antioxidant Response Element (ARE) Nrf2_Keap1->ARE Nrf2 translocates to nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival / Neuroprotection Antioxidant_Enzymes->Cell_Survival

Caption: Potential signaling pathways affected by dithiane diols.

Conclusion

While trans-4,5-Dihydroxy-1,2-dithiane shows promise in preclinical concepts for neuroprotection and cancer therapy, a significant knowledge gap exists regarding the specific biological activities of its (4S,5S) and (4R,5R) enantiomers. The provided experimental protocols and comparative data on alternative reducing agents offer a foundational framework for researchers to investigate the enantiomer-specific effects of these compounds. Such studies are crucial for elucidating their mechanisms of action and determining their potential as stereospecific therapeutic agents.

References

A Comparative Guide to the Performance of Reducing Agents in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of protein biochemistry and drug development, ensuring the stability and functionality of proteins is crucial. This often requires the use of reducing agents to prevent the oxidation of sulfhydryl groups in cysteine residues, which can otherwise lead to protein aggregation and inactivation. This guide presents a comparative analysis of the performance of (4S,5S)-1,2-Dithiane-4,5-diol, the oxidized form of dithiothreitol (DTT), alongside commonly used reducing agents DTT and tris(2-carboxyethyl)phosphine (TCEP) in various buffer systems. The selection of an appropriate reducing agent is a critical decision influenced by factors such as buffer pH, the presence of metal ions, and downstream experimental applications.

Performance Comparison of Reducing Agents

The effectiveness and stability of reducing agents are highly dependent on the specific experimental conditions. The following table summarizes the key performance characteristics of DTT and TCEP. While direct quantitative performance data for this compound is not extensively available, its properties can be inferred from the behavior of its reduced form, DTT.

Parameter Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP) This compound (Oxidized DTT)
Effective pH Range The reducing power of DTT is limited to a pH greater than 7.[1][2]TCEP is effective over a broad pH range of 1.5 to 8.5.[1][2][3]Not applicable (as it is the oxidized form).
Stability at Neutral pH DTT is less stable and prone to air oxidation, especially at pH values above 7.[2][3]TCEP is significantly more stable and resistant to air oxidation.[2][3][4]Stable.[5]
Stability in the Presence of Metal Ions (e.g., Ni²⁺) DTT is rapidly oxidized in the presence of contaminating metal ions from purification columns.[3][4]TCEP is not affected by metal ions, making it compatible with techniques like immobilized metal affinity chromatography (IMAC).[2][4]Stable.
Reactivity with Maleimides DTT contains a thiol group and reacts with maleimide-based reagents, necessitating its removal before labeling procedures.[2][3][4]TCEP is a non-thiol reducing agent and does not interfere with maleimide chemistry.[2][6]Not reactive.
Odor Has a characteristic strong, unpleasant sulfur smell.[1]Odorless.[1][6]Odorless.
Temperature Stability Stability decreases with increasing temperature.[3]TCEP is generally more stable at higher temperatures compared to DTT.Stable, with a melting point of 130-132 °C.[5][7]

Experimental Protocols

Protocol 1: Evaluation of Reducing Agent Stability

This protocol outlines a method to compare the stability of DTT and TCEP in a standard biochemical buffer by monitoring the concentration of free sulfhydryl groups over time.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare fresh 100 mM stock solutions of DTT and TCEP in degassed, purified water.

  • Prepare 1 mM working solutions of DTT and TCEP in PBS, pH 7.4.

  • As a control, prepare a solution of PBS without any reducing agent.

  • Dispense 100 µL of each working solution and the control into separate wells of a 96-well plate.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), add 10 µL of 10 mM Ellman's reagent to each well.

  • Incubate for 15 minutes at room temperature to allow for color development.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the concentration of free thiols at each time point. A decrease in absorbance over time indicates the oxidation of the reducing agent.

Protocol 2: Assessing the Impact of Reducing Agents on Protein Stability and Activity

This protocol provides a general workflow to evaluate how different reducing agents affect the stability and enzymatic activity of a protein.

Workflow Diagram:

G cluster_prep Protein Preparation cluster_incubation Incubation cluster_assay Stability & Activity Assays cluster_analysis Data Analysis P Purified Protein B1 Buffer without Reducing Agent P->B1 B2 Buffer + DTT P->B2 B3 Buffer + TCEP P->B3 I1 Incubate Control B1->I1 I2 Incubate with DTT B2->I2 I3 Incubate with TCEP B3->I3 A1 Measure Aggregation & Activity I1->A1 A2 Measure Aggregation & Activity I2->A2 A3 Measure Aggregation & Activity I3->A3 C Compare Stability & Activity Profiles A1->C A2->C A3->C

Caption: Workflow for comparing the effect of reducing agents on protein stability and activity.

Signaling Pathway Visualization

While this compound itself is not a direct participant in signaling pathways, its reduced counterpart, DTT, is frequently employed to investigate redox-sensitive signaling processes. The diagram below illustrates a generalized redox-sensitive signaling pathway that can be modulated by the addition of reducing agents.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Protein_Inactive Inactive Signaling Protein (Reduced Cysteine) ROS->Protein_Inactive Oxidation ReducingAgent DTT / TCEP Protein_Active Active Signaling Protein (Oxidized Cysteine) ReducingAgent->Protein_Active Reduction Protein_Inactive->Protein_Active Protein_Active->Protein_Inactive Downstream Downstream Signaling Events Protein_Active->Downstream Response Gene Expression, Apoptosis, etc. Downstream->Response

Caption: A generic redox-sensitive signaling pathway modulated by reducing agents.

The choice of a reducing agent is a critical step in experimental design that can significantly impact the outcome. DTT is a widely used and economical choice, but its inherent instability, especially at neutral to alkaline pH and in the presence of metal ions, can be a major disadvantage.[2][3][4] TCEP presents a more stable and versatile alternative, though it is generally more expensive.[3][4] this compound, being the stable, oxidized form of DTT, is a valuable tool for studying oxidative stress and redox cycling mechanisms.[5][7] Researchers must weigh the specific demands of their experimental setup against the properties of each reducing agent to make an informed selection.

References

Safety Operating Guide

Safe Disposal of (4S,5S)-1,2-Dithiane-4,5-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (4S,5S)-1,2-Dithiane-4,5-diol is paramount in a laboratory setting. This guide provides detailed operational and disposal plans to manage this non-halogenated organosulfur compound responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed safety information. General precautions include:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the substance to enter drains or waterways.[1]

Disposal Procedures

The proper disposal of this compound involves two main stages: collection and, where appropriate, in-lab chemical treatment prior to collection.

1. Standard Collection for Disposal:

This is the primary and required method for disposal.

  • Waste Segregation: this compound is a non-halogenated organic compound. It must be collected in a designated hazardous waste container labeled "Non-Halogenated Organic Solid Waste".[2][3][4][5] Do not mix with halogenated solvents or other incompatible waste streams.

  • Container Management: Use a compatible, leak-proof container with a secure lid. The container should be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][6]

  • Arrangement for Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Optional In-Lab Chemical Treatment (for small quantities):

For small residual amounts (e.g., rinsing of contaminated glassware), chemical oxidation can be employed to convert the dithiane to a potentially less hazardous and odorous substance before collection as aqueous waste. This procedure should be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This protocol is a generalized procedure for the oxidation of sulfur-containing compounds.

Materials:

  • This compound waste

  • Commercial bleach (sodium hypochlorite solution, ~5-8%)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (fume hood, gloves, safety glasses)

Procedure:

  • In a chemical fume hood, place the small quantity of this compound waste into the reaction vessel. If it is a solid, it can be dissolved in a minimal amount of a water-miscible organic solvent like ethanol or acetone.

  • While stirring, slowly add an excess of commercial bleach solution to the reaction mixture. A general guideline is to use a 5-10 fold molar excess of sodium hypochlorite to the dithiane.

  • Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete oxidation. The disulfide bond is oxidized to sulfonic acid or other oxidized sulfur species.

  • After the reaction is complete, the resulting aqueous solution should be collected as "Aqueous Hazardous Waste" in a designated container.

  • Label the container with all its components and arrange for disposal through your institution's EHS office.

Important Note: Never dispose of the raw chemical or the treated solution down the sanitary sewer.

Data Presentation

The following table summarizes the key information for the proper handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 14193-38-5[7]
Appearance White crystalline powder[6]
Incompatible Materials Strong bases, oxidizing agents, acids[1][6]
Primary Disposal Method Collection as Non-Halogenated Organic Solid Waste for Incineration[2][3][5]
Optional Pre-treatment Oxidation with sodium hypochlorite for small quantities[8][9][10]
Personal Protective Equipment Lab coat, safety glasses/goggles, nitrile gloves[1]
Handling Location Certified chemical fume hood[1]

Mandatory Visualization

The logical workflow for the disposal of this compound is illustrated in the following diagram.

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_decision Disposal Decision cluster_treatment In-Lab Treatment (Optional) cluster_collection Waste Collection cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Small residual quantity or bulk waste? fume_hood->decision oxidation Oxidize with excess Sodium Hypochlorite decision->oxidation Small Quantity collect_solid Collect as 'Non-Halogenated Organic Solid Waste' decision->collect_solid Bulk Waste collect_aqueous Collect as 'Aqueous Hazardous Waste' oxidation->collect_aqueous ehs_pickup Arrange for EHS Pickup collect_aqueous->ehs_pickup collect_solid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 2
(4S,5S)-1,2-Dithiane-4,5-diol

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